dCBP-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVRLRGBSSFKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H63F2N11O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Role of dCBP in Drosophila Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CREB-binding protein (CBP), known as Nejire in Drosophila melanogaster, is a crucial transcriptional co-regulator that plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Its function is intrinsically linked to its histone acetyltransferase (HAT) activity, which facilitates chromatin remodeling and the recruitment of the transcriptional machinery. This technical guide provides an in-depth exploration of the mechanism of action of dCBP in gene regulation, detailing its interactions with key signaling pathways, its impact on histone acetylation, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Histone Acetylation and Transcriptional Co-activation
dCBP functions primarily as a histone acetyltransferase (HAT), an enzyme that transfers an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure. This "open" chromatin state allows for the binding of transcription factors and the assembly of the pre-initiation complex, thereby promoting gene transcription.
Beyond its enzymatic activity, dCBP also acts as a scaffold protein, bringing together various transcription factors and components of the basal transcriptional machinery. This scaffolding function is critical for the integration of multiple signaling inputs to achieve precise gene regulation.
Interaction with Key Signaling Pathways
dCBP is a central hub for numerous signaling pathways that are essential for Drosophila development and homeostasis.
Hedgehog (Hh) Signaling
In the Hedgehog signaling pathway, dCBP acts as a co-activator for the transcription factor Cubitus interruptus (Ci). The interaction between dCBP and Ci is necessary for the transcriptional activation of Hh target genes, such as patched (ptc), decapentaplegic (dpp), and wingless (wg).
The Role of dCBP-1 in Chromatin Remodeling and Accessibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical regulators of gene expression, functioning as transcriptional co-activators that remodel chromatin to control cellular processes such as proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, notably cancer, making them prime targets for therapeutic intervention. dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP, has emerged as a powerful chemical probe to dissect the roles of these proteins and as a potential therapeutic agent. This technical guide provides an in-depth overview of the function of this compound in mediating chromatin remodeling and accessibility, with a focus on its mechanism of action, downstream effects, and the experimental methodologies used for its characterization.
Introduction: The p300/CBP Family of Histone Acetyltransferases
The p300/CBP coactivator family consists of two closely related proteins, p300 (also known as EP300 or KAT3B) and CBP (CREBBP or KAT3A), that are essential for modulating gene expression.[1][2] They function primarily as histone acetyltransferases, enzymes that transfer an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails.[1] This acetylation neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone and leading to a more relaxed, open chromatin structure (euchromatin).[2] This "remodeled" chromatin is more accessible to the transcriptional machinery, thereby facilitating gene expression.[2]
Beyond histone acetylation, p300/CBP can also acetylate a wide array of non-histone proteins, including transcription factors, influencing their activity, stability, and protein-protein interactions.[1] Furthermore, these proteins act as molecular scaffolds, recruiting various components of the transcriptional machinery to gene promoters and enhancers.[2] Given their central role in gene regulation, it is not surprising that aberrant p300/CBP activity is associated with numerous cancers, including multiple myeloma and prostate cancer.[3][4]
Insights from the Drosophila homolog, dCBP (also known as Nejire), have been instrumental in understanding the fundamental roles of this protein family. Studies in this model organism have demonstrated the essential function of dCBP in development, including segmentation and mesoderm formation, by co-activating key developmental transcription factors.[5][6]
This compound: A Chemical Degrader of p300/CBP
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to selectively induce the degradation of p300 and CBP.[4][7] It consists of a ligand that binds to p300/CBP and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[8][9] This proximity induces the ubiquitination of p300/CBP, marking them for degradation by the proteasome.[9]
This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors. While inhibitors block a specific function (e.g., the HAT or bromodomain activity), this compound leads to the near-complete and rapid removal of the entire p300/CBP protein.[8] This allows for the investigation of both the catalytic and non-catalytic scaffolding functions of these proteins.
Mechanism of Action: this compound-Mediated Chromatin Remodeling
The degradation of p300/CBP by this compound initiates a cascade of events that profoundly alters the chromatin landscape and gene expression programs.
Impact on Histone Acetylation
The most immediate consequence of p300/CBP degradation is a global reduction in histone acetylation, particularly at H3K27 (Histone H3 Lysine 27), a hallmark of active enhancers and promoters.[10][11] This loss of acetylation leads to a more condensed chromatin state (heterochromatin), restricting the access of transcription factors and RNA polymerase II to the DNA.
Altered Chromatin Accessibility
The changes in histone acetylation directly impact chromatin accessibility. As the chromatin becomes more compact, the accessibility of regulatory regions, such as enhancers, is significantly reduced. This effect can be quantified using techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing).[12]
Downregulation of Oncogenic Gene Expression
The culmination of reduced histone acetylation and decreased chromatin accessibility is the widespread downregulation of genes regulated by p300/CBP. In the context of cancer, this is particularly significant as p300/CBP are often co-opted to drive the expression of key oncogenes. A prime example is the potent downregulation of MYC in multiple myeloma cells following treatment with this compound, which contributes to the compound's strong anti-cancer activity.[4][10]
Quantitative Data on the Effects of this compound and p300/CBP Modulation
The following tables summarize key quantitative data from studies investigating the effects of this compound and other p300/CBP modulators.
Table 1: Cellular Potency of p300/CBP Degraders and Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | MM1S (Multiple Myeloma) | Cell Viability | IC50 | < 10 nM | [13] |
| This compound | RS4;11 (Leukemia) | Cell Growth Inhibition | IC50 | 4.8 nM | [13] |
| This compound | SK-HEP1 (Liver Cancer) | Antiproliferative Activity | IC50 | > 20 µM | [13] |
| JQAD1 | Neuroblastoma cell lines | p300 Degradation | DC50 | ~100 nM | [14] |
| CCS1477 (Inobrodib) | OPM-2 (Multiple Myeloma) | Cell Proliferation Inhibition | GI50 | 5 nM | [2] |
| CCS1477 (Inobrodib) | MOLM-16 (AML) | Cell Proliferation Inhibition | GI50 | < 50 nM | [2] |
| A-485 | MM1.S (Multiple Myeloma) | H3K27ac Reduction | IC50 | ~3 nM | [9] |
| CBPD-409 | VCaP (Prostate Cancer) | Cell Growth Inhibition | IC50 | ~1 nM | [4] |
Table 2: Impact of this compound on Protein Levels and Histone Modifications
| Treatment | Cell Line | Target | Method | Time Point | Change | Reference | |---|---|---|---|---|---| | this compound (250 nM) | HAP1 | p300/CBP Degradation | Western Blot | 1 hour | Near-complete degradation |[8] | | this compound (10-1000 nM) | MM1S | p300/CBP Degradation | Western Blot | 6 hours | Near-complete degradation |[13] | | this compound | Multiple Myeloma | H3K27 Acetylation | ChIP-seq | - | Near-complete loss at enhancers |[10] | | A-485 (1 µM) | MM1.S | H3K27 Acetylation | ChIP-Rx | 2 and 6 hours | Global depletion |[15] | | MC-1 (1 µM) | HAP1 | p300 Degradation | Proteomics | 6 hours | Selective degradation of p300 over CBP |[15] | | this compound (250 nM) | HAP1 | Global Proteome | Proteomics | 6 hours | Degradation of p300 and CBP |[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides an overview of key experimental protocols used to study this compound and chromatin biology.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications
ChIP-seq is used to identify the genome-wide localization of histone modifications.
Protocol Overview:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Nuclear Extraction: Cells are lysed, and nuclei are isolated.
-
Chromatin Fragmentation: Chromatin is sheared into smaller fragments (typically 200-700 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[16]
-
Immunoprecipitation: An antibody specific to the histone modification of interest (e.g., H3K27ac) is used to pull down the corresponding chromatin fragments.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is prepared for next-generation sequencing.
A detailed protocol for nuclear extraction can be found in resources from EpigenTek and Abcam.[17][18] For the full ChIP-seq procedure, refer to protocols from ENCODE and Abcam.[19][20]
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is a method to assess genome-wide chromatin accessibility.
Protocol Overview:
-
Nuclei Isolation: A suspension of intact nuclei is prepared from cells or tissues.
-
Tagmentation: The nuclei are treated with a hyperactive Tn5 transposase, which simultaneously cuts DNA in accessible chromatin regions and ligates sequencing adapters.
-
DNA Purification: The tagmented DNA is purified.
-
PCR Amplification: The DNA fragments are amplified by PCR to generate a sequencing library.
-
Library Sequencing and Analysis: The library is sequenced, and the data is analyzed to identify regions of open chromatin.
Detailed protocols for ATAC-seq can be found in resources from CD Genomics and the Kaestner Lab.[21][22]
In Vitro Histone Acetyltransferase (HAT) Assay
HAT assays are used to measure the enzymatic activity of p300/CBP and to screen for inhibitors.
Protocol Overview (Radiometric Assay):
-
Reaction Setup: A reaction mixture is prepared containing the HAT enzyme (e.g., recombinant p300), a histone substrate (e.g., a histone H3 or H4 peptide), and the compound to be tested.
-
Initiation: The reaction is initiated by the addition of radiolabeled acetyl-CoA (e.g., [3H]- or [14C]-acetyl-CoA).[23][24]
-
Incubation: The reaction is incubated at 37°C to allow for the transfer of the radiolabeled acetyl group to the histone substrate.
-
Quenching and Detection: The reaction is stopped, and the amount of radioactivity incorporated into the histone substrate is measured, typically by scintillation counting after capturing the substrate on a filter.[23]
Fluorometric and colorimetric HAT assay kits are also commercially available and offer non-radioactive alternatives.[16][25]
Visualizing this compound's Role: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its study.
Caption: Mechanism of this compound-mediated degradation of p300/CBP.
Caption: Downstream effects of this compound on chromatin and gene expression.
Caption: Integrated experimental workflow for studying this compound function.
Conclusion and Future Directions
This compound and other p300/CBP-targeting PROTACs represent a significant advancement in the study of chromatin biology and cancer therapeutics. By inducing the rapid and selective degradation of these key epigenetic regulators, these molecules provide a powerful tool to unravel the complex interplay between histone modifications, chromatin accessibility, and gene expression. The profound anti-tumor effects observed in preclinical models, particularly in multiple myeloma, underscore the therapeutic potential of this approach.
Future research will likely focus on several key areas. The development of orally bioavailable and in vivo-stable analogs of this compound is a critical next step for clinical translation.[26] Further investigation into the specific non-histone substrates of p300/CBP and how their acetylation is affected by this compound will provide a more comprehensive understanding of the downstream consequences of p300/CBP degradation. Additionally, exploring the efficacy of this compound in combination with other anti-cancer agents may reveal synergistic therapeutic strategies. As our understanding of the nuanced roles of p300 and CBP in different cellular contexts continues to grow, so too will the potential for targeted therapies that exploit their vulnerabilities in disease.
References
- 1. youtube.com [youtube.com]
- 2. ashpublications.org [ashpublications.org]
- 3. cellcentric.com [cellcentric.com]
- 4. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esATAC: an easy-to-use systematic pipeline for ATAC-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NGI Sweden » ATAC-seq analysis [ngisweden.scilifelab.se]
- 7. CellCentric presents early clinical data at ASH: inobrodib (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma [prnewswire.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 11. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma | EMBO Reports [link.springer.com]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 18. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 19. encodeproject.org [encodeproject.org]
- 20. Selective p300 degradation via peptide PROTAC: a new therapeutic strategy for advanced prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standardizing chromatin research: a simple and universal method for ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genomic occupancy of the transcriptional co-activators p300 and CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Paper: Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma [ash.confex.com]
An In-depth Technical Guide to the dCBP-1 Mediated Degradation of p300/CBP
For Researchers, Scientists, and Drug Development Professionals
Abstract
The paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300, are critical regulators of gene expression implicated in numerous cancers. Their multifaceted roles, mediated through histone acetyltransferase (HAT) activity and scaffolding functions, have made them attractive therapeutic targets. Traditional small molecule inhibitors, however, often fail to completely abolish their functions. This has led to the development of alternative strategies, such as targeted protein degradation. This technical guide provides a comprehensive overview of the dCBP-1 mediated degradation pathway of p300/CBP. This compound is a potent and selective heterobifunctional degrader that hijacks the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP. This document details the underlying molecular mechanisms, provides a compilation of quantitative data on its efficacy, and outlines detailed experimental protocols for studying this degradation pathway.
Introduction to p300/CBP and the Rationale for Targeted Degradation
The E1A-associated protein p300 (also known as EP300 or KAT3B) and its paralog CREB-binding protein (CBP or CREBBP/KAT3A) are large, multi-domain nuclear proteins that function as transcriptional co-activators. They play a pivotal role in a wide array of cellular processes, including cell growth, differentiation, and DNA repair, by integrating and coordinating diverse signaling pathways with gene expression.[1] Their function is largely attributed to their intrinsic histone acetyltransferase (HAT) activity, which neutralizes the positive charge of lysine (B10760008) residues on histones, leading to a more relaxed chromatin structure that is permissive for transcription.[2][3]
Dysregulation of p300/CBP activity is a common feature in various cancers, where they can act as either oncogenes or tumor suppressors depending on the cellular context. Their involvement in driving the expression of key oncogenes, such as MYC, has made them compelling targets for cancer therapy.[4] While small molecule inhibitors targeting the HAT domain or the bromodomain of p300/CBP have been developed, they often exhibit incomplete target inhibition and may not disrupt the scaffolding functions of these proteins.[1][2]
Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a powerful alternative. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome. This approach can lead to a more profound and sustained target knockdown compared to inhibition, and can also eliminate the non-enzymatic scaffolding functions of the target protein.
This compound: A PROTAC Targeting p300/CBP for Degradation
This compound is a potent and selective PROTAC designed to induce the degradation of both p300 and CBP.[1][5] It is a heterobifunctional molecule composed of three key components:
-
A ligand for p300/CBP: This "warhead" binds to the bromodomain of p300 and CBP.
-
A ligand for an E3 ubiquitin ligase: this compound incorporates a derivative of thalidomide, which binds to the E3 ubiquitin ligase Cereblon (CRBN).
-
A flexible linker: This connects the p300/CBP and CRBN ligands, facilitating the formation of a stable ternary complex.
The formation of this ternary complex (p300/CBP - this compound - CRBN) brings the target protein in close proximity to the E3 ligase machinery, leading to the transfer of ubiquitin molecules to lysine residues on p300/CBP. This polyubiquitination marks the proteins for recognition and degradation by the proteasome.
Signaling Pathway of this compound Mediated p300/CBP Degradation
The degradation of p300/CBP by this compound follows a multi-step process within the cell, as depicted in the signaling pathway diagram below.
Quantitative Analysis of this compound Activity
The efficacy of this compound in degrading p300 and CBP has been quantified in various cancer cell lines. Key parameters used to describe the activity of a degrader are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Cell Line | Target | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| MM1S | p300/CBP | ~10-100 | >90 | 6 | [6] |
| MM1R | p300/CBP | Not specified | Near-complete | Not specified | [6] |
| KMS-12-BM | p300/CBP | Not specified | Near-complete | Not specified | [6] |
| KMS34 | p300/CBP | Not specified | Near-complete | Not specified | [6] |
| HAP1 | p300/CBP | ~10-100 | >90 | 6 | [7] |
| LP1 | CBP | 40 | >85 | 16 | [8] |
| Kelly (NB) | EP300 | ≤ 31.6 | Not specified | Not specified | [5][9] |
Experimental Protocols for Studying p300/CBP Degradation
A variety of experimental techniques are employed to characterize the this compound mediated degradation of p300/CBP. Below are detailed methodologies for key experiments.
Western Blotting / Capillary Immunoassay for p300/CBP Levels
This method is used to quantify the levels of p300 and CBP protein following treatment with this compound. Due to the large size of p300 and CBP (~300 kDa), capillary-based immunoassays like the Simple Western™ (WES) system are often preferred as they can provide more reproducible results than traditional Western blotting.
Experimental Workflow
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM1S, HAP1) at an appropriate density in 6-well plates.
-
Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) for various time points (e.g., 1, 2, 4, 6, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and Electrophoresis (Simple Western):
-
Dilute lysates to a final concentration of 0.2-1 mg/mL in the provided sample buffer.
-
Prepare samples according to the manufacturer's protocol for the WES system.
-
Load samples, blocking reagent, primary antibodies, HRP-conjugated secondary antibodies, and chemiluminescent substrate into the appropriate wells of the assay plate.
-
Primary antibodies:
-
Anti-p300 (e.g., rabbit monoclonal, diluted 1:50 - 1:100)
-
Anti-CBP (e.g., rabbit monoclonal, diluted 1:50 - 1:100)
-
Anti-Vinculin or anti-GAPDH (loading control, e.g., mouse monoclonal, diluted 1:1000 - 1:5000)
-
-
-
Data Analysis:
-
The instrument software will automatically perform separation, immunodetection, and quantification.
-
Normalize the signal for p300 and CBP to the loading control.
-
Plot the normalized protein levels against the log of the this compound concentration to determine DC50 and Dmax values.
-
In Vivo Ubiquitination Assay
This assay is used to demonstrate that this compound induces the ubiquitination of p300/CBP.
Detailed Methodology:
-
Cell Culture and Transfection (Optional):
-
For enhanced detection, cells (e.g., HEK293T) can be transiently transfected with a plasmid expressing His-tagged ubiquitin.
-
-
Cell Treatment:
-
Treat cells with this compound (e.g., 100 nM) for a short duration (e.g., 1-4 hours).
-
Include a control treated with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to and during this compound treatment to allow for the accumulation of poly-ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse cells under denaturing conditions to disrupt protein-protein interactions and inhibit deubiquitinating enzymes (DUBs). Use a buffer containing 8 M urea, 100 mM Na2HPO4/NaH2PO4 pH 8.0, 10 mM Tris-HCl pH 8.0, and 10 mM imidazole (B134444).
-
-
Pull-down of Ubiquitinated Proteins:
-
Incubate the lysate with Ni-NTA agarose (B213101) beads overnight at 4°C to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively with the lysis buffer and then with a wash buffer (e.g., 8 M urea, 100 mM Na2HPO4/NaH2PO4 pH 6.3, 10 mM Tris-HCl pH 8.0).
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using an elution buffer containing a high concentration of imidazole (e.g., 200 mM).
-
Analyze the eluates by Western blotting using antibodies against p300 and CBP. An increase in high molecular weight smeary bands corresponding to poly-ubiquitinated p300/CBP in the this compound treated samples indicates induced ubiquitination.
-
HiBiT Lytic Detection Assay
The HiBiT assay is a sensitive and quantitative method for measuring protein abundance in real-time or in an endpoint format. It relies on the complementation of a small 11-amino acid tag (HiBiT) with a larger, engineered luciferase subunit (LgBiT) to produce a luminescent signal.
Detailed Methodology:
-
Generation of HiBiT-tagged Cell Lines:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the endogenous p300 or CBP gene in a cell line that stably expresses LgBiT.[10]
-
-
Assay Protocol:
-
Plate the HiBiT-p300 or HiBiT-CBP cells in a 96-well or 384-well white, opaque plate.
-
Treat cells with a serial dilution of this compound.
-
For an endpoint assay, incubate for the desired time (e.g., 24 hours). For a kinetic assay, proceed directly to detection.
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and luciferase substrate, directly to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Normalize the data to DMSO-treated controls to determine the percentage of remaining protein.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assay
Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are used to assess the cytotoxic effects of this compound on cancer cells.
Detailed Methodology:
-
Cell Plating and Treatment:
-
Seed cancer cells (e.g., MM1S) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 or 96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Normalize the data to DMSO-treated controls and plot cell viability against the log of the this compound concentration to determine the IC50 value.
-
Downstream Effects of p300/CBP Degradation
The degradation of p300/CBP by this compound has profound effects on the cellular transcriptome and proteome. Global proteomics studies have been conducted to identify proteins whose expression levels are altered following this compound treatment.
Proteomics Experimental Workflow
Key downstream effects observed upon this compound treatment include the potent downregulation of the oncoprotein MYC, which is a critical dependency in many multiple myeloma cell lines.[4] This highlights the therapeutic potential of degrading p300/CBP in cancers driven by MYC.
Conclusion
This compound is a powerful chemical tool for studying the biological functions of p300 and CBP and holds significant promise as a therapeutic agent for the treatment of cancers dependent on these transcriptional coactivators. This technical guide provides a comprehensive resource for researchers working with this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols necessary to investigate its effects. The methodologies outlined herein will facilitate further research into the p300/CBP degradation pathway and the development of novel degraders with improved therapeutic properties.
References
- 1. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.lib.utexas.edu [search.lib.utexas.edu]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Paper: Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma [ash.confex.com]
- 5. JQAD1 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. scribd.com [scribd.com]
- 7. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of dCBP-1 in Modulating MYC Expression in Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC oncogene is a critical driver of tumorigenesis in a significant portion of human cancers. Its transcriptional regulation is complex and often relies on the activity of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300. This technical guide delves into the mechanism and effects of dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP, on MYC expression. By hijacking the E3 ubiquitin ligase Cereblon (CRBN), this compound induces the rapid and efficient degradation of p300 and CBP, leading to the suppression of MYC-driven oncogenic programs. This document provides a comprehensive overview of the signaling pathways, quantitative data on this compound's activity, and detailed experimental protocols for investigating its effects, serving as a valuable resource for researchers in oncology and drug development.
Introduction: Targeting the p300/CBP-MYC Axis
The CREB-binding protein (CBP) and its homolog p300 are histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression by acetylating histones and other transcription factors.[1][2] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[1][3] One of the key oncogenes regulated by p300/CBP is MYC, a master transcriptional regulator that controls cell proliferation, growth, and metabolism. In many cancers, including multiple myeloma and Ewing sarcoma, MYC expression is driven by super-enhancers that are highly dependent on the acetyltransferase activity of p300/CBP.[3][4][5]
Traditional small molecule inhibitors targeting the catalytic or bromodomain of p300/CBP have shown promise but may not fully ablate the proteins' functions.[4] this compound represents a novel therapeutic strategy based on Proteolysis Targeting Chimeras (PROTACs).[2][6] This heterobifunctional molecule recruits p300/CBP to the E3 ubiquitin ligase CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.[4][7] This degradation approach offers a more complete and sustained inhibition of p300/CBP activity, resulting in a potent downregulation of MYC expression.[3][8]
The this compound Signaling Pathway and Mechanism of Action
This compound is a PROTAC that consists of a ligand that binds to p300/CBP and another ligand that binds to the E3 ubiquitin ligase CRBN, connected by a linker. The binding of this compound to both proteins induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to p300/CBP. Poly-ubiquitinated p300/CBP are then recognized and degraded by the 26S proteasome. The degradation of these co-activators leads to a loss of histone acetylation, particularly H3K27ac, at enhancer regions, including the super-enhancer driving MYC gene expression.[3][5] This results in the suppression of MYC transcription and a subsequent decrease in MYC protein levels, ultimately leading to anti-tumor effects in MYC-dependent cancers.[4][9]
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound on p300/CBP degradation and MYC expression in various cancer cell lines as reported in the literature.
Table 1: In Vitro Degradation of p300/CBP by this compound
| Cell Line | This compound Concentration | Treatment Duration | Outcome | Reference |
| MM1S (Multiple Myeloma) | 10 - 1000 nM | 6 hours | Near-complete degradation of p300/CBP | [10] |
| HAP1 (Human Haploid) | 10 - 1000 nM | 6 hours | Almost complete loss of both CBP and p300 | [6][10] |
| Multiple Myeloma Lines (MM1R, KMS-12-BM, KMS34) | Not specified | Not specified | Near-complete p300/CBP degradation | [6][10] |
| MM1S (Multiple Myeloma) | 250 nM | 1 hour | Almost complete degradation of p300/CBP | [6][10] |
| MM1S (Multiple Myeloma) | < 10 nM | 2 hours | Near-complete degradation of both CBP and p300 | [8] |
Table 2: Effect of this compound on MYC Expression and Cell Viability
| Cell Line | This compound Concentration | Treatment Duration | Effect on MYC | Effect on Cell Viability | Reference |
| Multiple Myeloma Cells | Not specified | Not specified | Abolishes enhancer activity driving MYC expression | Exceptionally potent at killing cells | [4][7] |
| Multiple Myeloma Cells | Not specified | 48-72 hours | Rapid disruption of MYC transcriptional signaling | Induction of apoptosis | [9] |
| MM1S (Multiple Myeloma) | Not specified | 6 hours | Total downregulation of MYC protein | Not specified | [8] |
| Ewing Sarcoma Cells (SKNMC, EWS-502) | Not specified | 6 hours | Downregulation of EWS::FLI1 gene targets (downstream of MYC) | Not specified | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Multiple myeloma cell lines (e.g., MM1S, MM1R, KMS-12-BM, KMS34) and other relevant cancer cell lines (e.g., HAP1, Ewing sarcoma lines).
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for MM lines) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7] For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Western Blotting for Protein Degradation
This protocol is used to assess the levels of p300, CBP, and MYC proteins following this compound treatment.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p300, CBP, MYC, and a loading control (e.g., Vinculin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
RNA-seq is employed to analyze the global changes in gene expression, including MYC transcript levels, upon this compound treatment.
-
RNA Extraction: Isolate total RNA from this compound treated and control cells using a commercial RNA extraction kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify affected biological pathways, such as MYC target gene signatures.[8]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide binding sites of proteins and histone modifications to understand how this compound affects the epigenetic landscape at MYC enhancers.
-
Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., p300, H3K27ac). Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of enrichment (peaks) for the protein or histone mark of interest.
-
Analyze the distribution of these peaks, particularly at enhancer regions of the MYC gene.
-
Compare the ChIP-seq signals between this compound treated and control samples to assess changes in protein binding or histone modifications.
-
Conclusion and Future Directions
This compound has emerged as a powerful chemical probe and a potential therapeutic agent that effectively downregulates MYC expression by degrading its critical co-activators, p300 and CBP. The data clearly demonstrate its potent and rapid activity in various cancer models, particularly in hematological malignancies like multiple myeloma. The detailed protocols provided herein offer a robust framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential in a broader range of MYC-driven cancers. Future research should focus on optimizing the pharmacokinetic properties of this compound for in vivo applications and on identifying potential resistance mechanisms to this novel therapeutic strategy.[9] The continued exploration of p300/CBP degraders holds significant promise for the development of new and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 4. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. youtube.com [youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma | EMBO Reports [link.springer.com]
dCBP-1: A Chemical Probe for the Functional Elucidation of p300/CBP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional coactivators that play a central role in regulating gene expression.[1][2][3] They function as lysine (B10760008) acetyltransferases (KATs), modifying histones and other proteins to alter chromatin structure and facilitate transcription.[1][4][5][6] Beyond their catalytic activity, p300/CBP act as essential scaffold proteins, mediating a vast network of protein-protein interactions to assemble the transcriptional machinery.[7][8][9][10] Given their involvement in numerous signaling pathways crucial for cell proliferation, differentiation, and apoptosis, their dysregulation is frequently implicated in diseases, particularly cancer.[3][11]
Traditional small molecule inhibitors targeting the catalytic or bromodomain domains of p300/CBP have been developed, but they often fail to completely abolish the proteins' functions, leaving their scaffolding roles intact.[7][8][12] To overcome this limitation, dCBP-1 was developed as a potent and selective chemical probe.[1][7][13] this compound is a heterobifunctional degrader, specifically a Proteolysis-Targeting Chimera (PROTAC), designed to induce the targeted and efficient degradation of both p300 and CBP proteins.[1][13][14] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying p300/CBP function.
Mechanism of Action: Targeted Degradation via the Ubiquitin-Proteasome System
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[12][15][16] As a PROTAC, it is a bifunctional molecule composed of three key parts: a ligand that binds to p300/CBP, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[14][15][17][18]
This elegant mechanism unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to the target protein (p300 or CBP) and the CRBN E3 ligase, bringing them into close proximity to form a "p300/CBP-dCBP-1-CRBN" ternary complex.[7][8][15][18]
-
Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of p300/CBP.
-
Proteasomal Degradation: The poly-ubiquitinated p300/CBP is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[17]
-
Catalytic Cycle: After degradation, this compound is released and can recruit another p300/CBP molecule, acting catalytically to induce the degradation of multiple target proteins.[17]
This degradation-based approach offers a distinct advantage over simple inhibition, as it eliminates both the catalytic and non-catalytic scaffolding functions of p300/CBP, allowing for a more thorough investigation of their biological roles.[7][8]
Quantitative Data
This compound is characterized by its high potency and rapid onset of action in degrading p300/CBP and inhibiting cell growth in sensitive cell lines.
Table 1: Cellular Degradation Activity of this compound
| Cell Line | Protein Target | Concentration Range | Time to Near-Complete Degradation | Reference |
| MM1S | p300/CBP | 10 - 1000 nM | ~1-2 hours | [1][13] |
| MM1R | p300/CBP | Not specified | Near-complete | [1][13] |
| KMS-12-BM | p300/CBP | Not specified | Near-complete | [1][13] |
| KMS34 | p300/CBP | Not specified | Near-complete | [1][13] |
| HAP1 | p300/CBP | 10 - 1000 nM | ~1-2 hours | [7][13] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | IC50 | Incubation Time | Reference |
| RS4-11 | CellTiter-Glo | 4.8 nM | 4 days | [13] |
| SK-HEP1 | CCK-8 | > 20 µM | 5 days | [13] |
| AR-positive Prostate Cancer | Not specified | 2 - 11 nM | 5 days | [19] |
| Multiple Myeloma Cell Lines | Viability Assay | Potent (sub-nM in some) | 48-72 hours | [12][20] |
Signaling Pathways Modulated by p300/CBP Degradation
By eliminating p300/CBP, this compound serves as an invaluable tool to probe their function in various oncogenic signaling pathways.
MYC-Driven Transcription in Multiple Myeloma
In multiple myeloma, the MYC oncogene is often driven by super-enhancers that are highly dependent on the acetyltransferase and scaffolding functions of p300/CBP. Treatment with this compound leads to the rapid degradation of p300/CBP, which in turn ablates the enhancer activity driving MYC expression.[5][7][13] This results in the potent downregulation of MYC protein levels and subsequent cell death, highlighting a critical dependency of myeloma cells on p300/CBP.[12][20]
Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, the androgen receptor (AR) and its co-factors drive oncogenic gene expression programs through enhanceosomes. p300/CBP are essential components of these enhanceosomes, and their degradation by probes like this compound leads to the elimination of key histone acetylation marks (e.g., H2BNTac, H3K27ac) at these enhancers.[11][19] This dismantles the enhanceosome, suppresses oncogenic transcription more effectively than bromodomain or catalytic inhibitors alone, and inhibits tumor growth.[11][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 [labroots.com]
- 10. Webinar: Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 |ProteinSimple [info.proteinsimple.com]
- 11. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer. | Broad Institute [broadinstitute.org]
- 12. youtube.com [youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of C646‐Based Proteolysis Targeting Chimeras Degraders of the Lysine Acetyltransferases CBP and p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paper: Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma [ash.confex.com]
A Technical Guide to Cereblon E3 Ligase-Mediated Degradation of p300/CBP by dCBP-1
Audience: Researchers, scientists, and drug development professionals.
Abstract
The paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300, are critical regulators of enhancer-mediated transcription and represent compelling therapeutic targets in oncology, particularly in multiple myeloma.[1][2][3] While traditional small molecule inhibitors can target specific domains, they often fail to ablate the comprehensive scaffolding and enzymatic functions of these large proteins.[4][5] Targeted protein degradation (TPD) offers a powerful alternative. This guide details the mechanism and study of dCBP-1, a heterobifunctional degrader that co-opts the Cereblon (CRBN) E3 ubiquitin ligase to induce the selective and rapid degradation of p300/CBP.[1][6][7] We provide an in-depth overview of the underlying molecular pathway, quantitative data on degradation efficacy, and detailed protocols for key experimental assays used to characterize this process.
The Core Mechanism: Hijacking the CRL4-CRBN E3 Ligase Complex
The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading unneeded or damaged proteins.[8] E3 ubiquitin ligases provide substrate specificity to this system. The Cullin-RING ligase 4 (CRL4), in complex with its substrate receptor Cereblon (CRBN), is a key E3 ligase involved in numerous cellular processes.[9][10][11] The CRL4-CRBN complex consists of the scaffold protein Cullin-4A (CUL4A), the RING-box protein 1 (RBX1), the adaptor protein DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN.[10][12]
Immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs, bind directly to CRBN, altering its substrate specificity and inducing the degradation of "neosubstrates".[10][13][14] This principle is leveraged by Proteolysis Targeting Chimeras (PROTACs).
This compound is a PROTAC specifically designed to degrade p300/CBP.[4][6] As a heterobifunctional molecule, it comprises three key components: a ligand that binds to p300/CBP, a ligand that recruits CRBN (often based on thalidomide), and a chemical linker connecting the two.[5][7][11]
Caption: Logical structure of the this compound PROTAC.
By simultaneously binding to p300/CBP and CRBN, this compound acts as a molecular bridge, inducing the formation of a ternary complex.[2][4] This proximity enables the CRL4-CRBN E3 ligase to polyubiquitinate p300/CBP, marking it for recognition and subsequent degradation by the 26S proteasome.[11][15] This event effectively eliminates both the enzymatic and scaffolding functions of p300/CBP, leading to potent downstream effects, such as the ablation of oncogenic enhancer activity that drives MYC expression in multiple myeloma.[1][4][6]
Caption: Cereblon-mediated degradation of p300/CBP by this compound.
Quantitative Data on this compound Activity
The efficacy of this compound is characterized by its potency and rapid onset of action. Studies have quantified its degradation capabilities across various cell lines and time points.
Table 1: Concentration-Dependent Degradation of p300/CBP
This table summarizes the effect of this compound concentration on p300/CBP protein levels after a fixed duration of treatment.
| Cell Line | Treatment | Concentration Range | Observation | Citation(s) |
| HAP1 | 6 hours | 10 - 1000 nM | Near-complete loss of both p300 and CBP proteins. | [1][16] |
| MM1S | 6 hours | 10 - 1000 nM | Near-complete degradation of p300/CBP. | [16] |
Table 2: Time-Course of p300/CBP Degradation
This table outlines the speed at which this compound induces degradation at a fixed concentration.
| Cell Line | Concentration | Time Point | Observation | Citation(s) |
| MM1S | 250 nM | 1 hour | Almost complete degradation of p300/CBP. | [1][3] |
| HAP1 | 250 nM | 2 hours | Near-complete loss of p300/CBP. | [16] |
Table 3: Efficacy Across Multiple Myeloma (MM) Cell Lines
This compound demonstrates broad activity against various multiple myeloma cell lines.
| Cell Line | Observation | Citation(s) |
| MM1S | Exceptionally potent cell killing and near-complete p300/CBP degradation. | [1][4] |
| MM1R | Induces near-complete p300/CBP degradation. | [16] |
| KMS-12-BM | Induces near-complete p300/CBP degradation. | [16] |
| KMS34 | Induces near-complete p300/CBP degradation. | [16] |
Key Experimental Protocols
Characterizing the activity of a degrader like this compound requires a suite of biochemical and cellular assays. Below are detailed methodologies for essential experiments.
Caption: General experimental workflow for assessing this compound activity.
Protocol: Western Blot for p300/CBP Degradation
Objective: To visually assess the reduction in p300 and CBP protein levels following this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MM1S, HAP1) at an appropriate density. Treat with a dose-response of this compound (e.g., 1 nM to 10 µM) or a time-course at a fixed concentration (e.g., 250 nM) for 1-24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Quantify band intensity relative to the loading control.
Protocol: HiBiT Cellular Degradation Assay
Objective: To quantitatively measure the degradation kinetics of p300 or CBP in real-time in live cells.[17]
-
Cell Line Generation: Using CRISPR/Cas9, endogenously tag the N-terminus of the gene for p300 or CBP with the 11-amino-acid HiBiT peptide in a cell line that stably expresses the large LgBiT subunit (e.g., HAP1 LgBiT).[17]
-
Assay Preparation: Plate the engineered cells in white, opaque 96-well or 384-well plates suitable for luminescence readings.
-
Compound Treatment: Treat cells with this compound across a range of concentrations. Include appropriate controls, such as a vehicle and a negative control compound that does not degrade the target.
-
Luminescence Measurement: At specified time points (e.g., 0, 1, 2, 4, 6, 24, 48 hours), add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate. This lyses the cells and allows LgBiT to bind to any available HiBiT-tagged protein, generating a luminescent signal proportional to the amount of target protein remaining.[17]
-
Data Analysis: Read luminescence on a plate reader. Normalize the signal to the vehicle-treated control at each time point to determine the percentage of protein remaining.[17] Plot data to determine degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol: Quantitative Proteomics for Selectivity Profiling
Objective: To assess the selectivity of this compound by measuring its effect on the entire expressed proteome.[18]
-
Sample Preparation: Culture cells (e.g., HAP1, MM1S) and treat with this compound (e.g., 250 nM) and a vehicle control for a set time (e.g., 3 or 6 hours) in biological triplicate.[18]
-
Lysis and Digestion: Harvest cells, lyse, and digest proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide digests from each condition and replicate with isobaric TMT reagents (e.g., TMT11). A pooled sample can be used as a "bridge channel" to normalize across different TMT sets.[18]
-
Fractionation: Combine the labeled samples and perform high-pH reversed-phase liquid chromatography to fractionate the complex peptide mixture, increasing proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap Fusion or Lumos). The SPS-MS3 method can be used to improve quantification accuracy.[18]
-
Data Analysis: Process the raw mass spectrometry data using a software suite like Proteome Discoverer.[19] Search data against a human protein database to identify peptides and proteins. Quantify the relative abundance of proteins across samples based on the TMT reporter ion intensities. Identify proteins whose abundance is significantly decreased specifically in the this compound-treated samples.
Conclusion and Future Directions
The development of this compound exemplifies the power of targeted protein degradation to address challenging therapeutic targets like p300/CBP. By hijacking the Cereblon E3 ligase, this compound induces rapid and profound degradation, providing a superior tool for studying p300/CBP function compared to traditional inhibitors.[1][4] The methodologies outlined here are crucial for characterizing the potency, kinetics, and selectivity of such degraders. As the field advances, optimizing the design of these molecules to improve properties like oral bioavailability will be key to translating their preclinical success into clinical applications.[20] The continued exploration of the CRBN E3 ligase complex promises to yield novel therapeutics for a wide range of diseases.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. search.lib.utexas.edu [search.lib.utexas.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon - Wikipedia [en.wikipedia.org]
- 10. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 14. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 18. MSV000086457 - Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - OmicsDI [omicsdi.org]
- 19. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 20. Paper: Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma [ash.confex.com]
An In-depth Technical Guide to dCBP-1 PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and degrading proteins of interest. This technical guide provides a comprehensive overview of the fundamental principles of dCBP-1, a potent and selective heterobifunctional PROTAC designed to induce the degradation of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300. By hijacking the E3 ubiquitin ligase Cereblon (CRBN), this compound orchestrates the ubiquitination and subsequent proteasomal degradation of p300/CBP, leading to potent anti-proliferative effects in various cancer models, particularly multiple myeloma. This document details the mechanism of action, quantitative degradation data, and key experimental protocols relevant to the study and application of this compound technology.
Core Principles of this compound PROTAC Technology
Mechanism of Action
The this compound PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the target proteins (p300/CBP), a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting these two moieties.[1] The mechanism of action follows a catalytic cycle initiated by the formation of a key ternary complex.
Ternary Complex Formation: this compound facilitates the proximity-induced interaction between p300/CBP and CRBN, forming a transient ternary complex.[2] This event is central to the PROTAC's function, bringing the E3 ligase machinery into close proximity with the target protein.
Ubiquitination: Within the ternary complex, the E3 ligase (CRBN) mediates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of p300/CBP. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
Proteasomal Degradation: The polyubiquitinated p300/CBP is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled. This compound, being a catalyst, is then released and can engage in another cycle of degradation.[1]
Downstream Effects: The degradation of p300/CBP, which are critical transcriptional co-activators, leads to the downregulation of key oncogenes, such as MYC, and a loss of H3K27 acetylation, ultimately resulting in potent anti-proliferative effects in cancer cells.[3]
Signaling Pathway
The signaling pathway of this compound-mediated degradation is a linear cascade of events, as depicted in the following diagram.
Quantitative Data on this compound Activity
The efficacy of this compound is quantified by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following table summarizes the reported degradation data for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Target(s) | DC50 (nM) | Dmax (%) | Time Point (hours) | Reference(s) |
| MM1S | Multiple Myeloma | p300/CBP | <10 | >95 | 6 | [3] |
| MM1R | Multiple Myeloma | p300/CBP | <10 | >95 | 6 | [3] |
| KMS-12-BM | Multiple Myeloma | p300/CBP | <10 | >95 | 6 | [3] |
| KMS34 | Multiple Myeloma | p300/CBP | <10 | >95 | 6 | [3] |
| HAP1 | Haploid Cell Line | p300/CBP | ~10-100 | >95 | 6 | [3] |
Note: this compound has been reported to not exhibit significant cooperativity in ternary complex formation.
Experimental Protocols
Western Blotting for p300/CBP Degradation
This protocol outlines the assessment of p300/CBP protein levels following this compound treatment using Western blotting.
Materials:
-
This compound PROTAC
-
Cell lines (e.g., MM1S, HAP1)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p300, anti-CBP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash with TBST, add ECL substrate, and visualize bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the percentage of p300/CBP degradation.
HiBiT Assay for Quantifying Protein Degradation
The HiBiT assay provides a sensitive, real-time method to quantify protein degradation by measuring the luminescence of a tagged protein.[4]
Materials:
-
CRISPR/Cas9 system for generating HiBiT knock-in cell lines
-
HAP1 cell line stably expressing LgBiT
-
This compound PROTAC
-
Luminometer
Procedure:
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag p300 or CBP at the N-terminus with the HiBiT tag in a HAP1 cell line stably expressing LgBiT.[5][6]
-
Cell Plating: Plate the engineered cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Luminescence Measurement: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to vehicle-treated cells to determine the percentage of remaining protein. Calculate DC50 and Dmax values from the dose-response curves.[4]
References
- 1. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. HiBiT-Powered CRISPR Knock-Ins for Endogenous Tagging | CRISPR Cas9 Knock-In | CRISPR Knock-In Tagging [worldwide.promega.com]
An In-depth Technical Guide to dCBP-1 Induced Ubiquitination and Degradation of p300 and CBP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of dCBP-1, a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators, p300 and CREB-binding protein (CBP).[1][2] This document details the mechanism of action, presents quantitative data on its degradation efficacy, and provides detailed experimental protocols for studying its effects.
Introduction to p300/CBP and the Rationale for Targeted Degradation
The E1A-associated protein p300 (also known as EP300 or KAT3B) and its close homolog, CREB-binding protein (CBP or KAT3A), are crucial epigenetic regulators that function as transcriptional co-activators.[3] They play a pivotal role in controlling gene expression by acetylating histone and non-histone proteins, thereby modulating chromatin structure and protein function.[3] Due to their central role in transcription, dysregulation of p300/CBP activity is implicated in various diseases, including cancer.
While small molecule inhibitors targeting the catalytic or bromodomain domains of p300/CBP have been developed, they often exhibit incomplete target inhibition.[3] Proteolysis-targeting chimeras (PROTACs) offer an alternative and often more effective strategy by inducing the degradation of the target protein. This compound is a PROTAC designed to specifically induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[3][4]
Mechanism of Action: this compound-Mediated Ubiquitination of p300/CBP
This compound is a heterobifunctional molecule composed of a ligand that binds to p300/CBP and another ligand that recruits an E3 ubiquitin ligase.[4] Specifically, this compound hijacks the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] The binding of this compound to both p300/CBP and CRBN facilitates the formation of a ternary complex. This proximity induces the polyubiquitination of p300/CBP by the CRBN E3 ligase complex. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the ubiquitinated p300/CBP.
Quantitative Analysis of p300/CBP Degradation
This compound has been shown to induce potent and rapid degradation of both p300 and CBP in various cancer cell lines. The degradation is dose- and time-dependent.
Dose-Dependent Degradation of p300/CBP in MM.1S Cells
| This compound Concentration | p300/CBP Degradation (%) after 6 hours |
| 10 nM | Near-complete |
| 100 nM | Near-complete |
| 250 nM | Near-complete |
| 500 nM | Near-complete |
| 1000 nM | Near-complete |
| Data summarized from immunoblot analysis in MM.1S multiple myeloma cells.[1] |
Time-Course of p300/CBP Degradation in MM.1S Cells
| Time after 250 nM this compound Treatment | p300/CBP Degradation |
| 1 hour | Almost complete |
| 2 hours | Near-complete |
| Data indicates rapid onset of degradation.[1][2] |
Dose-Dependent Degradation of p300/CBP in HAP1 Cells
| This compound Concentration | p300/CBP Degradation (%) after 6 hours |
| 10 nM | Almost complete |
| 100 nM | Almost complete |
| 1000 nM | Almost complete |
| Treatment of human haploid (HAP1) cells demonstrates broad applicability.[1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the this compound-induced ubiquitination and degradation of p300 and CBP.
Western Blot Analysis of p300/CBP Degradation
This protocol is for assessing the levels of p300 and CBP protein following treatment with this compound.
Materials:
-
Cell Lines: MM.1S or HAP1 cells.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-p300 (e.g., Cell Signaling Technology, #86377) at 1:1000 dilution.
-
Rabbit anti-CBP (e.g., Cell Signaling Technology, #7389) at 1:1000 dilution.
-
Mouse anti-Vinculin (e.g., Sigma-Aldrich, #V9131) or anti-GAPDH (e.g., Proteintech, 60004-1-Ig) at 1:5000 dilution as a loading control.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (e.g., Jackson ImmunoResearch, 111-035-003) at 1:5000 dilution.
-
HRP-conjugated anti-mouse IgG at 1:5000 dilution.
-
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound or DMSO vehicle control for the indicated times.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) to Detect p300/CBP Ubiquitination
This protocol is designed to demonstrate the interaction between p300/CBP and ubiquitin following this compound treatment.
Materials:
-
Cell Treatment: As described in the Western Blot protocol.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinases.
-
Antibodies for IP:
-
Rabbit anti-p300 or anti-CBP antibody.
-
Normal rabbit IgG as a negative control.
-
-
Protein A/G Magnetic Beads.
-
Antibodies for Western Blotting:
-
Mouse anti-ubiquitin antibody (e.g., P4D1, Santa Cruz Biotechnology, sc-8017) at 1:1000 dilution.
-
Rabbit anti-p300 or anti-CBP antibody.
-
Procedure:
-
Cell Lysis: Lyse this compound treated cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with anti-p300, anti-CBP, or control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washes: Wash the beads three times with Co-IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described above, probing for ubiquitin, p300, and CBP.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of p300/CBP in a cell-free system to directly demonstrate the role of this compound.
Materials:
-
Recombinant Proteins:
-
Human E1 activating enzyme (e.g., UBE1).
-
Human E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant CRBN-DDB1-CUL4A-Rbx1 (CRL4CRBN) E3 ligase complex.
-
Recombinant human p300 or CBP.
-
Human ubiquitin.
-
-
This compound.
-
Ubiquitination Reaction Buffer (10X): 500 mM HEPES (pH 7.5), 500 mM NaCl, 100 mM MgCl₂, 20 mM DTT.
-
ATP.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
1X Ubiquitination Reaction Buffer.
-
100 nM E1 enzyme.
-
1 µM E2 enzyme.
-
100 nM CRL4CRBN E3 ligase.
-
500 nM recombinant p300 or CBP.
-
10 µM ubiquitin.
-
Desired concentration of this compound or DMSO control.
-
-
Initiate Reaction: Add ATP to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting, probing for p300/CBP to observe the appearance of higher molecular weight ubiquitinated species.
Conclusion
This compound is a powerful chemical probe for studying the roles of p300 and CBP.[2] Its ability to induce rapid and efficient degradation of these key transcriptional co-activators provides a significant advantage over traditional inhibitors.[5] The experimental protocols detailed in this guide provide a framework for researchers to investigate the mechanism and consequences of this compound-mediated p300/CBP degradation in various biological contexts. This will be invaluable for further elucidating the functions of these epigenetic regulators and for the development of novel therapeutics targeting them.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
The Selectivity Profile of dCBP-1: A Technical Guide to a Potent p300/CBP Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selectivity profile of dCBP-1, a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators, p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A). This compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of these key epigenetic regulators, offering a powerful tool for studying their roles in health and disease.
Executive Summary
This compound is a chemical probe that effectively and selectively degrades both p300 and CBP proteins.[1][2] As a PROTAC, it functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to tag p300 and CBP for proteasomal degradation.[3] This mode of action leads to a rapid and sustained depletion of these target proteins. Notably, this compound has demonstrated significant potency in various cancer cell lines, particularly in multiple myeloma, where it ablates the enhancer activity driving the expression of the MYC oncogene.[1][2]
Quantitative Selectivity Profile of this compound
The following tables summarize the quantitative data available for the degradation of p300 and CBP by this compound. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not consistently reported across all studies, the available data robustly demonstrates its potent and dual activity against both p300 and CBP.
| Cell Line | Treatment Time | Concentration | % p300 Degradation | % CBP Degradation | Assay Method | Reference |
| HAP1 | 24 hours | 100 nM | 91% | 89% | HiBiT Assay | [4] |
| HAP1 | 24 hours | 100 nM | 83% | 86% | Immunoassay | [4] |
| MM1S | 6 hours | 10-1000 nM | Near-complete | Near-complete | Western Blot | [2] |
| HAP1 | 6 hours | 10-1000 nM | Almost complete | Almost complete | Western Blot | [2] |
Table 1: Degradation of p300 and CBP by this compound in Human Cell Lines. This table presents the percentage of protein degradation upon treatment with this compound at a given concentration and time point. The data highlights the potent and comparable degradation of both p300 and CBP.
For comparative context, another potent CBP/p300 degrader, JET-209, has reported DC50 values of 0.2 nM for p300 and 0.05 nM for CBP in the RS4;11 leukemia cell line after 4 hours of treatment, with a Dmax of >95% for both proteins.[5] While direct DC50 values for this compound are not available in the same study, the high percentage of degradation at nanomolar concentrations suggests a similar high potency.[4]
Mechanism of Action and Signaling Pathways
This compound operates as a PROTAC, a bifunctional molecule that induces the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
p300 and CBP are critical coactivators for a multitude of transcription factors, including the proto-oncogene MYC. By promoting the degradation of p300/CBP, this compound effectively downregulates MYC-driven transcriptional programs.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the selectivity and potency of this compound are provided below.
HiBiT Cellular Degradation Assay
This assay quantifies the degradation of a target protein by measuring the luminescence of a small peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed HAP1 cells endogenously expressing HiBiT-tagged p300 or CBP in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time course (e.g., 24 hours).
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection System reagent according to the manufacturer's instructions.[6][7] This involves mixing the lytic buffer, LgBiT protein, and substrate.
-
Add the detection reagent to each well of the plate.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.[8]
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the signal of the treated wells to the vehicle control wells to calculate the percentage of remaining protein.
-
Calculate the percentage of degradation by subtracting the percentage of remaining protein from 100%.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 value.[9]
-
Tandem Mass Tag (TMT) Quantitative Proteomics
TMT-based proteomics allows for the simultaneous identification and quantification of thousands of proteins, providing a global view of the selectivity of a degrader.
Experimental Workflow:
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]
- 7. manuals.plus [manuals.plus]
- 8. Protein Pull-down Assay Using HiBiT-tag-dependent Luciferase Activity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
dCBP-1 Degrader: A Technical Guide to Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of epigenetics and transcriptional regulation has been significantly advanced by the development of targeted protein degradation technologies. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful tools for elucidating protein function and exploring new therapeutic avenues. This technical guide focuses on dCBP-1, a potent and selective heterobifunctional PROTAC designed to induce the degradation of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300.
CBP and p300 are critical regulators of gene expression, acting as histone acetyltransferases (HATs) and scaffolding proteins that interact with a vast network of transcription factors.[1][2] Their dysregulation is implicated in various diseases, including cancer, making them compelling targets for therapeutic intervention.[3][4] this compound offers a unique advantage over traditional small molecule inhibitors by inducing the near-complete and rapid removal of CBP and p300, allowing for a more profound and acute interrogation of their cellular functions.[1][5][6][7] This guide provides an in-depth overview of the basic research applications of this compound, including quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a PROTAC that functions by hijacking the cell's natural protein disposal machinery.[8][9][10] It is a heterobifunctional molecule composed of three key components: a ligand that binds to the bromodomain of CBP/p300, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a flexible linker connecting the two.[5][9] By simultaneously binding to both CBP/p300 and CRBN, this compound facilitates the formation of a ternary complex.[7] This proximity induces the CRBN E3 ligase to polyubiquitinate CBP/p300, marking them for degradation by the 26S proteasome.[8] This targeted degradation leads to a rapid and sustained loss of CBP/p300 protein levels within the cell.[1][11]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 11. medchemexpress.com [medchemexpress.com]
The Impact of dCBP-1 on Histone Acetyltransferase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of histone acetyltransferases (HATs) is pivotal to understanding epigenetic regulation in both normal cellular function and disease. The paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300, are critical HATs that play a central role in enhancer-mediated transcription. Dysregulation of their activity is implicated in various pathologies, including cancer. This technical guide delves into the impact of dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP, on histone acetyltransferase activity. By inducing the degradation of p300 and CBP via the E3 ubiquitin ligase Cereblon, this compound provides a powerful chemical tool to probe the consequences of acute and complete loss of these enzymes, offering a more profound effect than traditional catalytic or bromodomain inhibitors. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on global and site-specific histone acetylation, detailed experimental protocols for assessing these effects, and a summary of its impact on key signaling pathways.
Introduction: p300/CBP and the Advent of this compound
CREB-binding protein (CBP) and its paralog p300 are large, multi-domain proteins that function as critical transcriptional coactivators.[1] A key enzymatic function of these proteins is their intrinsic histone acetyltransferase (HAT) activity, which is responsible for acetylating lysine (B10760008) residues on histone tails and other proteins.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription. One of the most prominent marks catalyzed by p300/CBP is the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[2][3]
Traditional small molecule inhibitors targeting the catalytic HAT domain or the acetyl-lysine binding bromodomain of p300/CBP have been instrumental in studying their function. However, these inhibitors often result in only a partial ablation of the protein's activity and do not address its scaffolding functions.[4] To overcome these limitations, this compound was developed as a proteolysis-targeting chimera (PROTAC).[4] this compound is a heterobifunctional molecule that recruits p300/CBP to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] This approach results in a rapid and sustained depletion of p300/CBP proteins, allowing for the investigation of the consequences of their complete loss.[2][5]
Quantitative Analysis of this compound's Impact on Histone Acetylation
Treatment of cells with this compound leads to a dramatic and global reduction in histone acetylation, a direct consequence of the degradation of the p300 and CBP enzymes. This effect is significantly more pronounced than that observed with catalytic inhibitors. The primary histone mark affected is H3K27ac, consistent with p300/CBP being the major writers of this modification.
Table 1: Effect of this compound on p300/CBP Protein Levels
| Cell Line | This compound Concentration | Treatment Time | p300/CBP Degradation | Reference |
| MM.1S | 100 nM | 6 hours | Global depletion | [5] |
| SKNMC | 100 nM | 6 hours | Global depletion | [5] |
| Multiple Myeloma Cell Lines | 10-1000 nM | 6 hours | Near-complete degradation | [6] |
| HAP1 | 10-1000 nM | 6 hours | Almost complete loss | [6] |
| MM.1S | 250 nM | 1 hour | Almost complete degradation |
Table 2: Changes in Histone Acetylation Following this compound Treatment
| Cell Line | Histone Mark | Treatment Conditions | Method | Observed Effect | Reference |
| SKNMC | H3K27ac, H3K18ac | 100 nM this compound, 6 hours | Western Blot | Reduction in bulk levels | [5] |
| Ewing Sarcoma Cells | H3K27ac, H3K18ac | 100 nM this compound, 6 hours | ChIP-seq | Reduction at EWS::FLI1 enhancers | [5] |
| Multiple Myeloma Cells | H3K27ac | This compound treatment | Not specified | Near complete loss | [2][3] |
| VCaP | H2BNTac, H3K27ac | 10 nM this compound | Immunoblot | Suppression of marks | [7] |
Signaling Pathways and Downstream Effects of p300/CBP Degradation
The degradation of p300/CBP by this compound has profound effects on gene expression, primarily through the inactivation of enhancers that control key oncogenic signaling pathways. In multiple myeloma, a cancer type particularly dependent on p300/CBP activity, this compound treatment leads to the downregulation of critical transcription factors such as MYC and IRF4.[2][4] This is achieved by ablating the histone acetylation at the enhancers that drive the expression of these oncogenes.[4]
Detailed Experimental Protocols
Western Blot Analysis of Histone Acetylation
This protocol is for assessing global changes in histone acetylation in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., SKNMC or MM.1S) at an appropriate density.
-
Treat cells with this compound (e.g., 100 nM) or DMSO (vehicle control) for the desired time (e.g., 6 hours).
2. Histone Extraction (Acid Extraction Method):
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation at 4°C overnight to extract histones.
-
Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone (B3395972) and air-dry.
-
Resuspend the histone pellet in ultrapure water.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel for optimal separation of low molecular weight histones.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against specific histone modifications (e.g., anti-H3K27ac, anti-H3K18ac) and a total histone control (e.g., anti-H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the acetylated histone signal to the total histone signal.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the steps for analyzing the genome-wide distribution of histone marks like H3K27ac following this compound treatment.
1. Cell Treatment and Cross-linking:
-
Treat cells (e.g., Ewing Sarcoma or Multiple Myeloma cell lines) with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
2. Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a suitable lysis buffer and sonicate the chromatin to generate fragments of 200-600 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., H3K27ac).
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
4. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified DNA using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit).
5. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the H3K27ac signal between this compound treated and control samples to identify differential binding sites.
Quantitative Mass Spectrometry for Global Histone Acetylation Profiling
This protocol provides a general workflow for the quantitative analysis of global histone acetylation changes using mass spectrometry.
1. Histone Extraction and Digestion:
-
Extract histones from this compound and vehicle-treated cells as described in section 4.1.
-
Perform in-solution tryptic digestion of the histone extracts.
2. Peptide Labeling (Optional, for multiplexing):
-
For relative quantification between samples, peptides can be labeled with tandem mass tags (TMT).
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap Fusion or Lumos).
-
Separate peptides using reverse-phase liquid chromatography.
-
Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.
4. Data Analysis:
-
Use a database search engine (e.g., MaxQuant) to identify peptides and their post-translational modifications from the MS/MS spectra.
-
Quantify the relative abundance of acetylated peptides between the this compound treated and control samples.
-
Normalize the data to total histone levels.
Conclusion
This compound represents a significant advancement in the chemical biology toolkit for studying epigenetic regulation. By inducing the rapid and efficient degradation of p300 and CBP, it allows for an unprecedented view into the consequences of the complete loss of these critical histone acetyltransferases. The profound and global reduction in histone acetylation, particularly at enhancers, underscores the central role of p300/CBP in maintaining the active chromatin landscape. The downstream effects on oncogenic transcription programs highlight the therapeutic potential of targeting these enzymes. The protocols and data presented in this guide provide a framework for researchers to utilize this compound to further unravel the complexities of p300/CBP function in health and disease.
References
- 1. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted proteomics for quantification of histone acetylation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma | EMBO Reports [link.springer.com]
- 6. MSV000086457 - Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - OmicsDI [omicsdi.org]
- 7. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
dCBP-1 Treatment Protocol for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of CBP and p300.[1] This targeted protein degradation approach offers a powerful tool to study the roles of these critical epigenetic regulators in gene transcription and disease. Notably, this compound has demonstrated exceptional potency in killing multiple myeloma cells by ablating the oncogenic enhancer activity that drives MYC expression.[2][3][4][5]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its impact on protein levels, cell viability, apoptosis, and target gene expression.
Mechanism of Action
This compound is a chemical degrader designed to induce the degradation of CBP and p300 proteins.[3] It consists of a ligand that binds to the bromodomain of CBP/p300, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN.[1][3] This trimolecular complex formation facilitates the transfer of ubiquitin to CBP/p300, marking them for degradation by the proteasome. This degradation leads to a rapid and sustained loss of CBP/p300 protein levels, thereby inhibiting their function in transcriptional regulation. A key consequence of this in cancer cells, particularly multiple myeloma, is the downregulation of the MYC oncogene.[5][6]
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment durations of this compound in various cancer cell lines as reported in the literature.
| Cell Line(s) | Assay Type | This compound Concentration | Treatment Duration | Observed Effect |
| MM1S, MM1R, KMS-12-BM, KMS34 | Western Blot | 10 - 1000 nM | 6 hours | Near-complete degradation of p300/CBP.[2] |
| HAP1 | Western Blot | 10 - 1000 nM | 6 hours | Almost complete loss of both CBP and p300.[2] |
| HAP1 | Time-Course Western Blot | 250 nM | 1 hour | Almost complete degradation of p300/CBP.[6] |
| Multiple Myeloma Cell Lines | Apoptosis Assay | Not Specified | 48 - 72 hours | Induction of apoptosis. |
| NCI-60 Cell Line Panel | Cell Viability (Growth Inhibition) | Not Specified | 72 hours | Half-maximal growth inhibition (GI50) determined. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
This compound Stock Solution Preparation and Storage
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Storage: Store the DMSO stock solution in aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.[2]
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells (e.g., MM1S, HAP1) in appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Dilution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in fresh cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 250 nM, 1000 nM). Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration based on the endpoint being measured (refer to the Quantitative Data Summary table and specific protocols below).
Western Blot for p300/CBP Degradation
This protocol is for assessing the degradation of p300 and CBP proteins following this compound treatment.
-
Cell Lysis:
-
After treatment (e.g., 1-6 hours), place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells based on the quantification of ATP.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for 72-96 hours.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with this compound or a vehicle control for 48-72 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Apoptotic cells will be Annexin V positive and viability dye negative (early apoptosis) or positive (late apoptosis/necrosis).
-
Quantitative Real-Time PCR (qRT-PCR) for MYC Expression
This protocol measures the relative expression level of the MYC gene.
-
RNA Extraction:
-
Treat cells with this compound or a vehicle control for a suitable duration (e.g., 6-24 hours).
-
Lyse the cells and extract total RNA using a commercial RNA isolation kit, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA, SYBR Green or a TaqMan probe, and primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qRT-PCR using a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene.
-
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 5. addgene.org [addgene.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Determining the Optimal dCBP-1 Concentration for p300/CBP Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the optimal concentration of dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP).[1][2][3][4] this compound operates as a proteolysis-targeting chimera (PROTAC), inducing the ubiquitination and subsequent proteasomal degradation of p300 and CBP by hijacking the E3 ubiquitin ligase Cereblon.[4][5][6] The following protocols outline methods for quantifying p300/CBP degradation, assessing cell viability, and analyzing downstream signaling effects to identify the optimal this compound concentration for specific cellular contexts.
Introduction
The paralogous proteins p300 and CBP are critical chromatin regulators that function as lysine (B10760008) acetyltransferases (KATs) and transcriptional scaffolds, playing a pivotal role in gene expression.[2][3][5] Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets.[5][6] this compound is a chemical probe that induces the rapid and potent degradation of both p300 and CBP.[1][3] Determining the optimal concentration of this compound is crucial for maximizing target degradation while minimizing off-target effects and cellular toxicity. This guide provides a framework for researchers to establish the ideal experimental conditions for their studies.
Mechanism of Action: this compound-Mediated Degradation of p300/CBP
This compound is a PROTAC that simultaneously binds to p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to p300/CBP, marking them for degradation by the 26S proteasome. This event leads to the rapid depletion of cellular p300 and CBP levels.
Caption: Mechanism of this compound-induced p300/CBP degradation.
Quantitative Data Summary
The following tables summarize the effective concentrations and degradation kinetics of this compound in various cancer cell lines as reported in the literature.
Table 1: Effective Concentration of this compound for p300/CBP Degradation
| Cell Line | Concentration Range (nM) | Observation | Reference |
| MM1S, MM1R, KMS-12-BM, KMS34 | 10 - 1000 | Near-complete degradation of p300/CBP after 6 hours. | [1][3] |
| HAP1 | 10 - 1000 | Almost complete loss of p300 and CBP after 6 hours. | [1][2] |
| HAP1 | 250 | Near-complete degradation of p300/CBP within one hour. | [1][2][3] |
| Multiple Myeloma Cells | < 10 | Potent degradation of CBP. | [7] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC50 | Incubation Time | Reference |
| RS4-11 | CellTiter-Glo | 4.8 nM | 4 days | [1] |
| SK-HEP1 | CCK-8 | > 20 µM | 5 days | [1] |
| HAP1 | Not specified | No significant loss of viability up to 10 µM | 24 hours | [8] |
Experimental Protocols
To determine the optimal this compound concentration, a dose-response and time-course experiment should be performed. The following protocols provide a general framework that can be adapted to specific cell lines and experimental needs.
Protocol 1: Dose-Response and Time-Course for p300/CBP Degradation
This protocol aims to identify the concentration and treatment duration at which this compound achieves maximal degradation of p300/CBP.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., MM1S, HAP1, or researcher's specific line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p300, anti-CBP, anti-Vinculin or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment (Dose-Response):
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 nM (DMSO vehicle control), 1 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, and 1000 nM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a fixed time, for example, 6 hours.[1]
-
-
This compound Treatment (Time-Course):
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with primary antibodies against p300, CBP, and a loading control overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane four times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p300 and CBP band intensities to the loading control. Plot the normalized protein levels against the this compound concentration or time.
Caption: Experimental workflow for determining optimal this compound concentration.
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound to ensure that the observed degradation is not a result of general cellular toxicity.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.
-
Remove half of the medium from each well and add an equal volume of the 2x this compound dilutions. A suggested concentration range is similar to the degradation experiment, extending to higher concentrations if necessary (e.g., up to 10 µM).[8] Include a vehicle control (DMSO) and a positive control for cell death if available.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours), corresponding to the time points of interest for the degradation and downstream effect assays.
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the readings to the vehicle control wells to determine the percent viability.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Downstream Pathway Analysis
The degradation of p300/CBP is expected to impact downstream signaling pathways. A key downstream effect is the reduction of histone acetylation, particularly at H3K27.[8][10]
Protocol 3: Analysis of Histone Acetylation
Procedure:
-
Follow the cell treatment and lysis steps as described in Protocol 1.
-
Perform Western blotting as described in Protocol 1, but use a primary antibody specific for acetylated H3K27 (H3K27ac).
-
Use an antibody against total Histone H3 as a loading control.
-
Analyze the data by normalizing the H3K27ac signal to the total H3 signal. A decrease in the H3K27ac signal with increasing this compound concentration indicates successful functional inhibition of p300/CBP's acetyltransferase activity.
Caption: Downstream effects of this compound-mediated p300/CBP degradation.
Conclusion
By following these protocols, researchers can effectively determine the optimal concentration of this compound for achieving maximal and selective degradation of p300/CBP in their specific cellular models. This will enable the rigorous investigation of the biological consequences of p300/CBP loss and the therapeutic potential of targeting these critical coactivators. It is recommended to start with a broad dose-response and time-course experiment to narrow down the optimal conditions, followed by an assessment of cell viability and downstream pathway modulation to fully characterize the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
Application Notes and Protocols for dCBP-1 in Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[1][2] In multiple myeloma, a malignancy of plasma cells, there is a strong dependency on the transcriptional network regulated by p300/CBP.[3][4] this compound has demonstrated exceptional potency in killing multiple myeloma cells by ablating the oncogenic enhancer activity that drives the expression of key oncogenes, most notably MYC.[3][5] These application notes provide a comprehensive guide for the use of this compound in multiple myeloma cell lines, including detailed protocols for assessing its activity.
Mechanism of Action
This compound is comprised of a ligand that binds to the bromodomain of p300/CBP, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This tripartite complex formation leads to the polyubiquitination of p300 and CBP, marking them for degradation by the 26S proteasome. The degradation of these critical transcriptional co-activators leads to the downregulation of key oncogenic transcription factors, including MYC and Interferon Regulatory Factor 4 (IRF4), which are crucial for the survival and proliferation of multiple myeloma cells.[4][6] This ultimately results in cell cycle arrest and apoptosis.[4][7][8]
References
- 1. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patientworthy.com [patientworthy.com]
- 4. Paper: Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma [ash.confex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 8. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis Following dCBP-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound recruits CBP/p300 to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent proteasomal degradation.[3] This targeted degradation provides a powerful tool to study the acute and direct consequences of CBP/p300 loss on a global scale.
CBP and p300 are critical lysine (B10760008) acetyltransferases (KATs) that play a central role in regulating gene expression by acetylating histones and other proteins.[2] A key function of CBP/p300 is the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[4][5] By catalyzing this and other acetylation events, CBP/p300 facilitate the recruitment of transcriptional machinery and promote an open chromatin state conducive to gene expression.[6]
Given their profound role in chromatin architecture and gene regulation, studying the genome-wide consequences of CBP/p300 degradation is crucial for understanding their function in normal physiology and disease, particularly in cancers where their activity is often dysregulated. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is an indispensable technique for mapping the genomic localization of histone modifications and transcription factors. This document provides a detailed experimental design and protocol for performing ChIP-seq analysis to investigate the effects of this compound treatment, with a focus on histone acetylation marks.
Mechanism of Action of this compound
This compound is a PROTAC that induces the degradation of both CBP and p300.[5] This degradation is rapid, with near-complete loss of CBP/p300 protein observed within hours of treatment in various cell lines, including multiple myeloma and haploid HAP1 cells.[1][2][5] The degradation of these master acetyltransferases leads to a global reduction in specific histone acetylation marks, most notably H3K27ac, H3K18ac, and H2BK20ac.[4][7] This loss of acetylation at regulatory regions, such as enhancers, results in the suppression of key oncogenic transcriptional programs, including the downregulation of MYC expression.[3][4][5]
Experimental Design for ChIP-seq Analysis
A well-designed ChIP-seq experiment is critical for obtaining high-quality, interpretable data. The following considerations are essential when studying the effects of this compound.
Cell Line Selection and Culture
-
Select a cell line known to be sensitive to CBP/p300 degradation by this compound. Multiple myeloma cell lines (e.g., MM1.S) have been shown to be highly responsive.[1][2]
-
Maintain consistent cell culture conditions, including passage number and confluency, to minimize variability.
This compound Treatment Optimization
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for achieving maximal CBP/p300 degradation in your chosen cell line. Western blotting for CBP and p300 is recommended for this assessment. Concentrations in the range of 10-1000 nM are typically effective.[1]
-
Time-Course: Conduct a time-course experiment to identify the optimal treatment duration. Near-complete degradation of CBP/p300 has been observed as early as 1-2 hours post-treatment.[1][2][5] Shorter time points are preferable to focus on the direct effects of CBP/p300 loss and minimize secondary, indirect effects.
Controls
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound for the same duration as the this compound treatment.
-
Input DNA Control: A sample of sonicated chromatin that has not been subjected to immunoprecipitation should be processed in parallel. This control is essential for correcting for biases in chromatin shearing and sequencing.
-
Negative IgG Control: An immunoprecipitation using a non-specific IgG antibody from the same species as the primary antibody should be included to control for non-specific binding of chromatin to the beads and antibody.
Spike-in Normalization
Treatment with this compound is expected to cause a global decrease in histone acetylation. Standard ChIP-seq normalization methods based on total read counts can mask these global changes. Therefore, the use of an exogenous spike-in control is highly recommended .
-
Principle: A known amount of chromatin from a different species (e.g., Drosophila melanogaster) is added to the experimental chromatin (e.g., human) before immunoprecipitation.
-
Procedure: The ratio of reads mapping to the spike-in genome versus the experimental genome is used to calculate a normalization factor that allows for the quantitative comparison of histone modification levels between different conditions (e.g., DMSO vs. This compound).
-
Antibody: A species-specific antibody that recognizes a histone modification in the spike-in chromatin is also added to the immunoprecipitation reaction.
Quantitative Data Summary
The following tables summarize quantitative data reported in studies of this compound and related compounds.
Table 1: this compound Degradation Efficiency
| Cell Line | This compound Concentration | Treatment Duration | % Degradation of p300/CBP | Reference |
| MM1.S | 10-1000 nM | 6 hours | Near-complete | [1] |
| HAP1 | 10-1000 nM | 6 hours | Near-complete | [1] |
| HAP1 | 250 nM | 1 hour | Almost complete | [2] |
| HAP1 | 1 µM | 6 hours | Significant degradation | [8] |
| Multiple Myeloma Cell Lines | < 10 nM | 2 hours | Almost complete | [9] |
Table 2: Effect of this compound on Histone Acetylation
| Histone Mark | Cell Line | This compound Treatment | Effect | Reference |
| H3K27ac | Multiple Myeloma | Not specified | Near-complete loss | [4][5] |
| H3K18ac | SKNMC, A673 | 6 hours | Near-complete loss | [7] |
| H2BK20ac | SKNMC, A673 | 6 hours | Near-complete loss | [7] |
| H3K18ac | HAP1 | Not specified | Loss of mark | [4] |
Table 3: Effect of this compound on Gene Expression
| Gene | Cell Line | This compound Treatment | Effect on Expression | Reference |
| MYC | Multiple Myeloma | Not specified | Potent downregulation | [4][5] |
| MYC | MM1.S | Not specified | Most downregulated gene | [9] |
Signaling Pathways and Experimental Workflows
CBP/p300 Signaling Pathway
Caption: CBP/p300 signaling and this compound mechanism.
Experimental Workflow for ChIP-seq
Caption: Experimental workflow for ChIP-seq after this compound treatment.
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Cell Culture and this compound Treatment
-
Culture cells to ~80% confluency. For a typical ChIP-seq experiment, 1-4 x 10^7 cells per immunoprecipitation are recommended.
-
Treat cells with the predetermined optimal concentration and duration of this compound or vehicle (DMSO).
Chromatin Cross-linking and Preparation
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei and resuspend in a nuclear lysis/sonication buffer.
-
Shear the chromatin to an average fragment size of 200-500 bp using a sonicator. Optimization of sonication conditions is critical.
Spike-in and Immunoprecipitation
-
Quantify the amount of sheared chromatin.
-
For each immunoprecipitation, dilute a specific amount of experimental chromatin in ChIP dilution buffer.
-
Add a pre-determined amount of spike-in chromatin (e.g., from Drosophila) to each sample.
-
Save a small aliquot of the chromatin mixture as the "Input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Add the primary antibody (e.g., anti-H3K27ac) and the spike-in specific antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
Washes, Elution, and DNA Purification
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating the eluates and the input sample at 65°C for at least 6 hours in the presence of NaCl.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the immunoprecipitated DNA and input DNA according to the manufacturer's instructions (e.g., NEBNext Ultra II DNA Library Prep Kit).
-
Perform size selection of the libraries to obtain fragments in the desired range.
-
Perform high-throughput sequencing on a platform such as Illumina NextSeq or NovaSeq.
Bioinformatic Analysis
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the appropriate reference genome (e.g., human) and the spike-in genome (e.g., Drosophila).
-
Calculate the spike-in normalization factor for each sample based on the ratio of reads aligning to the spike-in and reference genomes.
-
Normalize the ChIP-seq signal in each sample using the calculated spike-in factor.
-
Perform peak calling to identify regions of enrichment.
-
Perform differential binding analysis to identify regions with significant changes in histone acetylation between this compound and vehicle-treated samples.
-
Visualize the data using a genome browser.
-
Perform downstream analyses such as pathway analysis and motif analysis.
Conclusion
The targeted degradation of CBP/p300 by this compound offers a unique opportunity to investigate the direct role of these crucial co-activators in regulating the epigenome and gene expression. A meticulously designed ChIP-seq experiment, incorporating appropriate controls and spike-in normalization, is essential for generating robust and quantitatively accurate data. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully execute and interpret ChIP-seq experiments following this compound treatment, ultimately leading to a deeper understanding of CBP/p300 biology and their potential as therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Is histone acetylation the most important physiological function for CBP and p300? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma | EMBO Reports [link.springer.com]
- 8. biorxiv.org [biorxiv.org]
- 9. youtube.com [youtube.com]
Application Note: Proteomic Sample Preparation for Cells Treated with the p300/CBP Degrader, dCBP-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a central role in regulating gene expression.[1][2][3] They function by acetylating histone proteins, which alters chromatin structure, and by scaffolding various protein-protein interactions.[1][3] Due to their involvement in numerous cellular processes, including cell growth and differentiation, they are significant targets in cancer research.
dCBP-1 is a potent and selective heterobifunctional degrader developed as a chemical probe to study the consequences of p300/CBP loss.[1][3][4][5][6] It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of p300 and CBP by hijacking the E3 ubiquitin ligase Cereblon (CRBN).[6][7] This leads to the ubiquitination and subsequent proteasomal degradation of the target proteins.[4] Studying the global proteomic changes induced by this compound provides invaluable insights into its mechanism of action, downstream signaling effects, and potential off-target impacts.
This application note provides detailed protocols for the preparation of samples from this compound-treated cells for quantitative mass spectrometry-based proteomics analysis.
Mechanism of Action of this compound
This compound is a bifunctional molecule that simultaneously binds to the target proteins (p300/CBP) and an E3 ubiquitin ligase (CRBN). This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to p300/CBP.[4] The polyubiquitinated proteins are then recognized and degraded by the proteasome. This targeted degradation allows for the study of the acute effects of p300/CBP loss, which can differ significantly from the effects of catalytic inhibition.[2][4] For example, this compound treatment in multiple myeloma cell lines has been shown to potently downregulate the oncogene MYC and cause a near-complete loss of H3K27 acetylation.[2][4]
Experimental Design Considerations
A well-designed experiment is crucial for obtaining high-quality, reproducible proteomics data. Key factors to consider when planning a study with this compound are outlined below.
Controls:
-
Vehicle Control: A DMSO-treated sample is essential as a negative control to establish the baseline proteome.
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., Carfilzomib or MG132) can confirm that protein loss is due to proteasomal degradation.[4]
-
Inactive Epimer Control: If available, an inactive epimer of the CRBN ligand can be used to demonstrate that the degradation is dependent on E3 ligase binding.
Treatment Conditions: The optimal concentration and duration of this compound treatment should be determined empirically for each cell line. However, published data provides a strong starting point. This compound has been shown to induce near-complete degradation of p300/CBP within 1-6 hours at concentrations between 10 nM and 1000 nM.[1][5]
| Parameter | Cell Line | Concentration Range | Time Points | Key Observations | Reference |
| Dose-Response | HAP1, MM1S | 10 - 1000 nM | 6 hours | Near-complete loss of p300 and CBP. | [5] |
| Time-Course | HAP1 | 250 nM | 1 - 6 hours | Almost complete degradation within 1 hour. | [1][5] |
| Efficacy | Multiple Myeloma | < 10 nM | 2 hours | Potent degradation of p300/CBP observed. | [8] |
| Proteomics | HAP1, MM1S | 1 µM | 3 and 6 hours | Significant proteome changes observed at 6 hours. | [8][9][10] |
Table 1. Summary of Recommended this compound Treatment Conditions from Literature.
Detailed Protocol: Sample Preparation for Quantitative Proteomics
This protocol describes a standard workflow for preparing cell lysates for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using tandem mass tag (TMT) labeling for relative quantification.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HAP1, MM1S, or other cell lines of interest) at a density that will result in 70-80% confluency at the time of harvest. A 10 cm or 15 cm dish is typically sufficient for one replicate. Prepare a minimum of three biological replicates for each condition.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in cell culture media to the desired final concentration (e.g., 100 nM, 250 nM).
-
For vehicle controls, prepare media with an equivalent volume of DMSO.
-
Aspirate the old media from the cells and replace it with the this compound or vehicle-containing media.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 6, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvest:
-
Place the culture dishes on ice.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells using a cell lifter.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant. The cell pellet can be stored at -80°C or processed immediately.
-
Part 2: Cell Lysis and Protein Extraction
-
Lysis Buffer Preparation: Prepare a lysis buffer suitable for mass spectrometry. A common choice is a urea-based buffer, which effectively denatures proteins.
| Component | Final Concentration | Purpose |
| Urea (B33335) | 8 M | Denaturant |
| HEPES, pH 8.0 | 50 mM | Buffer |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevent dephosphorylation |
Table 2. Composition of a Standard Urea Lysis Buffer.
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 200-500 µL for a pellet from a 10 cm dish).
-
Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 2-3 minutes of "on" time, or until the lysate is no longer viscous.
-
-
Clarification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a compatible assay, such as the Bradford or BCA assay.
Part 3: Protein Digestion
-
Reduction:
-
Take a standardized amount of protein from each sample (e.g., 100 µg).
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the samples to room temperature.
-
Add Iodoacetamide (IAA) to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the samples with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.
-
Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
Part 4: Peptide Cleanup and Labeling
-
Acidification: Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Desalting: Clean up the peptides using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents. Elute the peptides with a high organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).
-
Quantification and Labeling (TMT):
-
Dry the cleaned peptides in a vacuum centrifuge.
-
Resuspend the peptides in a small volume of labeling buffer (e.g., 100 mM TEAB).
-
Quantify the peptide concentration using a colorimetric assay (e.g., Pierce Quantitative Peptide Assay).
-
Label an equal amount of peptide from each sample with the appropriate TMT reagent according to the manufacturer's protocol.
-
-
Pooling and Fractionation:
-
Quench the labeling reaction.
-
Combine all TMT-labeled samples into a single tube.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
For deep proteome coverage, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.
-
-
Final Cleanup: Dry the fractions and resuspend in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid) prior to analysis.
Proteomics Workflow Overview
The entire process from cell treatment to data analysis involves multiple, carefully controlled steps to ensure high-quality results.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Protein Yield | Insufficient cell number; Incomplete cell lysis. | Start with a larger cell pellet; Optimize sonication time and power. |
| Inefficient Digestion | Urea concentration too high; Inactive trypsin; Incorrect pH. | Ensure urea is < 2M before adding trypsin; Use fresh, high-quality trypsin; Check pH of digestion buffer. |
| Poor TMT Labeling Efficiency | Presence of primary amines in buffer (e.g., Tris); Incorrect pH. | Use amine-free buffers like HEPES or TEAB; Ensure pH is optimal for labeling (pH ~8.5). |
| No Degradation of p300/CBP | This compound is inactive; Cell line lacks CRBN expression; Incorrect dose/time. | Verify compound integrity; Confirm CRBN expression by Western blot; Perform a dose-response and time-course experiment. |
Table 3. Common Troubleshooting Scenarios and Solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. google.com [google.com]
- 9. MSV000086457 - Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - OmicsDI [omicsdi.org]
- 10. biorxiv.org [biorxiv.org]
dCBP-1 solubility, stability, and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators p300 (also known as KAT3B or EP300) and CREB-binding protein (CBP or KAT3A).[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal system.[5][6] It induces the formation of a ternary complex between the target protein (p300/CBP) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of p300/CBP by the proteasome.[1][3][7] This targeted degradation makes this compound a valuable tool for studying the roles of p300 and CBP in gene regulation and a potential therapeutic agent in diseases such as multiple myeloma, where it has been shown to be exceptionally potent at killing cancer cells.[1][2][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₁H₆₃F₂N₁₁O₁₀ | [5][8][9] |
| Molecular Weight | 1028.11 g/mol | [7][9][10] |
| CAS Number | 2484739-25-3 | [5][9] |
| Appearance | Solid powder | [5][8] |
Solubility Data
The solubility of this compound has been determined in various solvents. It is essential to use fresh, high-purity solvents to achieve optimal dissolution. For aqueous-based buffers, the use of a co-solvent such as DMSO is necessary due to the compound's poor aqueous solubility. If precipitation occurs upon dilution into aqueous buffers, gentle heating and/or sonication can be used to aid dissolution.[11]
| Solvent | Concentration | Comments |
| DMSO | 100 mg/mL (97.26 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility.[10] |
| Ethanol | 50 mg/mL | [10] |
| Water | Insoluble | [10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (4.86 mM) | Requires sonication to achieve a clear solution.[11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.43 mM) | Forms a clear solution.[11] |
Stability and Storage
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[10][11] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[11]
Solid Form
| Storage Temperature | Duration | Conditions |
| -20°C | 3 years | Store in a dry, dark environment.[5][10] |
| 0 - 4°C | Short term (days to weeks) | Store in a dry, dark environment.[5] |
| Room Temperature | Stable for shipping (weeks) | Shipped as a non-hazardous chemical.[5] |
In Solution
| Storage Temperature | Duration | Conditions |
| -80°C | 1 year | In a suitable solvent (e.g., DMSO).[10][11] |
| -20°C | 6 months | In a suitable solvent (e.g., DMSO), sealed and protected from light.[6][11] |
Signaling Pathway and Mechanism of Action
This compound operates through the PROTAC mechanism to induce the degradation of p300/CBP. The molecule has two key binding moieties: one for the p300/CBP protein and another for the E3 ubiquitin ligase, Cereblon (CRBN). By bringing these two proteins into close proximity, this compound facilitates the transfer of ubiquitin from the E2 conjugating enzyme to p300/CBP. The polyubiquitinated p300/CBP is then recognized and degraded by the 26S proteasome.
Caption: The PROTAC this compound forms a ternary complex with p300/CBP and the E3 ligase CRBN, leading to ubiquitination and proteasomal degradation of p300/CBP.
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines a general procedure to determine the thermodynamic solubility of this compound in a solvent of interest.
Caption: Workflow for determining the equilibrium solubility of this compound.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 hours, to ensure thermodynamic equilibrium is reached.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions by HPLC.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
Protocol 2: Assessment of this compound Stability in Solution
This protocol provides a method to evaluate the stability of this compound in a specific solvent or buffer over time at different temperatures.
Caption: A generalized workflow for assessing the stability of this compound in solution.[10]
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer of interest
-
Temperature-controlled incubators
-
Vials for sample aliquots
-
HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Quenching solvent (e.g., cold acetonitrile)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent, such as DMSO, at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to the final working concentration in the aqueous buffer to be tested.
-
Aliquot the working solution into separate vials for each time point and temperature condition to be evaluated.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.[10]
-
The sample at time zero (t=0) will serve as the reference.
-
If necessary, quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile. This will also precipitate proteins if they are present in the buffer.[10]
-
Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.[10]
-
Quantify the peak area of the parent this compound compound at each time point and compare it to the peak area at t=0.
-
Plot the percentage of this compound remaining versus time for each temperature to determine the stability profile. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.[10]
Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and should be used as a guide. Researchers should conduct their own validation experiments to confirm these findings in their specific experimental settings.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. search.lib.utexas.edu [search.lib.utexas.edu]
- 4. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Course Analysis of p300/CBP Degradation by dCBP-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[1][2][3][4] These proteins are critical regulators of gene expression through their histone acetyltransferase (HAT) activity and scaffolding functions.[3] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer. This compound has shown exceptional potency in killing multiple myeloma cells by ablating the enhancer activity driving the expression of oncogenes such as MYC.[3][5]
Time-course experiments are essential for characterizing the kinetics of this compound-induced protein degradation. These studies provide valuable insights into the onset, rate, and duration of p300/CBP degradation, which are critical parameters for understanding the compound's mechanism of action and for the development of effective therapeutic strategies. This document provides detailed protocols for performing a time-course experiment to analyze the degradation of p300/CBP in response to this compound treatment.
Signaling Pathway of this compound Action
This compound is a heterobifunctional molecule with two key domains: one that binds to the target proteins (p300/CBP) and another that recruits the E3 ubiquitin ligase CRBN. By bringing p300/CBP into close proximity with the E3 ligase complex, this compound facilitates the transfer of ubiquitin molecules to the target proteins. This polyubiquitination marks p300/CBP for recognition and degradation by the 26S proteasome. The degradation of these coactivators leads to a downstream suppression of target gene expression, such as the oncogene MYC.
References
Application of dCBP-1 in Studying Enhancer-Promoter Communication
Prepared for: Researchers, scientists, and drug development professionals.
Application Notes
dCBP-1 is a potent and selective heterobifunctional chemical degrader of the paralogous lysine (B10760008) acetyltransferases CREB-binding protein (CBP) and p300.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of p300/CBP to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[2][3][4] These proteins are critical coactivators at enhancers, playing a pivotal role in enhancer-promoter communication through their histone acetyltransferase (HAT) activity and scaffolding functions.[5] The degradation of p300/CBP provides a powerful tool to dissect their roles in gene regulation.
The primary application of this compound in the study of enhancer-promoter communication lies in its ability to acutely and completely ablate p300/CBP function, an outcome not always achievable with small molecule inhibitors that may only target a single protein domain.[1][5] By degrading these key proteins, researchers can investigate the direct consequences on:
-
Enhancer Activity and Histone Acetylation: p300/CBP are the principal writers of histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.[6] Treatment with this compound leads to a rapid and near-complete loss of H3K27ac at these regulatory elements, effectively "silencing" them.[6] This allows for the study of the direct impact of this histone mark on chromatin accessibility, transcription factor binding, and gene expression.
-
Gene Expression: By ablating enhancer function, this compound can be used to identify genes that are critically dependent on p300/CBP-mediated enhancer activity. A prominent example is the potent downregulation of the oncogene MYC in multiple myeloma cells, which is driven by a super-enhancer that is highly dependent on p300/CBP.[1][6][7]
-
Chromatin Architecture and Accessibility: The loss of p300/CBP and associated histone acetylation can alter local chromatin structure. Studies using this compound can elucidate the role of these factors in maintaining an open and accessible chromatin state at enhancers, which is permissive for transcription.
-
Transcription Factor Interactions: p300/CBP act as scaffolds, mediating interactions between DNA-binding transcription factors and the basal transcription machinery.[5] this compound can be used to study the p300/CBP-dependency of these interactions and their downstream functional consequences.
This compound is particularly valuable in cancer research, where dysregulation of enhancer activity is a common driver of oncogene expression.[3] Its potent cytotoxic effects in cancer cell lines like multiple myeloma highlight the therapeutic potential of targeting p300/CBP.[3][7]
Data Presentation
Table 1: Efficacy of this compound in Degrading p300/CBP in Various Cell Lines
| Cell Line Type | Cell Line Name | Concentration Range | Treatment Duration | Observed Effect |
| Multiple Myeloma | MM1S | 10 - 1000 nM | 6 hours | Near-complete degradation of p300/CBP.[7] |
| Multiple Myeloma | MM1R | Not specified | Not specified | Near-complete p300/CBP degradation.[7][8] |
| Multiple Myeloma | KMS-12-BM | Not specified | Not specified | Near-complete p300/CBP degradation.[7][8] |
| Multiple Myeloma | KMS34 | Not specified | Not specified | Near-complete p300/CBP degradation.[7][8] |
| Human Haploid | HAP1 | 10 - 1000 nM | 6 hours | Almost complete loss of both CBP and p300.[7][8] |
| Human Haploid | HAP1 | 250 nM | 1 hour | Almost complete degradation of p300/CBP.[7] |
| Prostate Cancer | VCaP | Indicated Conc. | 4 hours | Degradation of p300 and CBP. |
| Prostate Cancer | LNCaP | 10 nM | 4 or 24 hours | Abolished H3K27ac and H2BNTac marks. |
Table 2: Functional Consequences of this compound Treatment
| Cell Line(s) | Treatment Condition | Key Finding |
| Multiple Myeloma | Not specified | Potent downregulation of oncogenic MYC.[6] |
| Multiple Myeloma | Not specified | Near complete loss of H3K27 acetylation.[6] |
| Multiple Myeloma | Not specified | Induction of apoptosis within 48-72 hours.[3] |
| HAP1 | 1 µM, 6 hours | Proteome-wide selective degradation of p300/CBP. |
| LNCaP | 10 nM, 4 or 24 hours | Strongest inhibitory effects on H2BNTac and H3K27ac compared to other inhibitors. |
Mandatory Visualization
Caption: Mechanism of this compound action and its impact on enhancer function.
Caption: General experimental workflow for studying enhancer-promoter communication using this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture human multiple myeloma (e.g., MM1S) or other desired cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
On the day of the experiment, prepare fresh serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 250 nM, 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
-
Cell Treatment:
-
Seed cells in multi-well plates at a density appropriate for the specific downstream assay.
-
Allow cells to adhere and resume growth for 24 hours.
-
Remove the old medium and add the freshly prepared medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 2, 6, 24, 48, or 72 hours) depending on the experimental endpoint.
-
Protocol 2: Western Blotting for p300/CBP Degradation and Histone Acetylation
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the plate by adding 1X SDS sample buffer (e.g., for a 6-well plate, use 100 µl per well).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations for all samples.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel (e.g., 8% gel for large proteins like p300/CBP).
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with primary antibodies against p300, CBP, H3K27ac, and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
-
Protocol 3: Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of medium.
-
Incubate for 24 hours.
-
Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 1.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Assay Procedure (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
-
Plot the results to determine the half-maximal inhibitory concentration (IC50).
-
Protocol 4: Chromatin Immunoprecipitation (ChIP-seq) for H3K27ac
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle as described in Protocol 1.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.
-
Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27ac.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the ChIP DNA using a DNA purification kit or phenol-chloroform extraction.
-
Quantify the purified DNA.
-
Prepare a sequencing library from the ChIP DNA and an input control DNA sample.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the reads to the reference genome, call peaks, and perform differential binding analysis to identify regions with changes in H3K27ac occupancy upon this compound treatment.
-
References
- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 2. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 3. ch.promega.com [ch.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 5. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative proteomics: TMT-based quantitation of proteins - Ashok R. Dinasarapu Ph.D [adinasarapu.github.io]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Assessing Cell Viability after dCBP-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300, are crucial regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity, which modulates chromatin structure.[1][2] Dysregulation of p300/CBP function is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[3] dCBP-1 is a potent and selective heterobifunctional degrader of p300/CBP.[4][5] It functions as a proteolysis-targeting chimera (PROTAC), hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[5] This degradation of p300/CBP has been shown to be particularly effective in killing multiple myeloma cells by ablating the enhancer activity driving the expression of oncogenes such as MYC.[4][6]
These application notes provide a detailed protocol for assessing the effects of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to provide a robust and sensitive measure of cytotoxicity.[7][8]
Principle of the Method
The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantification of ATP.[8] The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP released from viable cells upon lysis, the luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the amount of ATP.[8] A decrease in ATP levels and, consequently, the luminescent signal, reflects a reduction in cell viability due to this compound treatment.
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines, as measured by cell viability assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| RS4;11 | Acute Lymphoblastic Leukemia | 4.8 | 4 days |
| MM.1S | Multiple Myeloma | <10 | 2 hours (degradation) |
| MM.1R | Multiple Myeloma | Not specified | Not specified |
| KMS-12-BM | Multiple Myeloma | Not specified | Not specified |
| KMS34 | Multiple Myeloma | Not specified | Not specified |
| VCaP | Prostate Cancer | 12 | 5 days |
Data compiled from multiple sources.[9][10][11]
Experimental Protocols
Materials and Reagents
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)[9]
-
Cancer cell lines (e.g., MM.1S, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Opaque-walled 96-well plates (white plates are recommended for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Luminometer capable of reading multiwell plates
-
Orbital shaker
-
Multichannel pipette
Experimental Workflow Diagram
Caption: Experimental workflow for assessing cell viability after this compound treatment.
Step-by-Step Protocol for CellTiter-Glo® Assay
-
Cell Seeding (Day 1):
-
Harvest and count the desired cancer cells.
-
Seed the cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the experiment.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
This compound Treatment (Day 2):
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[3][12]
-
-
Cell Viability Measurement (Day 4-6):
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[13]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[14]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Subtract the average luminescence value from the background control wells (medium only) from all experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway
The degradation of p300/CBP by this compound has significant downstream effects on gene transcription, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
This compound Mechanism of Action and Downstream Effects
Caption: Mechanism of action of this compound and its downstream cellular effects.
References
- 1. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Paper: Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma [ash.confex.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. scribd.com [scribd.com]
- 14. OUH - Protocols [ous-research.no]
Application Notes and Protocols for dCBP-1 Administration in Human Haploid (HAP1) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous chromatin regulators CREB-binding protein (CBP) and p300.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the degradation of p300/CBP through the ubiquitin-proteasome system.[3][4] This molecule is a valuable tool for studying the acute effects of p300/CBP loss on enhancer activity, gene expression, and cellular processes.[1] These proteins are critical factors in establishing and activating enhancer-mediated transcription, and their aberrant activity is implicated in various diseases, including cancer.[1][2] In the human haploid cell line HAP1, this compound has been shown to induce rapid and near-complete degradation of both p300 and CBP.[1][3][5] These application notes provide detailed protocols for the use of this compound in HAP1 cells, including quantitative data and experimental workflows.
Mechanism of Action
This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase, Cereblon (CRBN), to the target proteins, p300 and CBP.[3][5] This induced proximity facilitates the polyubiquitination of p300/CBP, marking them for degradation by the proteasome. The degradation of these essential coactivators leads to the ablation of oncogenic enhancer activity, such as the enhancer driving MYC expression.[2][5]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound administration in HAP1 cell lines based on available literature.
Table 1: Effective Concentrations and Treatment Times for p300/CBP Degradation
| Parameter | Value | Cell Line | Notes |
| Concentration Range | 10 - 1000 nM | HAP1 | Near-complete loss of p300 and CBP observed.[1][5] |
| Optimal Concentration | 250 nM | HAP1 | Used for time-course analysis showing rapid degradation.[1][5] |
| Treatment Time (for near-complete degradation) | 1 - 6 hours | HAP1 | Significant degradation is observed within 1 hour.[1][3][5] |
| Proteome-wide Assessment | 1 µM for 6 hours | HAP1 | Used to validate the potent degradation of both EP300 and CREBBP.[6][7] |
Table 2: Observed Effects of this compound on HAP1 Cells
| Effect | Method | Treatment | Result |
| p300/CBP Degradation | Western Blot / Proteomics | 10-1000 nM, 6 hours | Near-complete loss of both proteins.[1][5] |
| Time-dependent Degradation | Western Blot | 250 nM, up to 6 hours | Near-complete degradation within 1 hour.[1][5] |
| Global Proteome Changes | Multiplexed Quantitative Proteomics (TMT11) | 1 µM, 3 and 6 hours | Mapping of proteome changes upon this compound treatment.[8] |
| Cell Viability | ATP-based viability assay | Up to 10 µM, 24 hours | No significant loss of viability observed.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, it can be used within one year, and when stored at -20°C, it should be used within six months.[5]
Protocol 2: HAP1 Cell Culture and Treatment
Materials:
-
HAP1 cells
-
Appropriate cell culture medium (e.g., IMDM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture flasks or plates
-
This compound stock solution
-
Vehicle control (DMSO)
Procedure:
-
Culture HAP1 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells at an appropriate density in culture plates or flasks and allow them to adhere overnight.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium.
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1, 3, 6, or 24 hours).
Caption: HAP1 cell treatment workflow.
Protocol 3: Western Blot Analysis of p300/CBP Degradation
Materials:
-
Treated and control HAP1 cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against p300, CBP, and a loading control (e.g., Vinculin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 4: Proteome-wide Analysis of this compound Treatment
Materials:
-
Treated and control HAP1 cells
-
Lysis buffer for mass spectrometry
-
Trypsin
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
Orbitrap Fusion or Orbitrap Lumos Fusion mass spectrometer
Procedure:
-
Lyse the cells and quantify the protein content.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with TMT reagents according to the manufacturer's instructions.
-
Combine the labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase HPLC.
-
Analyze the fractions by LC-MS/MS using an Orbitrap mass spectrometer with the SPS-MS3 method for accurate quantification.[8]
-
Analyze the mass spectrometry data to identify and quantify changes in protein abundance between the this compound treated and control samples.
Signaling Pathway Perturbation
The primary signaling pathway affected by this compound is the enhancer-mediated transcriptional regulation controlled by p300/CBP. A key downstream target of this pathway, particularly in cancer cells, is the MYC oncogene.[2][4] Degradation of p300/CBP leads to a loss of H3K27 acetylation at enhancer regions, resulting in reduced MYC expression.[4]
Caption: this compound effect on MYC expression.
Conclusion
This compound is a powerful chemical probe for studying the roles of p300 and CBP in HAP1 cells. The protocols and data presented here provide a comprehensive guide for researchers utilizing this compound to investigate enhancer biology and its implications in health and disease. It is crucial to perform appropriate controls and to consider the potential for off-target effects, although this compound is known for its high selectivity.[5] Prolonged treatment may lead to secondary effects, so short treatment times are recommended for studying the direct consequences of p300/CBP loss.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MSV000086457 - Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - OmicsDI [omicsdi.org]
Application Note: Techniques for Quantifying p300/CBP Protein Levels Following dCBP-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: The paralogous transcriptional coactivators CREB-binding protein (CBP) and p300 are critical regulators of gene expression, primarily through their intrinsic histone acetyltransferase (HAT) activity and their function as protein scaffolds.[1][2][3] Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][3][4] dCBP-1 is a potent and selective heterobifunctional chemical degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of p300 and CBP.[1][3][5][6] This application note provides detailed protocols for quantifying the degradation of p300/CBP proteins following treatment with this compound using standard laboratory techniques: Western Blotting, ELISA, Quantitative Mass Spectrometry, and Intracellular Flow Cytometry.
This compound Mechanism of Action
This compound is a PROTAC that functions by hijacking the cell's natural protein disposal system.[4][6] It is composed of a ligand that binds to p300/CBP, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[5][6] By simultaneously binding to both p300/CBP and CRBN, this compound induces the formation of a ternary complex.[3] This proximity leads to the polyubiquitination of p300/CBP, marking it for degradation by the 26S proteasome. The result is a rapid and efficient reduction in cellular p300/CBP protein levels.[1][5]
Impact on Signaling Pathways
p300/CBP proteins are master coactivators that integrate numerous signaling pathways to regulate gene transcription.[7][8] They are recruited by DNA-binding transcription factors to enhancer and promoter regions. Their HAT activity acetylates histones, leading to a more open chromatin structure that facilitates transcription.[2][9] By degrading p300/CBP, this compound effectively ablates these functions. This leads to a rapid decrease in the expression of key oncogenes, such as MYC, which are dependent on p300/CBP-mediated enhancer activity.[1][3][10]
Quantitative Data Summary
This compound induces potent and rapid degradation of p300 and CBP across various cancer cell lines. The degree of degradation is dependent on the concentration of this compound and the duration of treatment.
| Cell Line | This compound Concentration | Treatment Time | Observed Effect on p300/CBP Levels | Quantification Method | Reference |
| HAP1 | 10 - 1000 nM | 6 hours | Almost complete loss of both CBP and p300. | Western Blot | [1][5] |
| HAP1 | 250 nM | 1 hour | Near-complete degradation. | Western Blot | [1][5] |
| MM1S | 10 - 1000 nM | 6 hours | Near-complete degradation. | Western Blot | [5] |
| MM1S | 250 nM | 3 & 6 hours | Significant degradation detected. | Mass Spectrometry | [11] |
| Multiple Myeloma (MM1R, KMS-12-BM, KMS34) | Not specified | Not specified | Near-complete degradation. | Western Blot | [1][5] |
| VCaP (Prostate Cancer) | 100 nM | 1 - 4 hours | Marked degradation within 1 hour. | Western Blot, Mass Spectrometry | [12][13] |
Experimental Protocols
Western Blotting
Western blotting is the most common method to visualize and semi-quantitatively measure the reduction in p300/CBP protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MM1S, HAP1) at an appropriate density. Treat with desired concentrations of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for the specified time (e.g., 1, 2, 4, 6, 24 hours).
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis:
-
Normalize protein amounts for each sample (typically 20-40 µg per lane).
-
Add Laemmli sample buffer and heat samples at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel (a low percentage gel, e.g., 6-8%, is recommended for large proteins like p300/CBP, ~300 kDa). Run the gel until adequate separation is achieved.[14]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15] A wet transfer overnight at 4°C is often recommended for large proteins.[14]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[14][15]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for p300 or CBP, diluted in blocking buffer, overnight at 4°C with gentle shaking.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or X-ray film.
-
For quantification, re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the p300/CBP signal.
-
Cell-Based ELISA
Cell-based ELISA provides a high-throughput method for quantifying protein levels directly in cultured cells, eliminating the need for lysate preparation.[16][17]
Protocol:
-
Cell Seeding: Seed cells into a 96-well microplate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.
-
Cell Treatment: Treat cells with a serial dilution of this compound and vehicle control for the desired time.
-
Fixation and Permeabilization:
-
Remove the treatment media and wash cells with PBS.
-
Fix the cells by adding a 4% formaldehyde (B43269) solution for 20 minutes at room temperature.
-
Wash the wells twice with wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Permeabilize the cells with a permeabilization buffer (e.g., 1X PBS + 0.5% Triton X-100) for 20 minutes.
-
-
Blocking: Block wells with a blocking buffer for 1-2 hours at room temperature.
-
Antibody Incubation:
-
Incubate wells with the primary antibody (anti-p300 or anti-CBP) overnight at 4°C.
-
Wash wells three times with wash buffer.
-
Incubate with HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
Wash wells five times with wash buffer.
-
-
Detection:
-
Add TMB substrate and incubate in the dark for 30 minutes.
-
Add stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Normalization: Normalize the data by cell number. This can be done in parallel wells by using an antibody against a housekeeping protein like GAPDH or by using a whole-cell stain like Crystal Violet.[18]
Quantitative Mass Spectrometry (Proteomics)
For a global, unbiased view of protein changes, tandem mass tag (TMT)-based quantitative proteomics can be employed. This method allows for the simultaneous identification and quantification of thousands of proteins, confirming the selectivity of this compound for p300/CBP.[11][12][13]
Protocol Workflow:
-
Sample Preparation: Treat cells (e.g., VCaP, MM1S) with this compound or vehicle control, typically for 3-6 hours.[11][12] Harvest and lyse cells.
-
Protein Digestion: Quantify protein and digest it into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptide samples from different conditions (e.g., control, treated) with different isobaric TMT tags.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate them using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument isolates peptide precursors, fragments them, and measures the masses of the fragments for identification and the intensity of the TMT reporter ions for quantification.
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of each protein across the different conditions based on the TMT reporter ion intensities. The results will show a significant negative fold-change specifically for EP300 (p300) and CREBBP (CBP).[13]
Intracellular Flow Cytometry
This technique measures protein expression at the single-cell level, which can reveal heterogeneous responses within a cell population.[19][20]
Protocol:
-
Cell Preparation and Treatment: Grow cells in suspension or harvest adherent cells without using trypsin. A typical sample requires 0.5-1 x 10^6 cells. Treat cells with this compound or vehicle control.
-
Surface Staining (Optional): If desired, stain for cell surface markers first to identify specific subpopulations.
-
Fixation: Fix cells with a fixation buffer (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature to preserve the cellular structure.
-
Permeabilization:
-
Wash the fixed cells.
-
Permeabilize the cells using a buffer containing a mild detergent like Saponin or Tween-20. This allows the antibody to access intracellular targets.
-
Maintain the permeabilization buffer throughout subsequent staining steps.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorophore-conjugated primary antibody against p300 or CBP for 30-60 minutes at room temperature, protected from light.
-
If the primary antibody is not conjugated, a secondary staining step with a fluorescently labeled secondary antibody is required.
-
-
Data Acquisition: Wash the cells and resuspend them in staining buffer. Analyze the samples on a flow cytometer. The decrease in mean fluorescence intensity (MFI) in the relevant channel will correspond to the degradation of p300/CBP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. novusbio.com [novusbio.com]
- 10. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MSV000086457 - Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - OmicsDI [omicsdi.org]
- 12. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bosterbio.com [bosterbio.com]
- 18. p300 Cell Based ELISA Kit (A103252) [antibodies.com]
- 19. Intracellular Flow Cytometry | Intracellular Staining [bdbiosciences.com]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent dCBP-1 Degradation Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving dCBP-1-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of target proteins.[1] this compound works by hijacking the E3 ubiquitin ligase Cereblon (CRBN), bringing it into proximity with p300/CBP, leading to their ubiquitination and subsequent degradation by the proteasome.[3]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to induce near-complete degradation of p300/CBP in various multiple myeloma cell lines, including MM1S, MM1R, KMS-12-BM, and KMS34.[2] It is also effective in the human haploid cell line HAP1.[2]
Q3: What is the typical concentration range and time course for this compound treatment?
A3: this compound is effective in a concentration range of 10-1000 nM.[2] Significant degradation of p300/CBP can be observed within one to two hours of treatment with 250 nM this compound.[1][4]
Q4: How should I store and handle this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to a year.[2][3][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][5] For in vivo experiments, it is best to prepare the working solution fresh on the same day.[2][5]
Troubleshooting Guide: Inconsistent this compound Degradation
This guide addresses common problems encountered when using this compound, with a focus on inconsistent degradation results observed via Western blotting.
Problem 1: No or weak degradation of p300/CBP observed.
This is a common issue that can stem from problems with the this compound treatment itself or with the subsequent Western blot analysis.
Is the issue with the this compound treatment?
| Possible Cause | Suggested Solution |
| Inactive this compound | - Ensure this compound has been stored correctly (-20°C for powder, -80°C for DMSO stock).[3][5] - Avoid multiple freeze-thaw cycles by preparing aliquots.[2][5] - Use a fresh dilution for each experiment. |
| Suboptimal concentration | - Perform a dose-response experiment with concentrations ranging from 10 nM to 1000 nM to determine the optimal concentration for your cell line.[2] |
| Incorrect incubation time | - Perform a time-course experiment (e.g., 1, 2, 4, 6, and 24 hours) to identify the optimal degradation window. Degradation can be rapid, with significant effects seen as early as 1-2 hours.[1][4] |
| Low Cereblon (CRBN) expression | - this compound relies on the E3 ligase CRBN for its activity.[3] Verify the expression level of CRBN in your cell line of interest. Low CRBN expression may lead to inefficient degradation. |
| Cell density and confluency | - Ensure consistent cell density and confluency at the time of treatment, as this can affect cellular uptake and response to the degrader. |
Is the issue with the Western Blot?
| Possible Cause | Suggested Solution |
| Low protein load | - Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg for whole-cell lysates). |
| Poor protein transfer | - Verify transfer efficiency by staining the membrane with Ponceau S after transfer. - Optimize transfer conditions (time, voltage) for large proteins like p300/CBP (~300 kDa). |
| Ineffective antibodies | - Use antibodies validated for Western blotting and specific to p300 and CBP. - Titrate your primary antibody to find the optimal concentration. - Ensure the secondary antibody is compatible with the primary antibody and is not expired. |
| Issues with lysis buffer | - Use a lysis buffer containing protease and phosphatase inhibitors to prevent sample degradation. RIPA buffer is a common choice.[6] |
Problem 2: High variability in degradation between replicate experiments.
Inconsistent results across experiments can be frustrating. The following steps can help improve reproducibility.
| Possible Cause | Suggested Solution |
| Inconsistent cell culture conditions | - Maintain consistent cell passage numbers, confluency, and media composition for all experiments. |
| Variability in this compound preparation | - Prepare a large batch of this compound stock solution and aliquot it to ensure the same concentration is used across all experiments. |
| Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent addition of this compound to each well/plate. |
| Uneven protein loading in Western blot | - Perform a protein concentration assay (e.g., BCA) on your lysates and load equal amounts of protein for each sample. - Use a loading control (e.g., GAPDH, β-actin) to confirm even loading. |
Problem 3: Unexpected bands or changes in other proteins.
Off-target effects or downstream consequences of p300/CBP degradation can sometimes be observed.
| Possible Cause | Suggested Solution |
| Off-target effects | - While this compound is reported to be selective for p300/CBP, prolonged treatment may lead to changes in other proteins, such as IKZF1 and IKZF3.[1] - Consider using shorter treatment times to focus on the direct effects of p300/CBP degradation.[1] |
| Downstream effects of p300/CBP degradation | - p300/CBP are transcriptional coactivators, and their degradation can lead to changes in the expression of their target genes, such as MYC.[7][8] These are expected downstream consequences of this compound activity. |
| Protein degradation products | - If you observe smaller molecular weight bands, it could be due to the degradation of your target protein. However, ensure your lysis buffer contains protease inhibitors to prevent non-specific degradation during sample preparation. |
Experimental Protocols
Protocol 1: this compound Treatment and Cell Lysis for Western Blot
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and at a consistent confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3] On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the appropriate concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 1-24 hours) at 37°C in a humidified incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for Western Blot:
-
To the desired amount of protein (e.g., 30 µg), add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel.
-
Protocol 2: Western Blotting for p300/CBP Degradation
-
Gel Electrophoresis: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel. Use a lower percentage gel (e.g., 6-8%) to resolve large proteins like p300/CBP.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Ensure the transfer is efficient, especially for high molecular weight proteins.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p300 and/or CBP diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 7. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
optimizing dCBP-1 treatment time for observing acute effects
Welcome to the technical support center for dCBP-1, a potent and selective heterobifunctional degrader of the p300/CBP lysine (B10760008) acetyltransferases. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing this compound treatment time for observing acute effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the paralogous chromatin regulators CREB-binding protein (CBP) and p300.[1][2][3] It functions by simultaneously binding to p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of p300/CBP.[4][5]
Q2: What are the primary acute effects of this compound treatment?
A2: The primary acute effect of this compound is the rapid and potent degradation of p300 and CBP proteins.[1][2][3] This leads to a significant reduction in histone acetylation, particularly H3K27ac, and the downregulation of target oncogenes like MYC in sensitive cell lines, such as multiple myeloma.[3][5]
Q3: Why is it critical to use short this compound treatment times to study acute effects?
A3: Short treatment times are crucial for dissecting the direct consequences of p300/CBP loss.[1] Prolonged exposure to this compound can lead to widespread, indirect effects on the proteome, making it difficult to distinguish the primary effects from secondary downstream consequences.[6][7] For studying specific and acute effects on the epigenome, early time points are highly recommended.[6]
Q4: How quickly can I expect to see degradation of p300/CBP after this compound treatment?
A4: Degradation of p300/CBP is rapid. Near-complete degradation has been observed within one to two hours of treatment in various cell lines, including HAP1 and multiple myeloma cells.[1][2][3][6] Some studies have even reported significant degradation within one hour.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or incomplete p300/CBP degradation. | 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell line. 2. Incorrect treatment duration: The time point may be too early to observe significant degradation. 3. Cell line resistance: Some cell lines may be less sensitive to this compound. 4. Reagent integrity: this compound may have degraded due to improper storage. | 1. Perform a dose-response experiment (e.g., 10 nM to 1000 nM) to determine the optimal concentration for your cell line.[1][2] 2. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to identify the optimal time for degradation.[2][3] 3. Confirm p300/CBP expression in your cell line. Consider testing other p300/CBP degraders if resistance persists. 4. Ensure this compound is stored correctly at -20°C or -80°C and protected from light and moisture.[2] Prepare fresh stock solutions in DMSO.[4] |
| High cell toxicity or off-target effects observed. | 1. Prolonged treatment time: Extended exposure can lead to widespread proteomic changes and cell death.[6][7] 2. Excessively high concentration: High concentrations can lead to off-target effects. | 1. Focus on early time points (e.g., 1-6 hours) to capture the acute effects before widespread cellular changes occur.[6][7] 2. Use the lowest effective concentration determined from your dose-response experiments. |
| Variability in experimental results. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media can affect results. 2. Inconsistent this compound preparation: Differences in stock solution preparation and handling. | 1. Maintain consistent cell culture practices. Ensure cells are healthy and in the logarithmic growth phase. 2. Prepare aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Time-Course Analysis of p300/CBP Degradation
This protocol is designed to determine the optimal treatment time for observing maximal p300/CBP degradation in your cell line of interest.
Materials:
-
This compound
-
Cell line of interest (e.g., MM.1S, HAP1)
-
Complete cell culture medium
-
DMSO (for vehicle control)
-
6-well plates
-
RIPA buffer with protease inhibitors
-
Antibodies: anti-p300, anti-CBP, anti-GAPDH (or other loading control)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare a working stock of this compound in complete medium. A final concentration of 250 nM is a good starting point based on published data.[1][2]
-
Treat cells with this compound for various time points (e.g., 0, 1, 2, 4, 6, and 24 hours). Include a DMSO vehicle control for the longest time point.
-
At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with primary antibodies against p300, CBP, and a loading control.
-
Develop the blot and quantify the band intensities to determine the extent of degradation over time.
Quantitative Data Summary: p300/CBP Degradation Time
| Cell Line | This compound Concentration | Time for Near-Complete Degradation | Reference(s) |
| HAP1 | 250 nM | ~1 hour | [1][2] |
| MM.1S | 10-1000 nM | ~6 hours | [2] |
| Multiple Myeloma Lines (MM1R, KMS-12-BM, KMS34) | 10-1000 nM | ~6 hours | [2] |
| HAP1 | Not Specified | ~2 hours | [3] |
| VCaP | 10 nM | ~4 hours | [8] |
| LNCaP | 10 nM | 4-24 hours | [8] |
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. MSV000086457 - Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - OmicsDI [omicsdi.org]
- 8. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in dCBP-1 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dCBP-1, a potent and selective heterobifunctional degrader of the paralogous lysine (B10760008) acetyltransferases p300 and CREB-binding protein (CBP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical degrader of the enhancer lysine acetyltransferases p300 and CBP.[1] It is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces proximity between a target protein and an E3 ubiquitin ligase.[2] this compound binds to the bromodomain of p300/CBP and simultaneously recruits the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[1][2] This tool allows for the acute chemical knockdown of these proteins, enabling the study of the consequences of their loss.[3]
Q2: What are the expected downstream effects of this compound treatment?
A2: As p300 and CBP are critical co-activators that maintain gene expression programs through lysine acetylation, their degradation leads to significant changes.[1] Expected effects include a near-complete loss of H3K27 acetylation (H3K27ac), a key histone mark associated with active enhancers.[3] This can abolish the activity of enhancers driving oncogenes like MYC, making this compound particularly potent at killing multiple myeloma cells.[1][2]
Q3: How quickly and efficiently does this compound degrade p300/CBP?
A3: this compound is a rapid and efficient degrader. In multiple myeloma and HAP1 cell lines, near-complete degradation of both p300 and CBP is observed within 1 to 2 hours of treatment with nanomolar concentrations.[4][5][6] For example, a time-course analysis using 250 nM this compound showed almost complete degradation within one hour.[5][6]
Q4: Is this compound selective for p300 and CBP?
A4: this compound is a dual degrader designed to target both p300 and CBP.[3] While highly selective for these paralogs, proteomic studies have revealed changes in the abundance of other proteins following treatment. For instance, the alternative splicing regulator NOVA2 was identified as a protein highly sensitive to EP300 degradation in HAP-1 cells.[7] It is recommended to restrict experiments to short drug exposure times to focus on the first-order effects of p300/CBP loss.[6]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses common issues encountered during this compound experiments.
| Problem / Unexpected Result | Possible Cause(s) | Suggested Solution(s) |
| 1. Incomplete or No Degradation of p300/CBP | A. Reagent Integrity: this compound is improperly stored or has undergone repeated freeze-thaw cycles. B. Suboptimal Concentration: The concentration used is too low for the specific cell line. C. Insufficient Treatment Time: Exposure time is too short. D. Cell Line Resistance: The cell line may lack necessary components of the ubiquitin-proteasome system (e.g., low CRBN expression). | A. Reagent Handling: Aliquot this compound upon receipt and store at -80°C for up to a year or -20°C for six months.[5] Use fresh DMSO for solubilization.[8] B. Concentration Titration: Perform a dose-response experiment (e.g., 10 nM to 1000 nM) to determine the optimal concentration for your cell line.[5] C. Time-Course Analysis: Conduct a time-course experiment (e.g., 1, 2, 4, 6, 24 hours) to identify the optimal degradation window.[5] D. Cell Line Validation: Confirm the expression of Cereblon (CRBN) in your cell line via Western Blot or qPCR. Test this compound in a sensitive control cell line (e.g., MM1S, HAP1).[5][6] |
| 2. High Cell Toxicity Unrelated to p300/CBP Loss | A. Off-Target Toxicity: At high concentrations or long exposures, this compound may have off-target effects. B. On-Target Essentiality: p300/CBP are essential for the viability of many cell types, especially cancer lines.[3] The observed toxicity might be a direct, on-target consequence. | A. Optimize Treatment: Use the lowest effective concentration and shortest time required for degradation. B. Use Controls: Compare the phenotype to that of p300/CBP knockdown/knockout via RNAi or CRISPR to confirm the phenotype is on-target. Include a catalytically inactive version of a degrader as a negative control if available. |
| 3. Phenotype Differs from Published p300/CBP RNAi/CRISPR Studies | A. Acute vs. Chronic Depletion: this compound induces acute protein loss (hours), while RNAi/CRISPR leads to chronic depletion (days), which can allow for cellular adaptation and genetic compensation. B. Off-Target Effects of Genetic Tools: RNAi can have off-target effects, and CRISPR-Cas9 can cause unintended mutations or large structural changes at on-target or off-target sites.[9][10] C. Catalytic vs. Scaffolding Functions: this compound removes the entire protein, ablating both catalytic and scaffolding functions.[1] Some genetic perturbations might only affect one aspect. | A. Acknowledge Kinetics: Interpret results in the context of acute protein loss. This compound is ideal for studying immediate effects.[6] B. Validate Genetic Tools: When comparing, use multiple, validated sgRNAs or siRNAs to ensure the phenotype is not an artifact. C. Complementary Approaches: Use both this compound and genetic methods. For example, use this compound to confirm phenotypes from a CRISPR screen to rule out compensatory mechanisms. |
| 4. Unexpected Gene Expression Changes | A. Indirect Effects: Loss of p300/CBP leads to widespread chromatin changes, causing secondary and tertiary transcriptional effects over time. B. Non-Canonical Functions: The observed gene expression changes may reveal novel, context-specific functions of p300/CBP. C. CRISPR-Induced Gene Activation: In experiments combining this compound with CRISPR, the gene editing machinery itself can sometimes unexpectedly activate gene expression.[11] | A. Time-Course Transcriptomics: Perform RNA-seq at early time points (e.g., 3, 6 hours) to distinguish direct transcriptional targets from later, indirect effects.[12] B. Chromatin Analysis: Use ChIP-seq for H3K27ac and p300/CBP to correlate loss of binding and histone acetylation with changes in gene expression at specific loci.[13] C. Appropriate Controls: If using CRISPR, include controls with catalytically inactive Cas9 (dCas9) to check for effects independent of DNA cutting.[11] |
Data Presentation: Quantitative Effects of this compound
Table 1: Degradation Efficiency of this compound in Various Cell Lines
| Cell Line | Concentration | Treatment Time | Result | Reference(s) |
| HAP1 | 10 - 1000 nM | 6 hours | Almost complete loss of p300 and CBP | [5][6] |
| MM1S | 10 - 1000 nM | 6 hours | Near-complete degradation of p300/CBP | [5][6] |
| MM1R | Not specified | 6 hours | Near-complete p300/CBP degradation | [5] |
| KMS-12-BM | Not specified | 6 hours | Near-complete p300/CBP degradation | [5] |
| HAP1 | 250 nM | 1 hour | Almost complete degradation of p300/CBP | [4][6] |
| SKNMC | 100 nM | 6 hours | Global depletion of p300 and CBP | [13] |
Table 2: IC50 Values for this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) | Treatment Time | Reference(s) |
| LNCaP | ~10 | 5 days | [14] |
| VCaP | ~10 | 5 days | [14] |
| 22Rv1 | ~10 | 5 days | [14] |
Key Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mM).[8] On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C and 5% CO₂.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization for downstream analysis (e.g., Western Blot, qPCR, mass spectrometry).
Protocol 2: Western Blot to Confirm p300/CBP Degradation
-
Lysate Preparation: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibody Incubation: Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to confirm protein degradation.
Visualizations
Caption: Mechanism of action for this compound PROTAC degrader.
Caption: Standard experimental workflow for this compound studies.
Caption: Troubleshooting logic for unexpected this compound phenotypes.
References
- 1. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. RNA interference may result in unexpected phenotypes in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unintended changes induced with CRISPR/Cas cause novel risks – Testbiotech [testbiotech.org]
- 11. Unexpected gene activation following CRISPR‐Cas9‐mediated genome editing | EMBO Reports [link.springer.com]
- 12. MSV000086457 - Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - OmicsDI [omicsdi.org]
- 13. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
the importance of an inactive control for dCBP-1 studies
Welcome to the technical support center for dCBP-1 studies. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the robust design and interpretation of experiments involving the PROTAC degrader this compound.
The Critical Role of an Inactive Control in this compound Experiments
This compound is a potent and selective heterobifunctional degrader that hijacks the E3 ubiquitin ligase Cereblon (CRBN) to induce the proteasomal degradation of the transcriptional coactivators p300 and CBP.[1][2][3] To conclusively attribute the observed biological effects to the specific degradation of p300/CBP, it is imperative to use a properly designed inactive control in parallel with this compound.
An inactive control is a molecule structurally analogous to this compound that is deficient in a key aspect of its mechanism of action. The most effective inactive control for a CRBN-based PROTAC like this compound is one where the CRBN-binding moiety is modified to prevent its interaction with the E3 ligase. This is commonly achieved by methylating the glutarimide (B196013) nitrogen of the thalidomide-based CRBN ligand. This modification abrogates the formation of the p300/CBP-dCBP-1-CRBN ternary complex, thus preventing the ubiquitination and subsequent degradation of p300/CBP.
Why is an inactive control essential?
-
To Confirm the Mechanism of Action: It verifies that the observed phenotype is a direct result of p300/CBP degradation and not due to off-target effects of the molecule or its parent components.
-
To Rule Out Non-Specific Toxicity: It helps differentiate between cellular toxicity caused by the degradation of the target proteins versus non-specific cytotoxic effects of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended inactive control for this compound?
A1: The ideal inactive control for this compound is a molecule with the same structure but with a modification that abolishes its binding to the CRBN E3 ligase. A common and effective modification is the methylation of the glutarimide nitrogen on the thalidomide (B1683933) ligand. While a specific commercially named inactive control for this compound is not widely documented, researchers can synthesize or obtain a custom-synthesized version. An analogous example from the literature is CBPD-409-Me, an inactive counterpart to the p300/CBP degrader CBPD-409, which contains such a methylation.
Q2: What are the expected results when using this compound and its inactive control in a Western blot experiment?
A2: When probing for p300 and CBP protein levels, treatment with this compound should show a dose-dependent decrease in these proteins. In contrast, the inactive control, at the same concentrations, should not result in a significant reduction of p300 and CBP levels. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading across all lanes.
Q3: Can I use the parent molecules (the p300/CBP inhibitor and the CRBN ligand) as controls?
A3: While using the parent molecules can provide some information, they are not a substitute for a proper inactive control. The inactive control molecule has the same linker and overall structure as the active PROTAC, making it the most rigorous control for off-target effects related to the entire molecule. However, co-treatment with an excess of the free CRBN ligand can be used to demonstrate competition and confirm that this compound-mediated degradation is CRBN-dependent.
Q4: What is the "hook effect" and how can I avoid it in my this compound experiments?
A4: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations. This is because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex. To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation of p300/CBP observed with this compound treatment. | 1. Sub-optimal this compound concentration or incubation time. 2. Low expression of CRBN in the cell line. 3. Issues with Western blot protocol. 4. Inactive this compound compound. | 1. Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course (e.g., 2, 4, 8, 24 hours) experiment.2. Verify CRBN expression in your cell line by Western blot or qPCR.3. Ensure the primary antibodies for p300 and CBP are validated and used at the correct dilution. Check transfer efficiency.4. Verify the integrity of the this compound compound. |
| The inactive control shows some degradation of p300/CBP. | 1. Impurity of the inactive control compound. 2. Off-target effects not related to CRBN binding. 3. "Hook effect" of the active PROTAC is not apparent, making low-level degradation by the control seem significant. | 1. Ensure the purity of the inactive control through analytical methods like HPLC-MS.2. Investigate potential off-target binding of the warhead or linker.3. Perform a careful dose-response analysis of both the active and inactive compounds to accurately determine their relative potencies. |
| High background in Western blot. | 1. Blocking was insufficient. 2. Antibody concentration is too high. 3. Washing steps were not stringent enough. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).2. Titrate the primary and secondary antibody concentrations.3. Increase the number and duration of washes with TBST. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent this compound and inactive control preparation. | 1. Standardize cell seeding density and use cells within a consistent passage number range.2. Prepare fresh stock solutions of the compounds and aliquot for single use to avoid freeze-thaw cycles. |
Data Presentation
Quantitative Degradation Parameters
The efficacy of a PROTAC degrader is typically characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation) values.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | p300/CBP | MM.1S | <10 | >90 |
| Inactive Control | p300/CBP | MM.1S | >1000 | <10 |
| CBPD-409 | p300/CBP | VCaP | 0.2-0.4 | >95 |
| CBPD-409-Me (Inactive) | p300/CBP | VCaP | No degradation | <5 |
Note: Data for this compound is estimated based on published qualitative data. Data for CBPD-409 and its inactive control are from published studies and serve as a reference.[4]
Experimental Protocols
Protocol 1: Western Blot Analysis of p300/CBP Degradation
This protocol outlines the steps to assess the degradation of p300 and CBP in response to this compound and its inactive control.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MM.1S, HAP1) in 6-well plates and allow them to adhere or reach the desired density.
-
Prepare serial dilutions of this compound and the inactive control in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells and incubate for the desired time (e.g., 6, 12, or 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the p300 and CBP band intensities to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
Visualizations
Signaling and Experimental Workflow Diagrams
References
strategies for improving dCBP-1 solubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with dCBP-1 solubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in culture media a concern?
A1: this compound is a potent and selective heterobifunctional degrader of the p300/CBP proteins, functioning as a Proteolysis Targeting Chimera (PROTAC).[1][2][3][4][5] It is a small molecule, not a protein. Its hydrophobic nature can lead to poor solubility in aqueous solutions like cell culture media, which can result in precipitation and inaccurate experimental results.
Q2: What is the typical solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2]
Q3: My this compound precipitates when I add it to my cell culture medium. What is happening?
A3: Precipitation upon addition to aqueous media is a common issue for hydrophobic small molecules like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final solution. The DMSO from the stock solution is diluted, and the this compound is exposed to the aqueous environment of the culture medium, where it is less soluble.
Q4: Can I heat the culture medium to dissolve the precipitated this compound?
A4: It is generally not recommended to heat cell culture media, as it can degrade essential components like vitamins, amino acids, and growth factors. Furthermore, heating may not provide a stable solution, and the compound may precipitate again upon cooling to the incubation temperature.
Q5: Are there alternative solvents to DMSO for this compound?
A5: While DMSO is the most common solvent for initial stock solutions, some suppliers indicate solubility in ethanol.[2] However, the final concentration and compatibility with your specific cell line should be tested. For final formulations, co-solvents are often used.
Troubleshooting Guide
If you are experiencing this compound precipitation in your culture media, follow these troubleshooting steps:
Step 1: Optimize Your Stock Solution
-
Ensure your DMSO is anhydrous and of high quality. Moisture in DMSO can negatively impact the solubility of hydrophobic compounds.[2]
-
Prepare a high-concentration stock solution. A higher concentration stock allows for a smaller volume to be added to the culture medium, minimizing the final DMSO concentration.
Step 2: Modify Your Dilution Method
-
Pre-warm the culture medium to the desired experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Add the this compound stock solution dropwise while gently vortexing or swirling the culture medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Perform a serial dilution. Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilutions in culture medium.
Step 3: Utilize Co-solvents and Excipients
If the above steps do not resolve the issue, you may need to prepare a formulation using co-solvents. This is a common practice for administering hydrophobic compounds in biological systems.
-
Formulation with PEG300 and Tween-80: A common formulation involves dissolving the this compound stock in PEG300 and then adding Tween-80 before the final dilution in an aqueous solution.[2][6] This creates a more stable dispersion.
-
Use of SBE-β-CD: For some applications, a clear solution can be achieved using sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in saline.[5]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/System | Concentration | Observation | Source |
| DMSO | ≥ 2.5 mg/mL (2.43 mM) | Clear solution | [6] |
| DMSO | 100 mg/mL (97.26 mM) | - | [2] |
| Ethanol | 50 mg/mL | - | [2] |
| Water | Insoluble | - | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (4.86 mM) | Clear solution (requires sonication) | [5] |
| DMSO, PEG300, Tween-80, Saline | ≥ 2.5 mg/mL | Clear solution | [6] |
| DMSO, PEG300, Tween-80, ddH₂O | - | Clear solution | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Formulation of this compound for In Vitro Use with Co-solvents
This protocol is adapted from supplier recommendations and may need optimization for your specific cell culture system.[2][6]
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of sterile saline or culture medium to the mixture for a final volume of 1 mL. Mix gently.
-
This formulated this compound can then be further diluted in culture medium for your experiments. It is recommended to perform a dose-response curve to determine the optimal working concentration.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Experimental workflow for improving this compound solubility.
References
Technical Support Center: Managing dCBP-1-Induced Cytotoxicity in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively manage and troubleshoot cytotoxicity associated with the use of dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the transcriptional co-activators p300 and CREB-binding protein (CBP).[1][2] It functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN), bringing it into close proximity with p300/CBP, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This process ablates the oncogenic enhancer activity driving the expression of key oncogenes like MYC.[1][3]
Q2: Which cell lines are particularly sensitive to this compound-induced cytotoxicity?
A2: Multiple myeloma cell lines have shown exceptional sensitivity to this compound.[4][5] Specific sensitive cell lines identified in the literature include MM1S, MM1R, KMS-12-BM, and KMS34.[4][5] The human haploid cell line HAP1 and the acute lymphoblastic leukemia cell line RS4-11 are also known to be sensitive.[4][6]
Q3: What is the typical timeframe for observing p300/CBP degradation and subsequent cytotoxicity?
A3: Degradation of p300/CBP is a rapid process, with near-complete loss observed within an hour of treatment with this compound.[4][5] Cytotoxic effects, such as inhibition of cell growth and induction of apoptosis, are typically observed after longer incubation periods, generally ranging from 24 to 96 hours, depending on the cell line and the concentration of this compound used.[6][7]
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for p300/CBP, some off-target effects have been reported. Prolonged treatment with this compound can lead to a decrease in the levels of the transcription factors IKZF1 and IKZF3.[3] Additionally, proteomic studies in HAP1 cells have shown downregulation of the alternative splicing regulator NOVA2 following this compound treatment.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Higher than expected cytotoxicity across all concentrations | Solvent Toxicity: The solvent used to dissolve this compound (typically DMSO) may be at a toxic concentration in the final culture medium. | Ensure the final DMSO concentration is ≤ 0.1%. Prepare a vehicle control (media with the same concentration of DMSO without this compound) to assess solvent toxicity. |
| Cell Line Hypersensitivity: The cell line being used may be exceptionally sensitive to p300/CBP degradation. | Perform a dose-response experiment with a wider range of lower concentrations (e.g., starting from picomolar concentrations) to determine the optimal working concentration. | |
| Inconsistent results between experiments | "Hook Effect": At very high concentrations, PROTACs like this compound can exhibit reduced efficacy due to the formation of non-productive binary complexes (this compound with either p300/CBP or CRBN alone) instead of the productive ternary complex.[8][9][10] | Perform a wide dose-response curve (e.g., 0.01 nM to 10 µM) to identify the optimal concentration for degradation and to check for a bell-shaped curve indicative of the hook effect.[8] |
| Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.[6] | |
| Variable Cell Culture Conditions: Differences in cell passage number, confluency, or overall cell health can impact experimental outcomes. | Standardize cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. | |
| No significant cytotoxicity observed | Insufficient Compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time too short to induce a cytotoxic response. | Increase the concentration of this compound and/or extend the incubation time (e.g., up to 72-96 hours). |
| Low E3 Ligase Expression: The cell line may not express sufficient levels of Cereblon (CRBN), the E3 ligase required for this compound activity. | Verify CRBN expression in your cell line of interest via Western blot or qPCR. If CRBN levels are low, consider using a different cell line. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to p300/CBP degradation. | Consider combination therapies. For example, in multiple myeloma, combining p300/CBP inhibition with immunomodulatory drugs (IMiDs) has shown to be effective in resistant cells.[11] |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic effects of this compound in various cell lines.
| Cell Line | Cell Type | Assay | Endpoint | IC50 / Effect | Reference(s) |
| RS4-11 | Human Acute Lymphoblastic Leukemia | CellTiter-Glo | Inhibition of cell growth (4 days) | 4.8 nM | [6] |
| SK-HEP1 | Human Liver Adenocarcinoma | CCK-8 | Inhibition of cell growth (5 days) | > 20 µM | [6] |
| HAP1 | Human Haploid | CellTiter-Glo | Cell viability/growth (96 hours) | No significant loss of viability up to 10 µM in a 24-hour treatment | [7][12] |
| MM1S | Human Multiple Myeloma | Not specified | p300/CBP Degradation | Near-complete degradation at 10-1000 nM (6 hours) | [4] |
| MM1R | Human Multiple Myeloma | Not specified | p300/CBP Degradation | Near-complete degradation | [4] |
| KMS-12-BM | Human Multiple Myeloma | Not specified | p300/CBP Degradation | Near-complete degradation | [4] |
| KMS34 | Human Multiple Myeloma | Not specified | p300/CBP Degradation | Near-complete degradation | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound Induced Cytotoxicity using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent or suspension cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Sensitive cell line of interest (e.g., MM1S, RS4-11)
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 2,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed 10,000-50,000 cells per well in a 96-well plate on the day of the experiment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO, final concentration ≤ 0.1%) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Carefully remove the old medium (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated degradation of p300/CBP.
p300/CBP Signaling Pathway in Multiple Myeloma and the Impact of this compound
Caption: Simplified p300/CBP-IRF4-MYC signaling in multiple myeloma and this compound's impact.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Cooperative binding mitigates the high-dose hook effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional Plasticity Drives IMiD and p300 Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm dCBP-1 is working in your cell model
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your cell models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during experiments with this compound.
Q1: How do I confirm that this compound is degrading p300/CBP in my cells?
A1: The most direct method to confirm the degradation of p300 and CBP is through Western blotting. A successful experiment will show a significant reduction in the protein levels of both p300 and CBP in this compound treated cells compared to a vehicle control (e.g., DMSO). Near-complete degradation is often observed within 1-6 hours of treatment.[1][2][3]
Q2: I am not observing p300/CBP degradation after this compound treatment. What could be the problem?
A2: Several factors could contribute to a lack of degradation:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The optimal concentration can vary between cell lines but is typically in the nanomolar to low micromolar range. A dose-response experiment is recommended to determine the optimal concentration for your specific cell model.[1][3]
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the productive ternary complex (p300/CBP-dCBP-1-Cereblon) is inhibited by the formation of binary complexes (p300/CBP-dCBP-1 or this compound-Cereblon). This leads to reduced degradation at higher doses. If you suspect this, test a wider range of lower concentrations.
-
Poor Cell Permeability: While this compound is generally cell-permeable, issues can arise in certain cell types. Ensure proper dissolution of the compound and consider optimizing treatment conditions.
-
Compound Instability: Ensure proper storage and handling of this compound to maintain its activity. Stock solutions should be stored at -20°C or -80°C and protected from repeated freeze-thaw cycles.[1]
-
Cell Health and Confluency: Use healthy, actively dividing cells at a consistent confluency, as the efficiency of the ubiquitin-proteasome system can be affected by cell state.
-
Inactive Compound: As a control, use an inactive version of the degrader if available, or pre-treat cells with a proteasome inhibitor (e.g., MG132) or a competitive ligand for the E3 ligase (e.g., pomalidomide) to confirm that the degradation is proteasome- and E3 ligase-dependent.
Q3: How can I assess the functional consequences of p300/CBP degradation?
A3: The degradation of the histone acetyltransferases p300/CBP leads to several downstream effects that can be measured:
-
Reduced Histone Acetylation: A key downstream marker is the reduction of histone H3 lysine (B10760008) 27 acetylation (H3K27ac). This can be assessed by Western blotting or more quantitatively by Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) or sequencing (ChIP-seq) at specific gene loci.[4][5]
-
Downregulation of Target Gene Expression: this compound treatment is known to downregulate the expression of oncogenes like MYC in sensitive cell lines, such as multiple myeloma.[6][7] This can be measured by quantitative real-time PCR (qRT-PCR) or RNA-sequencing.
-
Decreased Cell Viability: In cancer cell lines dependent on p300/CBP activity, this compound treatment leads to a reduction in cell proliferation and viability. This can be quantified using cell viability assays like CellTiter-Glo®.[8]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be selective for p300/CBP, broader effects on the proteome can occur, especially with prolonged treatment.[2] A proteomics study in HAP1 cells showed that while p300 and CBP were the primary targets degraded at 6 hours, other proteins like NOVA2 were also affected.[8] It is recommended to use the shortest effective treatment time to minimize potential off-target effects. For critical experiments, consider performing unbiased proteomics to assess the selectivity of this compound in your specific cell model.
Experimental Protocols
Here are detailed protocols for key experiments to confirm the activity of this compound.
Protocol 1: Western Blotting for p300/CBP Degradation and H3K27ac Reduction
This protocol describes how to assess the degradation of p300/CBP and the resulting decrease in H3K27ac levels via Western blotting.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p300, anti-CBP, anti-H3K27ac, and a loading control (e.g., anti-Actin, anti-GAPDH, or anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for the desired time (e.g., 1, 3, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27ac
This protocol allows for the quantitative analysis of H3K27ac levels at specific genomic loci, such as the MYC enhancer, following this compound treatment.
Materials:
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Anti-H3K27ac antibody for ChIP
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for the target locus (e.g., MYC enhancer) and a negative control region
-
qPCR master mix
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is crucial.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin with the anti-H3K27ac antibody overnight at 4°C. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to your target region (e.g., MYC enhancer) and a negative control region. Analyze the data to determine the relative enrichment of H3K27ac at the target locus.
Data Presentation
The following tables summarize quantitative data related to the activity of this compound and a related degrader, CBPD-409.
Table 1: Dose-dependent degradation of p300/CBP by this compound in Multiple Myeloma cell lines.
| Cell Line | This compound Concentration | Treatment Time | p300/CBP Degradation |
| MM.1S | 10 - 1000 nM | 6 hours | Near-complete degradation[1] |
| MM.1R | 10 - 1000 nM | 6 hours | Near-complete degradation[1] |
| KMS-12-BM | 10 - 1000 nM | 6 hours | Near-complete degradation[1] |
| KMS34 | 10 - 1000 nM | 6 hours | Near-complete degradation[1] |
| HAP1 | 10 - 1000 nM | 6 hours | Near-complete degradation[1] |
| HAP1 | 250 nM | 1 hour | Near-complete degradation[1][2][3] |
Table 2: IC50 values of this compound and a related p300/CBP degrader in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 |
| CBPD-409 | VCaP | Prostate Cancer | ~5 nM |
| CBPD-409 | LNCaP | Prostate Cancer | ~2 nM |
| This compound | VCaP | Prostate Cancer | ~10 nM |
| This compound | LNCaP | Prostate Cancer | ~10 nM |
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and key signaling pathways affected by p300/CBP degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. biorxiv.org [biorxiv.org]
addressing variability in dCBP-1 potency across different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in dCBP-1 potency across different cell lines.
Troubleshooting Guide
Variability in the potency of this compound, a potent and selective PROTAC degrader of p300/CBP, can arise from a combination of biological and technical factors. This guide provides a structured approach to identifying and resolving common issues encountered during in vitro experiments.
Table 1: Troubleshooting this compound Potency Variability
| Observed Issue | Potential Cause | Suggested Solution/Investigation |
| High IC50 value or low efficacy in a specific cell line | Low expression of Cereblon (CRBN) | - Perform Western blot or qPCR to quantify CRBN protein or mRNA levels in the cell line of interest. - Compare CRBN expression to sensitive cell lines (e.g., multiple myeloma cell lines like MM1.S).[1][2][3] - Consider using a different E3 ligase-recruiting PROTAC if CRBN expression is confirmed to be low. |
| Impaired proteasome activity | - Conduct a proteasome activity assay to ensure the ubiquitin-proteasome system is functional in your cell line.[4][5][6][7] - Avoid co-treatment with proteasome inhibitors unless used as a control to demonstrate proteasome-dependent degradation. | |
| High expression of drug efflux pumps (e.g., MDR1/ABCB1, ABCC1/MRP1) | - Analyze the expression of relevant ABC transporters at the mRNA or protein level.[8][9][10][11][12] - If high expression is detected, consider co-treatment with a known inhibitor of the specific efflux pump to see if this compound potency is restored. | |
| Cell line-specific insensitivity of downstream pathways | - Investigate the dependency of the cell line on p300/CBP-regulated pathways (e.g., MYC, Androgen Receptor signaling).[13][14] - Assess the expression and activity of key downstream effectors. | |
| Inconsistent results between experiments | High cell passage number | - Use cells with a consistent and low passage number (ideally <20) for all experiments.[15][16][17][18] - Establish a cell banking system to ensure a consistent source of low-passage cells. |
| Variability in cell health and seeding density | - Ensure consistent cell seeding density and a healthy, logarithmically growing cell population at the start of each experiment. - Regularly check for mycoplasma contamination. | |
| Instability of this compound in culture medium | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Minimize the time the compound is in aqueous solutions before being added to cells. | |
| No p300/CBP degradation observed | Incorrect experimental procedure | - Verify the concentration of this compound used and the incubation time. Degradation can be observed within a few hours.[19] - Ensure proper functioning of all reagents and equipment for Western blotting. |
| Loss of this compound activity | - Store this compound stock solutions appropriately (e.g., at -80°C) and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It works by simultaneously binding to the target proteins, p300 and CBP, and an E3 ubiquitin ligase called Cereblon (CRBN). This proximity induces the ubiquitination of p300/CBP, marking them for degradation by the proteasome. This event-driven pharmacology allows for the catalytic removal of the target proteins.
Q2: In which cell lines is this compound expected to be most potent?
A2: this compound has shown exceptional potency in multiple myeloma cell lines, such as MM1.S, MM1.R, KMS-12-BM, and KMS34.[2][19][20] Its effectiveness is often linked to the high expression of CRBN and the dependence of these cells on p300/CBP-mediated transcription, particularly of the MYC oncogene.[13][14]
Q3: Can this compound have off-target effects?
A3: While this compound is designed to be selective for p300/CBP, off-target effects are a possibility with any small molecule. Proteomic studies can be conducted to assess the global impact on the cellular proteome. One study noted that prolonged treatment with this compound could lead to a decrease in IKZF1 and IKZF3 levels, which could be a direct or indirect effect.[2]
Q4: How does the linker in this compound affect its function?
A4: The linker connecting the p300/CBP binding moiety and the CRBN ligand is crucial for the proper formation of the ternary complex (this compound:p300/CBP:CRBN). The length and composition of the linker influence the orientation and proximity of the target protein and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation.
Q5: What are some key positive and negative controls to include in my experiments?
A5:
-
Positive Control Cell Line: A cell line known to be sensitive to this compound (e.g., MM1.S).
-
Negative Control Compound: A molecule where the CRBN-binding motif is altered to prevent E3 ligase engagement, or a version with a scrambled linker, can serve as a negative control to demonstrate that the degradation is dependent on the formation of the ternary complex.
-
Proteasome Inhibitor Co-treatment: Co-treating cells with a proteasome inhibitor (e.g., MG132) should rescue the degradation of p300/CBP, confirming the involvement of the proteasome.
Quantitative Data Summary
The potency of this compound can vary significantly across different cell lines. The following table summarizes publicly available IC50 values.
Table 2: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 |
| RS4-11 | Acute Lymphoblastic Leukemia | CellTiter-Glo | 4 days | 4.8 nM[20] |
| SK-HEP1 | Liver Adenocarcinoma | CCK-8 | 5 days | > 20 µM[20] |
Note: IC50 values can be influenced by the assay method, incubation time, and specific experimental conditions. This table should be used as a reference, and values should be determined empirically in your experimental system.
Key Experimental Protocols
Protocol 1: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting concentration is 10 µM, with 1:3 or 1:5 serial dilutions.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 or 96 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for p300/CBP Degradation
This protocol is to assess the degradation of p300 and CBP proteins following this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p300 and CBP signals to the loading control.
-
Visualizations
Caption: Mechanism of action of this compound leading to p300/CBP degradation.
Caption: General workflow for assessing this compound potency.
Caption: Decision tree for troubleshooting this compound potency issues.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 5. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells | Semantic Scholar [semanticscholar.org]
- 11. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 12. The efflux pump ABCC1/MRP1 constitutively restricts PROTAC sensitivity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 17. researchgate.net [researchgate.net]
- 18. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
dCBP-1 Dose-Response Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on best practices for dCBP-1 dose-response experiments. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300.[1] It functions as a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of target proteins rather than just inhibiting them.[2] this compound works by simultaneously binding to p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN).[3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of p300/CBP and their subsequent degradation by the proteasome.[4] This degradation can lead to the suppression of oncogenic gene expression, such as MYC, making this compound a valuable tool in cancer research, particularly in multiple myeloma and prostate cancer.[5][6]
Q2: What is a typical effective concentration range and time course for this compound?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a general starting point is a dose-response range from 10 nM to 1000 nM.[2][7] Near-complete degradation of p300/CBP has been observed within a few hours of treatment, with significant degradation seen as early as one hour at a concentration of 250 nM.[2][7] For initial experiments, a time course of 2, 4, 6, and 24 hours is recommended to determine the optimal degradation kinetics in your specific cell model.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid powder. For storage, it is recommended to keep it at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[8] To prepare a stock solution, dissolve the powder in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mM).[3] It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[3] The stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
Q1: I am not observing any degradation of p300/CBP. What could be the problem?
Several factors could contribute to a lack of p300/CBP degradation. Here's a troubleshooting workflow to identify the potential cause:
-
Cell Permeability: PROTACs like this compound are relatively large molecules and may have poor cell permeability.[9]
-
Solution: Ensure proper handling and dissolution of this compound. Consider using a different cell line with potentially better uptake.
-
-
E3 Ligase Expression: The targeted E3 ligase, Cereblon (CRBN), must be expressed in the cell line of interest for this compound to function.
-
Solution: Confirm CRBN expression in your cells using Western blot or qPCR. If CRBN expression is low or absent, this compound will not be effective.
-
-
Compound Integrity: The this compound compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound from a properly stored stock solution. Assess the stability of this compound in your cell culture medium over the course of the experiment.[9]
-
-
Experimental Conditions: The concentration or incubation time may be suboptimal.
-
Solution: Perform a broader dose-response and a more detailed time-course experiment to identify the optimal conditions for your cell line.
-
Q2: At high concentrations of this compound, I see less degradation of p300/CBP. Why is this happening?
This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[9] It occurs at very high concentrations where this compound is more likely to form binary complexes (either with p300/CBP or with CRBN) rather than the productive ternary complex required for degradation.[9]
-
Solution: Perform a wide dose-response experiment with serial dilutions to identify the optimal concentration range for maximal degradation. The dose-response curve will typically be bell-shaped, and the "sweet spot" for degradation will be at an intermediate concentration.[9]
Q3: How can I confirm that the observed degradation is proteasome-dependent?
To confirm that this compound is working through its intended mechanism of action, you can perform co-treatment experiments with a proteasome inhibitor.
-
Solution: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) for a short period (e.g., 1-2 hours) before adding this compound. If this compound-mediated degradation of p300/CBP is rescued (i.e., the protein levels are restored), it confirms that the degradation is dependent on the proteasome.
Q4: Are there any known off-target effects of this compound?
While this compound is designed to be selective for p300/CBP, off-target effects are a possibility with any small molecule. Prolonged treatment with this compound has been shown to decrease the levels of IKZF1 and IKZF3.[2]
-
Solution: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound and the shortest possible treatment time to achieve the desired level of p300/CBP degradation.[2] Global proteomics analysis can be performed to identify any unintended changes in the proteome.[10]
Data Presentation
The following table summarizes the reported cellular activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |
| MM1S | Multiple Myeloma | Western Blot | Degradation | Near-complete | [2][7][11] |
| MM1R | Multiple Myeloma | Western Blot | Degradation | Near-complete | [2][7][11] |
| KMS-12-BM | Multiple Myeloma | Western Blot | Degradation | Near-complete | [2][7][11] |
| KMS34 | Multiple Myeloma | Western Blot | Degradation | Near-complete | [2][7][11] |
| HAP1 | Haploid Cell Line | Western Blot | Degradation | Near-complete | [2][7] |
| RS4;11 | Acute Lymphoblastic Leukemia | CellTiter-Glo (4 days) | IC50 | 4.8 nM | [7] |
| SK-HEP1 | Liver Adenocarcinoma | CCK-8 (5 days) | IC50 | > 20 µM | [7] |
| VCaP | Prostate Cancer | Western Blot (4 hours) | Degradation | Potent | [6] |
Experimental Protocols
Detailed Methodology for a this compound Dose-Response Experiment using Western Blot
-
Cell Culture and Seeding:
-
Culture your chosen cell line under standard conditions.
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
This compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in fresh cell culture medium. A typical concentration range to test is 0, 1, 10, 100, and 1000 nM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 6 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the p300 and CBP bands to the loading control for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the log of the this compound concentration to generate a dose-response curve and determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Visualizations
Caption: this compound signaling pathway leading to p300/CBP degradation.
Caption: Experimental workflow for a this compound dose-response assay.
References
- 1. Small molecule-mediated degradation of p300 and CBP for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Paper: Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma [ash.confex.com]
- 6. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Detecting p300/CBP by Western Blot
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with detecting the large nuclear proteins p300 and CBP by Western blot.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of p300/CBP, offering potential causes and solutions in a structured question-and-answer format.
Issue: No Signal or a Very Weak Signal for the p300/CBP Band
Question: I am not seeing any band at the expected size for p300/CBP (~300 kDa). What could be the problem?
Answer: A complete lack of signal is a common issue when working with large, low-abundance proteins like p300/CBP. The problem can arise at multiple stages of the Western blot protocol. Here are the primary areas to troubleshoot:
-
Inefficient Protein Transfer: Due to their large size, p300/CBP proteins are notoriously difficult to transfer from the gel to the membrane.[1][2][3]
-
Potential Cause: Standard transfer conditions are often insufficient for high molecular weight proteins.
-
Solution: Optimize your transfer protocol. Wet transfer is generally recommended over semi-dry methods for large proteins.[4][5] Consider increasing the transfer time, adjusting the voltage, or modifying the transfer buffer composition.[3][6] For instance, reducing the methanol (B129727) concentration to 10% or less and adding a low concentration of SDS (up to 0.1%) can improve the transfer of large proteins.[2][6]
-
-
Low Protein Abundance in the Sample: p300 and CBP are not highly expressed proteins.
-
Suboptimal Antibody Performance: The primary antibody may not be effectively binding to the target protein.
-
Potential Cause: The antibody concentration may be too low, or the antibody may have lost activity.
-
Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[9] It is also crucial to use a validated antibody specific for p300/CBP.[7][10] Always check the manufacturer's datasheet for recommended dilutions and conditions.[11]
-
-
Ineffective Gel Electrophoresis: Poor separation of high molecular weight proteins can lead to a faint or undetectable band.
-
Potential Cause: Use of an inappropriate gel percentage or buffer system.
-
Solution: Use a low-percentage polyacrylamide gel (e.g., 6-8%) or a gradient gel (e.g., 4-12%) to improve the resolution of large proteins.[1][2] Tris-Acetate gels are often recommended for separating large proteins with higher resolution compared to Tris-Glycine or Bis-Tris gels.[2]
-
Issue: High Background or Non-Specific Bands
Question: My blot shows high background, making it difficult to see the specific p300/CBP band. How can I reduce this?
Answer: High background can obscure your target protein and is often caused by non-specific antibody binding or issues with the blocking and washing steps.
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding to the membrane.
-
Potential Cause: Insufficient blocking time or an inappropriate blocking agent.
-
Solution: Increase the blocking time and consider trying different blocking agents, such as 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.[7] Ensure the blocking buffer is fresh.
-
-
Primary Antibody Concentration is Too High: An excess of primary antibody can lead to binding to proteins other than the target.
-
Potential Cause: The antibody dilution is not optimal.
-
Solution: Titrate your primary antibody to determine the optimal concentration that provides a strong signal with minimal background.[7]
-
-
Insufficient Washing: Inadequate washing will result in the retention of unbound primary and secondary antibodies.
-
Potential Cause: Washing steps are too short or not frequent enough.
-
Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations.[7] Adding a detergent like Tween-20 to your wash buffer is standard practice.
-
-
Contamination: Contaminated buffers or equipment can introduce artifacts.
-
Potential Cause: Bacterial growth in buffers or dirty equipment.
-
Solution: Use freshly prepared, filtered buffers and ensure all equipment is clean.[8]
-
Issue: Unexpected Band Sizes
Question: I see bands that are not at the expected molecular weight for p300/CBP. What does this mean?
Answer: The appearance of unexpected bands can be due to several factors:
-
Protein Degradation: p300/CBP can be susceptible to proteolysis.
-
Post-Translational Modifications (PTMs): p300 and CBP undergo various PTMs, such as acetylation and phosphorylation, which can alter their migration on the gel.[12]
-
Potential Cause: The protein in your sample is modified.
-
Solution: Be aware that PTMs can cause shifts in the apparent molecular weight. The presence of multiple bands could represent different modified forms of the protein.
-
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.
-
Potential Cause: Poor antibody specificity.
-
Solution: Use a highly specific and validated antibody.[7][10] Including a positive control (a sample known to express p300/CBP) and a negative control (e.g., a lysate from cells where p300/CBP has been knocked down) can help confirm the specificity of your antibody.[8]
-
Frequently Asked Questions (FAQs)
Q1: What type of gel is best for resolving p300/CBP?
A1: For large proteins like p300/CBP (~300 kDa), it is best to use a low-percentage polyacrylamide gel, such as a 6% or 7% gel, to allow the protein to migrate into the gel and separate effectively.[2][5] Tris-Acetate gels are often recommended for their ability to provide higher resolution for high molecular weight proteins compared to Tris-Glycine or Bis-Tris gels.[2]
Q2: What are the optimal transfer conditions for p300/CBP?
A2: A wet (tank) transfer is generally preferred over a semi-dry transfer for large proteins.[4][5] To improve transfer efficiency, you can:
-
Extend the transfer time: Consider transferring for 90 minutes at 350-400 mA or overnight at 4°C at a lower current (e.g., 40 mA).[4]
-
Modify the transfer buffer: Reduce the methanol concentration to 10% or less, as high concentrations can cause large proteins to precipitate.[2] Adding a small amount of SDS (0.01-0.1%) to the transfer buffer can help with the elution of the protein from the gel.[2][6]
Q3: Which type of membrane is better for detecting p300/CBP, PVDF or nitrocellulose?
A3: Both PVDF and nitrocellulose membranes can be used. PVDF membranes have a higher protein binding capacity and are more durable, which can be advantageous for large proteins.[6] A pore size of 0.45 µm is suitable for most applications, including the detection of p300/CBP.[2][6]
Q4: How can I confirm that the transfer of p300/CBP to the membrane was successful?
A4: You can assess transfer efficiency by staining the membrane with Ponceau S after transfer.[1][8] This reversible stain will allow you to visualize the protein bands on the membrane and confirm that the transfer has occurred. You can also stain the gel with Coomassie Blue after the transfer to see if a significant amount of high molecular weight protein remains in the gel.[8]
Q5: My p300/CBP antibody is not working well. How should I choose a better one?
A5: When selecting an antibody for p300/CBP, look for one that has been validated for Western blotting in the manufacturer's datasheet.[10][13] It is also helpful to look for antibodies that have been cited in peer-reviewed publications for the detection of p300/CBP by Western blot. Consider using a monoclonal antibody for higher specificity.
Quantitative Data Summary
The following table summarizes recommended starting conditions for optimizing the Western blot detection of p300/CBP. These are general guidelines, and optimization will likely be required for your specific experimental setup.
| Parameter | Recommendation | Rationale |
| Gel Type | Low-percentage (6-8%) Tris-Acetate or Bis-Tris Gel | Better resolution for high molecular weight proteins.[1][2] |
| Protein Load | 30-50 µg of nuclear extract per lane | To ensure sufficient target protein for detection.[5] |
| Transfer Method | Wet (Tank) Transfer | Generally more efficient for large proteins than semi-dry transfer.[4][5] |
| Transfer Buffer | 1X Transfer Buffer with 10% Methanol and 0.01-0.1% SDS | Reduced methanol prevents protein precipitation; SDS aids in elution from the gel.[2][5] |
| Transfer Time/Voltage | 90 minutes at 350-400 mA or Overnight at 4°C at 40 mA | Extended time is necessary for the complete transfer of large proteins.[4] |
| Membrane Type | PVDF (0.45 µm pore size) | High protein binding capacity and durability.[2][6] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | To minimize non-specific antibody binding.[7] |
| Primary Antibody | Titrate to optimal concentration (e.g., 1:500 - 1:2000) | To maximize specific signal and minimize background.[11] |
Experimental Protocols
Detailed Methodology: Western Blot for p300/CBP Detection
-
Sample Preparation (Nuclear Extract):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to isolate the cytoplasm.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.
-
Incubate on ice with periodic vortexing to lyse the nuclei.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 30-50 µg of nuclear extract per well onto a low-percentage (e.g., 7%) Tris-Acetate polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer (Wet Transfer):
-
Equilibrate the gel in transfer buffer (containing 10% methanol and 0.05% SDS) for 15-20 minutes.[5]
-
Activate a PVDF membrane (0.45 µm) in methanol and then equilibrate in transfer buffer.
-
Assemble the transfer stack (sponge - filter paper - gel - membrane - filter paper - sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Place the stack in a wet transfer tank filled with cold transfer buffer.
-
Perform the transfer at 400 mA for 2 hours or overnight at 4°C at 40 mA.[5]
-
-
Immunodetection:
-
After transfer, wash the membrane briefly with TBST.
-
(Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer. Destain with TBST.
-
Block the membrane for at least 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST with gentle agitation.
-
Incubate the membrane with the primary antibody against p300/CBP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: A flowchart illustrating the key stages of the Western blot workflow for p300/CBP detection.
Caption: A decision tree to guide troubleshooting common issues in p300/CBP Western blotting.
References
- 1. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Anti-CBP/p300 Antibodies | Invitrogen [thermofisher.com]
- 11. P300/CBP Antibody | Affinity Biosciences [affbiotech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CBP/p300 Polyclonal Antibody (PA5-99492) [thermofisher.com]
Technical Support Center: Ensuring Complete and Rapid Degradation with dCBP-1
Welcome to the technical support center for dCBP-1, a potent and selective heterobifunctional degrader for the targeted degradation of p300 and CBP proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of the paralogous transcriptional co-activators p300 and CREB-binding protein (CBP).[1][2][3] It functions as a heterobifunctional molecule, simultaneously binding to the target proteins (p300/CBP) and the E3 ubiquitin ligase Cereblon (CRBN).[4] This proximity induces the formation of a ternary complex, leading to the ubiquitination of p300/CBP and their subsequent degradation by the proteasome.[3][5]
Q2: What are the typical experimental concentrations and treatment times for this compound?
A2: this compound is highly potent and induces degradation at nanomolar concentrations. Effective concentrations typically range from 10 nM to 1000 nM.[1][6] Near-complete degradation of p300/CBP has been observed in as little as one to two hours of treatment.[1][6][7] However, optimal concentration and incubation time should be determined empirically for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound can be dissolved in fresh, moisture-free DMSO to create a stock solution.[4] It is recommended to aliquot the stock solution and store it at -20°C for up to six months or -80°C for up to one year to avoid repeated freeze-thaw cycles.[6] For in vivo studies, it is advisable to prepare the working solution fresh on the day of use.[2]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated high potency in various cancer cell lines, particularly in multiple myeloma cell lines such as MM1S, MM1R, KMS-12-BM, and KMS34.[1][2] It has also been shown to effectively degrade p300/CBP in the human haploid cell line HAP1.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete or no degradation of p300/CBP | Suboptimal this compound Concentration: The concentration of this compound may be too low or too high (leading to the "hook effect" where binary complexes are favored over the productive ternary complex). | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is observed (DC50). |
| Insufficient Treatment Time: The incubation period may not be long enough for degradation to occur. | Conduct a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) at the optimal this compound concentration to identify the time point of maximal degradation. | |
| Low E3 Ligase (CRBN) Expression: The cell line used may have low endogenous levels of Cereblon (CRBN), the E3 ligase recruited by this compound. | Verify the expression level of CRBN in your cell line by Western blot or qPCR. If CRBN expression is low, consider using a different cell line with higher expression. | |
| Poor Cell Permeability: this compound may not be efficiently entering the cells. | While this compound is generally cell-permeable, ensure proper dissolution in the vehicle (DMSO) and appropriate final concentration in the cell culture medium. | |
| Issues with Experimental Protocol: Problems with cell lysis, protein extraction, or Western blotting can lead to inaccurate results. | Review and optimize your cell lysis and Western blot protocols. Ensure the use of appropriate lysis buffers and validated antibodies for p300, CBP, and a loading control. | |
| High Cell Toxicity | Off-Target Effects: At high concentrations or with prolonged treatment, this compound may induce off-target effects leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to assess cytotoxicity. Use the lowest effective concentration of this compound for the shortest duration required to achieve desired degradation. |
| On-Target Toxicity: The degradation of p300/CBP, which are critical for cell function, can itself be toxic to some cell lines. | Correlate the timing and dose-dependency of cytotoxicity with the degradation of p300/CBP to confirm on-target toxicity. | |
| Variability in Results | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or overall cell health can impact the ubiquitin-proteasome system and affect degradation efficiency. | Standardize cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| This compound Instability: The compound may be unstable in the cell culture medium over longer incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound. |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Effective Concentration Range | 10 - 1000 nM | MM1S, MM1R, KMS-12-BM, KMS34, HAP1 | [1][6] |
| Time to Near-Complete Degradation | ~ 1 - 2 hours | MM1S, HAP1 | [1][6][7] |
| Optimal Concentration for Time-Course Analysis | 250 nM | Not specified | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p300/CBP Degradation
This protocol outlines the steps to assess the degradation of p300 and CBP in cultured cells following treatment with this compound.
1. Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment. b. Prepare a stock solution of this compound in DMSO. c. On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. d. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO-treated) group. e. Incubate the cells for the desired amount of time (e.g., 1, 2, 4, 8, 24 hours).
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells directly in the well by adding an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting: a. Normalize the protein lysates to the same concentration with lysis buffer and sample buffer. b. Denature the samples by boiling at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies specific for p300, CBP, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again three times with TBST. k. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the p300 and CBP band intensities to the loading control. c. Express the protein levels in this compound-treated samples as a percentage of the vehicle control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. actascientific.com [actascientific.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Investigating dCBP-1 Resistance Mechanisms in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating potential resistance mechanisms to dCBP-1, a potent and selective proteolysis-targeting chimera (PROTAC) that degrades the transcriptional co-activators p300 and CREB-binding protein (CBP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional degrader that simultaneously binds to the target proteins p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN).[1] This induced proximity facilitates the ubiquitination of p300/CBP, marking them for degradation by the proteasome.[2] The degradation of these critical transcriptional co-activators can lead to the suppression of oncogenic gene expression, such as MYC, and induce apoptosis in cancer cells, particularly in multiple myeloma.[3][4][5]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific clinical resistance mechanisms to this compound are still under investigation, potential mechanisms, based on studies of other PROTACs, can be broadly categorized into three areas:
-
Alterations in the E3 Ligase Machinery:
-
Downregulation or loss of CRBN expression: Since this compound relies on CRBN to ubiquitinate its target, a reduction or complete loss of CRBN protein would render the degrader ineffective.[6][7]
-
Mutations in CRBN: Specific mutations in the CRBN gene could prevent this compound from binding to the E3 ligase, thereby inhibiting the formation of the ternary complex.[7]
-
-
Modifications of the Target Proteins:
-
Mutations in p300/CBP: Mutations in the this compound binding site on p300 or CBP could reduce the affinity of the degrader for its targets, preventing effective degradation.
-
Increased expression of p300/CBP: While PROTACs are catalytic and can degrade multiple target molecules, a significant overexpression of p300/CBP could potentially overwhelm the degradation machinery.
-
-
Changes in the Ubiquitin-Proteasome System (UPS):
-
Upregulation of Deubiquitinating Enzymes (DUBs): DUBs can remove ubiquitin tags from proteins, counteracting the action of this compound and preventing proteasomal degradation.[8]
-
Impaired proteasome function: General defects in the proteasome would lead to a broad resistance to PROTAC-mediated degradation.
-
Q3: We are not observing the expected degradation of p300/CBP after this compound treatment. What could be the issue?
A3: A lack of p300/CBP degradation can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying the problem. Common culprits include issues with the this compound compound itself, problems with the cell line, or suboptimal experimental conditions.
Troubleshooting Guides
Issue 1: No or Reduced p300/CBP Degradation Observed
| Potential Cause | Suggested Solution |
| This compound Compound Integrity | Verify the integrity and purity of your this compound stock. Confirm the correct solvent and storage conditions as per the manufacturer's instructions. |
| Cell Line Health and Passage Number | Ensure your cells are healthy and within a low passage number. High passage numbers can lead to phenotypic drift. Perform mycoplasma testing regularly. |
| CRBN Expression | Confirm that your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. This can be checked by Western blot or qPCR. |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Degradation can be rapid, with near-complete loss of p300/CBP observed within hours in some cell lines.[3] |
| "Hook Effect" | At very high concentrations, PROTACs can form binary complexes (this compound with p300/CBP or this compound with CRBN) that are not productive for degradation, leading to a bell-shaped dose-response curve. Test a wider range of this compound concentrations, including lower doses. |
| Proteasome Inhibition | Ensure that you are not co-treating with any proteasome inhibitors, unless it is for a specific experimental purpose (e.g., ubiquitination assay). |
Issue 2: Development of a this compound Resistant Cell Line with Unknown Mechanism
| Potential Cause | Suggested Experimental Approach |
| Downregulation/Mutation of CRBN | Western Blot: Compare CRBN protein levels between the parental and resistant cell lines. Sanger/Next-Generation Sequencing: Sequence the CRBN gene in both cell lines to identify any potential mutations. |
| Mutation in p300/CBP | Sanger/Next-Generation Sequencing: Sequence the EP300 and CREBBP genes to identify mutations in the this compound binding domains. |
| Alterations in the Ubiquitin-Proteasome System | Quantitative Proteomics: Perform a global proteomic analysis (e.g., TMT-based mass spectrometry) to compare the proteomes of the parental and resistant cells. Look for changes in the abundance of E3 ligase components, DUBs, and proteasome subunits.[9] |
| Identification of Novel Resistance Genes | CRISPR/Cas9 Screen: Conduct a genome-wide or targeted CRISPR knockout screen to identify genes whose loss confers resistance to this compound.[2][10] |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when characterizing a this compound resistant cell line.
| Cell Line | This compound IC50 (nM) | CRBN Protein Level (Relative to Parental) | p300/CBP Degradation at 100 nM this compound (4h) |
| Parental | 15 | 1.0 | >90% |
| This compound Resistant Clone 1 | >1000 | 0.1 | <10% |
| This compound Resistant Clone 2 | 850 | 0.9 | <20% (Mutation in p300 identified) |
Key Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol outlines a method for generating a this compound resistant cancer cell line through continuous exposure to escalating concentrations of the drug.[3][11]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat and Monitor: Continue this stepwise increase in this compound concentration. Monitor the cells for signs of resistance, such as an increased proliferation rate in the presence of the drug. This process can take several months.[12]
-
Isolate and Characterize Clones: Once a resistant population is established, isolate single-cell clones and expand them.
-
Confirm Resistance: Determine the IC50 of this compound in the resistant clones and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistance phenotype.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol is designed to determine if a mutation in p300/CBP or CRBN impairs the formation of the p300/CBP-dCBP-1-CRBN ternary complex.[13]
-
Cell Treatment: Treat both parental and resistant cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either p300/CBP or CRBN overnight.
-
Pull-down: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the eluates by Western blotting using antibodies against p300/CBP and CRBN. A reduced amount of the co-precipitated protein in the resistant cell line compared to the parental line would suggest impaired ternary complex formation.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the this compound-mediated ubiquitination of p300/CBP.[14][15]
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, recombinant p300 or CBP, and recombinant CRBN-DDB1 complex.
-
Add this compound: Add this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
-
Stop Reaction and Western Blot: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against p300 or CBP. A ladder of higher molecular weight bands in the this compound treated sample indicates poly-ubiquitination.
Visualizations
Caption: Mechanism of action of this compound leading to targeted degradation of p300/CBP.
Caption: Overview of potential resistance mechanisms to this compound in cancer cells.
Caption: A logical workflow for troubleshooting a lack of this compound-mediated degradation.
References
- 1. troubleshooting of Co-IP [assay-protocol.com]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 8. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. sapient.bio [sapient.bio]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing dCBP-1 for Use in Primary Patient Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of dCBP-1, a potent and selective PROTAC degrader of p300/CBP, in primary patient samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP).[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), which simultaneously binds to p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of p300/CBP.[5]
Q2: What are the key considerations before starting an experiment with this compound in primary patient samples?
A2: Working with primary patient samples introduces variability not typically seen in cell lines. Key considerations include:
-
Patient-to-patient variability: Expect significant differences in response due to genetic heterogeneity.
-
CRBN expression: The efficacy of this compound is dependent on the expression of its E3 ligase, Cereblon (CRBN). CRBN expression can vary between different cancer types and even between patients with the same cancer.[6][7][8] It is advisable to assess CRBN levels in your patient samples if possible.
-
Cell number limitations: Primary samples often yield a limited number of cells. Protocols should be optimized for low cell inputs.
-
Sample handling: Consistent sample handling is crucial for reproducible results. Variations in sample processing can impact cell viability and drug responses.[9]
Q3: How should I store and handle this compound?
A3: this compound should be stored as a powder at -20°C for the long term. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended concentration range and treatment time for this compound in primary cells?
A4: The optimal concentration and treatment time will vary depending on the primary cell type and the experimental endpoint. It is crucial to perform a dose-response and time-course experiment for each new primary sample type. Based on studies in cell lines, degradation of p300/CBP can be observed within hours of treatment.[3][10] A starting point for dose-response could be a range from 10 nM to 1 µM.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound in primary patient samples.
Problem 1: Inconsistent or No Degradation of p300/CBP
| Possible Cause | Recommended Solution |
| Low Cereblon (CRBN) Expression | The efficacy of this compound is dependent on CRBN expression.[7] Assess CRBN mRNA or protein levels in your primary samples. If CRBN levels are low, consider alternative strategies or screen for patients with higher CRBN expression. |
| Patient-to-Patient Variability | Genetic and epigenetic differences between patient samples can lead to varied responses.[11] Test a larger cohort of patient samples to identify responders versus non-responders. Correlate response with molecular markers if possible. |
| Suboptimal this compound Concentration or Incubation Time | The optimal conditions for primary cells may differ from cell lines. Perform a thorough dose-response (e.g., 10 nM - 5 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment for each primary cell type to determine the optimal DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2] |
| This compound Instability in Culture Media | PROTACs can have variable stability in different media formulations.[12] Assess the stability of this compound in your specific primary cell culture medium over the course of your experiment. |
| "Hook Effect" | At very high concentrations, PROTACs can form binary complexes (this compound with either p300/CBP or CRBN) instead of the productive ternary complex, leading to reduced degradation.[2] Ensure your dose-response curve includes a wide range of concentrations, including lower ones, to identify a potential hook effect. |
| Proteasome Inhibition | Other components in the culture medium or intrinsic cellular properties might inhibit proteasome activity. Include a positive control for proteasome-mediated degradation (e.g., co-treatment with a known proteasome inhibitor like MG132) to confirm that the proteasome is active. A rescue of p300/CBP levels in the presence of a proteasome inhibitor would confirm a proteasome-dependent degradation mechanism.[13] |
Problem 2: Off-Target Effects or Cellular Toxicity
| Possible Cause | Recommended Solution |
| Non-specific Toxicity | High concentrations of this compound or the solvent (e.g., DMSO) may induce cytotoxicity unrelated to p300/CBP degradation. Determine the maximum tolerated concentration of your vehicle control. Perform cell viability assays (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiments. |
| Degradation of Other Proteins | While this compound is reported to be selective, off-target degradation can occur.[14] Perform proteomics analysis (e.g., IP-MS) to identify other proteins that may be degraded upon this compound treatment in your specific primary cell type. |
| Downstream Effects of p300/CBP Degradation | p300/CBP are master regulators of transcription, and their degradation will have widespread effects on gene expression.[1][15] Be aware that observed phenotypes may be indirect consequences of p300/CBP loss. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound's performance from various studies, primarily in cell lines, which can serve as a reference for designing experiments in primary samples.
Table 1: this compound Degradation Potency in Cancer Cell Lines
| Cell Line | DC50 (Degradation) | Dmax (Maximum Degradation) | Time Point | Reference |
| HAP1 | ~10 nM | >95% | 24 hours | [10] |
| MM.1S | <10 nM | >90% | 6 hours | [3] |
Table 2: this compound Effect on Cell Viability
| Cell Line | IC50 (Viability) | Time Point | Reference |
| MM.1S | ~5 nM | 72 hours | [3] |
| HAP1 | >10 µM | 24 hours | [10] |
Experimental Protocols
Protocol 1: Western Blotting for p300/CBP Degradation in Primary Patient Cells
This protocol is designed to assess the degradation of p300 and CBP in primary patient cells following treatment with this compound.
Materials:
-
Primary patient cells
-
This compound
-
Cell culture medium appropriate for the primary cells
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-p300, anti-CBP, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding and Treatment:
-
Plate primary cells at a suitable density in your chosen culture vessel. Allow cells to acclimate.
-
Prepare serial dilutions of this compound and a vehicle control (DMSO) in culture medium.
-
Treat cells with this compound or vehicle for the desired time points (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis:
-
For suspension cells, pellet the cells by centrifugation and wash once with ice-cold PBS.
-
For adherent cells, wash with ice-cold PBS directly in the plate.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p300, CBP, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of p300/CBP degradation.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) with this compound Treatment in Primary Patient Samples
This protocol is adapted for low cell numbers, which is often a constraint with primary patient samples.
Materials:
-
Primary patient cells treated with this compound or vehicle
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Lysis Buffer (e.g., RIPA or a specialized ChIP lysis buffer)
-
Sonicator
-
Anti-p300 or anti-CBP antibody (ChIP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a buffer containing protease inhibitors.
-
Sonicate the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical for primary cells.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-p300, anti-CBP, or isotype control IgG antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or enhancers.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound induced p300/CBP degradation.
Caption: Experimental workflow for optimizing this compound in primary samples.
Caption: p300/CBP are key co-activators in multiple signaling pathways.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. search.lib.utexas.edu [search.lib.utexas.edu]
- 5. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delineating functional and molecular impact of ex vivo sample handling in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Ex Vivo Cultures and Endpoint Assays with Surrogate Biomarkers in Functional Testing for Prediction of Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: dCBP-1 vs. A-485 in Regulating Histone Acetylation and Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dCBP-1 and A-485, two widely used chemical probes targeting the paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). We will delve into their distinct mechanisms of action and their subsequent effects on histone acetylation and gene expression, supported by experimental data.
Introduction to p300/CBP and Their Role in Gene Regulation
The highly homologous proteins p300 and CBP are crucial transcriptional co-activators.[1] They play a pivotal role in regulating gene expression through two primary mechanisms:
-
Histone Acetylation: As lysine (B10760008) acetyltransferases (KATs), they catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[1] This modification, particularly on H3K18 and H3K27, is generally associated with a more open chromatin structure, facilitating transcription factor binding and gene activation.[2][3]
-
Scaffolding: They possess multiple protein-protein interaction domains, enabling them to recruit and stabilize the transcriptional machinery at enhancer and promoter regions.[4]
Given their central role in gene regulation, dysregulation of p300/CBP activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[2][5]
Mechanism of Action: Inhibition vs. Degradation
This compound and A-485 represent two distinct pharmacological strategies to modulate p300/CBP function.
A-485 is a potent and selective catalytic inhibitor of the p300/CBP HAT domain.[2][6] It acts as an acetyl-CoA competitive inhibitor, binding to the active site and preventing the transfer of acetyl groups to histone and non-histone substrates.[2][7] This leads to a reduction in histone acetylation at specific lysine residues.
This compound is a heterobifunctional degrader , specifically a Proteolysis Targeting Chimera (PROTAC).[8][9] It is designed to induce the degradation of p300 and CBP proteins.[8][10] this compound achieves this by simultaneously binding to p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[9][11]
Caption: Mechanisms of Action: A-485 inhibits p300/CBP enzymatic activity, while this compound induces their degradation.
Comparative Effects on Histone Acetylation
Both A-485 and this compound lead to a decrease in histone acetylation, but the dynamics and extent of this reduction differ due to their distinct mechanisms.
A-485 treatment results in a dose-dependent decrease in specific histone marks, most notably H3K27ac and H3K18ac.[2][12] The effect is rapid, with significant reductions observed within hours of treatment.[2] However, as a catalytic inhibitor, its effect is reversible and dependent on the continuous presence of the compound.
This compound , by inducing the degradation of the entire p300/CBP protein, leads to a more profound and sustained loss of histone acetylation.[1][13] Treatment with this compound can result in a near-complete ablation of H3K27ac.[13][14] The onset of action is also rapid, with significant degradation of p300/CBP observed within an hour of treatment.[4][8]
| Parameter | A-485 | This compound | Reference |
| Primary Effect on Histone Acetylation | Inhibition of acetylation | Reduction due to protein loss | [1][2] |
| Key Affected Histone Marks | H3K27ac, H3K18ac | H3K27ac, H3K18ac | [2][15] |
| Potency (p300 IC50) | 9.8 nM | Not applicable (Degrader) | [6][16] |
| Potency (CBP IC50) | 2.6 nM | Not applicable (Degrader) | [6][16] |
| Cellular H3K27ac Reduction (EC50) | ~73 nM (in PC-3 cells) | Near-complete loss at nanomolar concentrations | [1][2] |
| Onset of Action | Hours | Within 1-2 hours | [2][4][8] |
| Duration of Effect | Dependent on compound presence | Sustained until new protein synthesis | [1][13] |
Comparative Effects on Gene Expression
The differential impact of A-485 and this compound on histone acetylation translates to distinct consequences for gene expression.
A-485 -mediated inhibition of HAT activity leads to the downregulation of a specific set of genes, often those regulated by enhancer elements with high p300/CBP occupancy.[2][17] For example, it has been shown to inhibit the androgen receptor transcriptional program in prostate cancer and suppress inflammatory gene expression in macrophages.[2][18]
This compound , by eliminating the p300/CBP proteins, not only abrogates their catalytic activity but also their scaffolding functions.[11] This can lead to a more profound and broader impact on gene expression, including the downregulation of key oncogenes like MYC in multiple myeloma.[8][14] The degradation of p300/CBP can lead to the collapse of super-enhancers that drive oncogenic transcription programs.[14]
| Feature | A-485 | This compound | Reference |
| Primary Impact on Gene Expression | Downregulation of p300/CBP target genes | Widespread disruption of p300/CBP-mediated transcription | [2][14] |
| Key Downregulated Genes/Pathways | Androgen receptor signaling, inflammatory response genes | MYC oncogene, enhancer-driven transcriptional programs | [2][8][14][18] |
| Effect on Enhancer Function | Reduces enhancer activity via decreased H3K27ac | Ablates enhancer activity through loss of p300/CBP and H3K27ac | [14][17] |
| Therapeutic Applications | Anti-cancer, anti-inflammatory | Anti-cancer (e.g., multiple myeloma) | [2][8][18] |
Experimental Protocols
Histone Acetylation Assay (High-Content Imaging for A-485)
This protocol is based on methodologies described for assessing the cellular activity of A-485.[2]
-
Cell Seeding: Plate cells (e.g., PC-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of A-485 or this compound for the desired time (e.g., 3 hours). Include a DMSO control.
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the histone mark of interest (e.g., anti-H3K27ac) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with a DNA dye (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the histone mark within the nuclear region.
Caption: Workflow for a high-content imaging-based histone acetylation assay.
Western Blotting for p300/CBP Degradation (for this compound)
This protocol is adapted from studies evaluating this compound.[8]
-
Cell Lysis: Treat cells with this compound for the desired time points (e.g., 0, 1, 2, 4, 6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Caption: Workflow for assessing p300/CBP protein degradation via Western blotting.
Conclusion
This compound and A-485 are powerful tools for studying the roles of p300 and CBP. A-485 allows for the specific and reversible inhibition of their catalytic activity, enabling the study of the direct consequences of HAT inhibition on histone acetylation and gene expression. In contrast, this compound provides a method for the rapid and sustained removal of the entire p300/CBP protein, allowing for the investigation of both catalytic and non-catalytic scaffolding functions. The choice between these two compounds will depend on the specific biological question being addressed. For studying the acute effects of catalytic inhibition, A-485 is an ideal tool. For investigating the consequences of complete loss of p300/CBP function, this compound is the more appropriate choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rcsb.org [rcsb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of dCBP-1 and JQAD1 Degraders
In the rapidly evolving field of targeted protein degradation, dCBP-1 and JQAD1 have emerged as critical chemical tools for studying the roles of the highly homologous histone acetyltransferases (HATs), p300 (also known as EP300) and CREB-binding protein (CBP). Both degraders utilize the proteolysis-targeting chimera (PROTAC) technology to induce the degradation of their target proteins. This guide provides a comprehensive head-to-head comparison of their performance, selectivity, and mechanisms of action, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview and Mechanism of Action
This compound is a potent and selective dual degrader of both p300 and CBP.[1][2][3] It is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[4] This dual activity makes this compound a valuable tool for investigating the combined roles of p300 and CBP in various biological processes, including enhancer-mediated transcription.[2][3]
JQAD1, on the other hand, is a selective degrader of p300 (EP300).[5][6][7] It also functions as a CRBN-dependent PROTAC, but it was designed to preferentially target p300.[5][8][9] While JQAD1 exhibits strong selectivity for p300, some degradation of CBP has been observed, particularly at later time points or higher concentrations.[10][11] This selectivity allows for the dissection of the specific functions of p300 in contexts where CBP may have non-overlapping roles.[7][12]
Performance and Efficacy
The efficacy of this compound and JQAD1 can be assessed by their ability to induce the degradation of their target proteins in various cell lines.
This compound Performance:
This compound demonstrates rapid and potent degradation of both p300 and CBP. In multiple myeloma (MM) cell lines such as MM1S, MM1R, KMS-12-BM, and KMS34, treatment with this compound at concentrations ranging from 10 to 1000 nM for 6 hours resulted in near-complete degradation of both proteins.[1][13] A time-course analysis in MM1S cells with 250 nM this compound showed almost complete degradation within just one hour of treatment.[1][2] Similar potent degradation was observed in the human haploid cell line HAP1.[1][2]
JQAD1 Performance:
JQAD1 effectively degrades p300 in a dose- and time-dependent manner. In Kelly neuroblastoma cells, JQAD1 treatment led to a significant decrease in p300 expression.[5][8] The onset of p300 degradation with JQAD1 is slower compared to this compound, with selective degradation observed after 24 hours and maximal degradation at 48 hours in HAP1 cells.[10][11] JQAD1 has shown broad anti-neoplastic activity across various cancer cell lines.[5]
Quantitative Data Summary
| Parameter | This compound | JQAD1 |
| Target(s) | p300 and CBP (Dual Degrader) | p300 (Selective Degrader)[5][6] |
| E3 Ligase Recruited | Cereblon (CRBN)[1][4] | Cereblon (CRBN)[5][8] |
| Cell Lines Tested | Multiple Myeloma (MM1S, MM1R, KMS-12-BM, KMS34), HAP1[1][2][13] | Neuroblastoma (Kelly, NGP), various other cancer cell lines[5][8] |
| Effective Concentration | 10 - 1000 nM[1][13] | 0.5 - 1 µM[5] |
| Onset of Degradation | Rapid, near-complete degradation within 1-2 hours[1][2][14] | Slower, selective degradation observed after 16-24 hours[5][10][14] |
| Downstream Effects | Ablates oncogenic enhancer activity, downregulates MYC expression, loss of H3K27ac[1][2][11] | Suppresses H3K27ac modification, induces apoptosis, disrupts MYCN expression[5][7] |
| In Vivo Activity | Not explicitly detailed in the provided search results. | Inhibits tumor growth in Kelly neuroblastoma cell xenografts in NSG mice (40 mg/kg, i.p., daily)[5][15] |
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To determine the extent of p300 and/or CBP degradation following treatment with this compound or JQAD1.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM1S for this compound, Kelly for JQAD1) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the degrader (e.g., 10-1000 nM for this compound, 0.5-1 µM for JQAD1) or DMSO as a vehicle control for the indicated time points (e.g., 1, 6, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
Objective: To assess the effect of this compound or JQAD1 on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the degraders.
-
Incubation: Incubate the cells for a specified period (e.g., 5 days for JQAD1).[5]
-
Viability Measurement: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Visualizations
Caption: General mechanism of action for PROTAC degraders like this compound and JQAD1.
Caption: A typical experimental workflow for comparing this compound and JQAD1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 12. Researchers Identify Promising Drug Target in Pediatric Neuroblastoma | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 13. xcessbio.com [xcessbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Battle of Selectivity: Evaluating the PROTAC Degraders dCBP-1 and QC-182
For researchers, scientists, and drug development professionals, the targeted degradation of the highly homologous lysine (B10760008) acetyltransferases p300 and CREB-binding protein (CBP) presents both a promising therapeutic strategy and a significant challenge in achieving selectivity. This guide provides a comprehensive comparison of two prominent p300/CBP-targeting PROTACs (Proteolysis Targeting Chimeras), dCBP-1 and QC-182, offering insights into their performance based on available experimental data.
The paralogous proteins p300 and CBP are critical regulators of gene expression, and their dysregulation is implicated in various cancers. While their high degree of similarity has made the development of selective inhibitors difficult, PROTACs offer a potential solution by inducing the degradation of these proteins. This guide will delve into the selectivity of this compound and QC-182, presenting key data and the experimental methodologies used to obtain them.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and QC-182. It is important to note that the data for each compound were generated in different studies and cellular contexts, which should be taken into consideration when making a direct comparison.
Table 1: Degradation Potency of this compound
| Target | Cell Line | Method | Key Findings | Reference |
| p300/CBP | Multiple Myeloma (MM.1S), HAP1 | Western Blot | Near-complete degradation of both p300 and CBP within 1-2 hours of treatment with 250 nM this compound.[1] | Vannam R, et al. Cell Chem Biol. 2021. |
Table 2: Degradation Potency of QC-182
| Target | Cell Line | Method | DC50 | Key Findings | Reference |
| p300/CBP | Hepatocellular Carcinoma (SK-HEP-1) | Not Specified | 93 nM | QC-182 induces potent degradation of p300/CBP. | Li J, et al. J Med Chem. 2024.[2][3] |
Table 3: Comparative Cell Growth Inhibition
| Compound | Cell Line | IC50 | Key Findings | Reference |
| This compound | Hepatocellular Carcinoma (SK-HEP-1) | >10 µM | Less potent in inhibiting cell growth. | Li J, et al. J Med Chem. 2024.[2][3] |
| QC-182 | Hepatocellular Carcinoma (SK-HEP-1) | 0.28 µM | Significantly more potent in inhibiting cell growth compared to this compound. | Li J, et al. J Med Chem. 2024.[2][3] |
Experimental Protocols
HiBiT Cellular Degradation Assay
The HiBiT cellular degradation assay is a widely used method to quantify the degradation of a target protein in live cells.[4][5][6]
Principle: This assay utilizes the NanoLuc Binary Technology. A small 11-amino-acid peptide tag (HiBiT) is knocked into the endogenous locus of the target protein (p300 or CBP) using CRISPR/Cas9.[4] Cells are then treated with the PROTAC degrader. The amount of remaining HiBiT-tagged protein is quantified by adding a detection reagent containing the large NanoLuc subunit (LgBiT), which complements the HiBiT tag to form an active luciferase enzyme, generating a luminescent signal that is proportional to the target protein level.[6]
Workflow:
Quantitative Mass Spectrometry-based Proteomics
Quantitative proteomics is employed to assess the selectivity of a degrader across the entire proteome.
Principle: This method identifies and quantifies thousands of proteins in a cell lysate. By comparing the proteomes of cells treated with a PROTAC to untreated cells, one can determine the extent of degradation of the target protein and identify any off-target proteins that are also degraded. Tandem Mass Tag (TMT) labeling is often used for multiplexed quantitative analysis.
Workflow:
Signaling Pathway and Mechanism of Action
Both this compound and QC-182 are heterobifunctional PROTACs that hijack the cell's ubiquitin-proteasome system to induce the degradation of p300 and CBP.
Discussion and Conclusion
Based on the available data, both this compound and QC-182 are effective degraders of p300 and CBP. This compound has been shown to induce rapid and near-complete degradation of both paralogs. While a direct comparison of degradation potency is not available from a single study, QC-182 has demonstrated significantly more potent anti-proliferative effects in hepatocellular carcinoma cells compared to this compound.[2][3]
The choice between these two PROTACs may depend on the specific research question and cellular context. For studies requiring rapid and profound depletion of both p300 and CBP, this compound is a well-characterized tool. For applications in hepatocellular carcinoma models where potent cell growth inhibition is desired, QC-182 appears to be a more effective option.
Further head-to-head studies employing standardized assays, such as the HiBiT cellular degradation assay and quantitative proteomics, across various cell lines are necessary to definitively compare the selectivity and off-target profiles of this compound and QC-182. Such studies will be crucial for advancing the development of next-generation p300/CBP-targeting therapeutics with improved selectivity and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel PROTAC Degraders of p300/CBP as Potential Therapeutics for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. Target Degradation [promega.com]
Validating dCBP-1-Induced Phenotypes: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dCBP-1, a chemical degrader of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), with genetic approaches for validating its induced phenotypes. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways to aid in the objective evaluation of these scientific tools.
Introduction to this compound and Phenotype Validation
This compound is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of the highly homologous transcriptional co-activators p300 and CBP.[1] These proteins are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, notably cancer. This compound functions by hijacking the E3 ubiquitin ligase cereblon (CRBN) to tag p300/CBP for proteasomal degradation.[1][2] The resulting phenotypes, such as cancer cell death and suppression of oncogenic pathways, require rigorous validation to ensure they are on-target effects of p300/CBP degradation.[3][4]
Genetic methods, such as CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown, serve as the gold standard for validating the on-target effects of small molecule probes like this compound. This guide compares the performance of this compound with these genetic techniques and other chemical probes designed to modulate p300/CBP activity.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the performance of this compound in comparison to other p300/CBP-targeting PROTACs and small molecule inhibitors. The data is presented for various cancer cell lines, highlighting the degradation capacity (DC50) and the impact on cell growth (GI50/IC50).
Table 1: Comparison of p300/CBP Degraders (PROTACs)
| Compound | Target(s) | Cell Line | DC50 (nM) | GI50/IC50 (nM) | Notes |
| This compound | p300/CBP | MM1.S (Multiple Myeloma) | Near-complete degradation at 10-1000 nM | - | Potent degrader in multiple myeloma cell lines.[3][4] |
| HAP1 (Haploid Human) | Near-complete degradation at 10-1000 nM | - | Effective across different cell lineages.[3][4] | ||
| RS4;11 (Leukemia) | - | 4.8 | Demonstrates cytotoxic effects.[3] | ||
| JQAD1 | p300 > CBP | Kelly (Neuroblastoma) | - | Induces apoptosis | Shows preference for p300 degradation.[5][6][7] |
| RS4;11 (Leukemia) | - | 91 | |||
| CBPD-409 | p300/CBP | VCaP, LNCaP, 22Rv1 (Prostate) | 0.2 - 0.4 | 1.2 - 2.0 | Highly potent in androgen receptor-positive prostate cancer cells.[8][9] |
| MC-1 | p300 | HAP1 | Dose-dependent degradation (0.01-2.5 µM) | - | Demonstrates selectivity for p300 over CBP.[10] |
Table 2: Comparison of p300/CBP Small Molecule Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line (GI50/IC50 in µM) | Notes |
| GNE-781 | CBP/p300 | 0.94 (CBP), 1.2 (p300) | MV4-11 (Leukemia, EC50 = 0.0066) | Potent inhibitor of both p300 and CBP.[11][12][13] |
| Inobrodib (CCS1477) | p300/CBP Bromodomain | Kds: 1.3 (p300), 1.7 (CBP) | 22Rv1 (Prostate, 0.096), LNCaP (Prostate, 0.230) | Selective for the bromodomain of p300/CBP.[14][15][16] |
| A-485 | p300/CBP HAT domain | 9.8 (p300), 2.6 (CBP) | - | Inhibits the histone acetyltransferase catalytic activity. |
| FT-7051 | p300/CBP Bromodomain | - | Metastatic Castration-Resistant Prostate Cancer | Orally bioavailable inhibitor in clinical trials. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to validate this compound-induced phenotypes.
Protocol 1: siRNA-Mediated Knockdown of p300 and CBP
This protocol describes the transient knockdown of p300 and CBP using small interfering RNAs (siRNAs) to mimic the effects of this compound-induced degradation.
Materials:
-
p300- and CBP-specific siRNA duplexes (e.g., ON-TARGETplus SMARTpool from Dharmacon)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Target cells (e.g., HeLa, 22Rv1)
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
For each well, dilute 100 pmol of p300 siRNA and 100 pmol of CBP siRNA (for dual knockdown) or a total of 200 pmol of non-targeting siRNA into 100 µL of Opti-MEM.
-
Gently mix and incubate for 5 minutes at room temperature.
-
-
Transfection Reagent Preparation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Gently mix and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL).
-
Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex drop-wise to each well containing cells and fresh complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown or cell viability assays to assess the phenotypic outcome.
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of p300/CBP
This protocol provides a general workflow for generating stable p300/CBP knockout cell lines using the CRISPR/Cas9 system.
Materials:
-
Lentiviral vectors expressing Cas9 and sgRNAs targeting p300 (EP300) and CBP (CREBBP)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cells
-
Polybrene
-
Puromycin or other selection antibiotic
-
6-well and 10-cm plates
Procedure:
-
sgRNA Design and Cloning:
-
Design and clone two to four unique sgRNAs targeting early exons of EP300 and CREBBP into a suitable lentiviral vector.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed target cells in 6-well plates.
-
The next day, infect the cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
-
Selection of Knockout Cells:
-
48 hours post-infection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
-
Validation of Knockout:
-
Expand the antibiotic-resistant cell population.
-
Confirm the knockout of p300 and/or CBP at the protein level by Western blotting.
-
Genomic DNA can be sequenced to verify the presence of indels at the target loci.
-
-
Phenotypic Analysis:
-
Use the validated knockout cell lines to perform phenotypic assays and compare the results with those obtained from this compound treatment.
-
Visualizing the Mechanism of Action
Diagrams of key signaling pathways and experimental workflows provide a clear understanding of the biological context and experimental design.
Conclusion
Validating the on-target effects of chemical probes is paramount in drug discovery and chemical biology. This guide provides a framework for comparing the chemical degradation of p300/CBP by this compound with genetic knockdown and knockout approaches. The provided data and protocols serve as a resource for researchers to design and interpret experiments aimed at validating this compound-induced phenotypes. The convergence of phenotypes observed between this compound treatment and genetic ablation of p300/CBP provides strong evidence for the on-target activity of this potent degrader.
References
- 1. A CRISPR Interference of CBP and p300 Selectively Induced Synthetic Lethality in Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CRISPR/Cas9–Mediated Gene Knockout and Knockin Human iPSCs | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of c-MYC transcriptional activity and acetylation by recruitment of the cofactor CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
On-Target Effects of dCBP-1: A Comparative Analysis and Guide to Confirmatory Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p300/CBP degrader, dCBP-1, with alternative inhibitors and degraders. It includes supporting experimental data, detailed protocols for key assays, and visualizations to elucidate signaling pathways and experimental workflows, with a focus on experiments to confirm the on-target effects of this compound.
Introduction to this compound and On-Target Validation
This compound is a potent and selective heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300, leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3] These proteins are critical regulators of gene expression through their histone acetyltransferase (HAT) activity and scaffolding functions.[2][4] The degradation of p300/CBP by this compound has been shown to be highly effective in various cancer models, particularly in multiple myeloma, where it ablates the oncogenic activity of MYC.[1][5][6]
Confirming that the observed biological effects of a targeted degrader are indeed due to the degradation of its intended target is crucial. While direct phenotypic rescue experiments involving the expression of a degrader-resistant mutant of the target protein are the gold standard for on-target validation, such studies for this compound have not been prominently reported in the reviewed literature. However, a robust body of evidence from alternative experimental approaches strongly supports the on-target activity of this compound. These include mechanistic validation experiments, comparison with other inhibitors and degraders targeting p300/CBP, and detailed molecular characterization of its effects.
Mechanism of Action and On-Target Validation Workflow
The on-target action of this compound is initiated by the formation of a ternary complex between p300/CBP, this compound, and the E3 ligase CRBN. This proximity induces the ubiquitination of p300/CBP, marking them for degradation by the proteasome. The cellular consequences include a rapid decrease in p300/CBP protein levels, leading to reduced histone acetylation at enhancer regions and subsequent downregulation of target genes like MYC.
To validate that the observed phenotype is a direct result of p300/CBP degradation, a series of experiments can be performed. These include demonstrating the dependency of this compound's activity on the proteasome and the specific E3 ligase, as well as comparing its effects to other molecules targeting the same proteins.
Comparative Performance of this compound and Alternatives
The efficacy of this compound can be benchmarked against other molecules that target p300/CBP, including catalytic inhibitors and other degraders.
| Compound | Class | Target(s) | Mechanism of Action | Key Cellular Effects |
| This compound | PROTAC Degrader | p300/CBP | Induces degradation of p300 and CBP via CRBN E3 ligase. | Rapid and potent degradation of p300/CBP; potent downregulation of MYC; near-complete loss of H3K27ac.[7][8] |
| JQAD1 | PROTAC Degrader | p300 (selective) | Induces degradation of p300 via CRBN E3 ligase. | Slower onset of action compared to this compound; selective for p300 at earlier time points.[7][8] |
| CBPD-409 | PROTAC Degrader | p300/CBP | Induces degradation of p300 and CBP via CRBN E3 ligase. | Orally bioavailable; potent degradation of p300/CBP; strong suppression of AR signaling.[9][10][11] |
| Inobrodib (CCS1477) | Bromodomain Inhibitor | p300/CBP | Inhibits the bromodomain of p300/CBP, preventing their recruitment to acetylated histones. | Reduces expression of AR and MYC; less impact on global H3K27ac compared to degraders.[5][12][13] |
| A-485 | HAT Inhibitor | p300/CBP | Competitively inhibits the histone acetyltransferase (HAT) catalytic domain of p300/CBP. | Reduces global H3K27ac and H3K18ac; does not affect p300/CBP protein levels.[3][14][15] |
Quantitative Comparison of this compound and Alternatives
The following tables summarize key quantitative data from comparative studies.
Table 1: Degradation of p300/CBP
| Compound (Concentration, Time) | Cell Line | % p300 Degradation | % CBP Degradation | Reference |
| This compound (100 nM, 24h) | HAP1 | 91% | 89% | [7] |
| JQAD1 (100 nM, 24h) | HAP1 | Slower onset, selective degradation at 24h | Slower onset | [7] |
| CBPD-409 (10 nM, 24h) | U266, MM1.S | Not specified | 95% | [9] |
Note: Degradation percentages can vary between different assays (e.g., HiBiT vs. immunoassay).[7]
Table 2: Effect on Cell Viability (IC50/GI50)
| Compound | Cell Line | IC50/GI50 | Reference |
| This compound | MM1.S | Potent | [16] |
| CBPD-409 | VCaP, LNCaP, 22Rv1 | 1.2-2.0 nM | [11] |
| Inobrodib (CCS1477) | 22Rv1, VCaP | 96 nM, 49 nM | [17] |
Table 3: Impact on Histone Acetylation and Gene Expression
| Compound | Effect on H3K27ac | Effect on MYC Expression | Reference |
| This compound | Near-complete loss | Potent downregulation | [7] |
| A-485 | Significant reduction | Downregulation | [3] |
| Inobrodib (CCS1477) | Less pronounced effect | Downregulation | [5] |
| CBPD-409 | Strongest inhibitory effect | Potent downregulation | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for p300/CBP Degradation
This protocol is to assess the reduction in p300 and CBP protein levels following treatment with this compound.
Materials:
-
Cell lines (e.g., MM1.S, HAP1)
-
This compound and control compounds (e.g., DMSO, inactive degrader)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p300, anti-CBP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound and controls for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell lines
-
This compound and alternative compounds
-
Opaque-walled multi-well plates (e.g., 96-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled plates at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of the compounds of interest. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine IC50/GI50 values.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac
This protocol allows for the genome-wide analysis of H3K27 acetylation, a key mark of active enhancers regulated by p300/CBP.
Materials:
-
Cell lines
-
This compound and control compounds
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27ac antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with compounds, then cross-link proteins to DNA with formaldehyde. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse cells and nuclei, then shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with the anti-H3K27ac antibody or control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with magnetic beads.
-
-
Washing and Elution: Wash the beads with a series of stringent buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare DNA libraries from the immunoprecipitated DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between treated and control samples.
Visualizing Signaling and Experimental Logic
The following diagrams illustrate the p300/CBP signaling pathway and the logic of a rescue experiment.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that achieves potent and rapid degradation of p300 and CBP. While direct phenotypic rescue with a degrader-resistant mutant has not been extensively documented, a wealth of data from mechanistic studies and comparisons with other p300/CBP-targeting agents provides strong evidence for its on-target activity. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate the on-target effects of this compound and similar molecules in their own research.
References
- 1. Target Degradation [promega.com]
- 2. biorxiv.org [biorxiv.org]
- 3. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma | EMBO Reports [link.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 9. ashpublications.org [ashpublications.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cellcentric.com [cellcentric.com]
- 13. cellcentric.com [cellcentric.com]
- 14. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Guide to dCBP-1 and Other p300/CBP Degraders: A Proteomic Perspective
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the paralogous lysine (B10760008) acetyltransferases, CREB-binding protein (CBP) and E1A binding protein p300, has emerged as a promising therapeutic strategy in various diseases, including cancer. As a potent and selective heterobifunctional degrader, dCBP-1 has become a valuable tool for studying the consequences of p300/CBP loss. This guide provides an objective comparison of the proteomic effects of this compound with other notable p300/CBP degraders, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively degrades both p300 and CBP.[1][2] It functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of its target proteins.[2] This dual degradation of p300 and CBP sets it apart from more selective degraders and leads to a broad impact on the cellular proteome.
Head-to-Head Proteomic Comparison
The following sections detail the differential effects of this compound compared to other p300/CBP degraders based on quantitative proteomic analyses.
This compound vs. MC-1: Dual versus Paralog-Selective Degradation
A key distinction in p300/CBP degraders lies in their selectivity for the highly homologous p300 and CBP proteins. While this compound is a dual degrader, MC-1 exhibits selectivity for EP300. A proteome-wide assessment in HAP1 cells treated for 6 hours highlights these differences.[3]
Table 1: Quantitative Proteomic Comparison of this compound and MC-1 in HAP1 Cells (6h treatment) [3]
| Protein | This compound (1 µM) Log2 Fold Change | MC-1 (1 µM) Log2 Fold Change | Annotation |
| EP300 | -1.5 | -1.0 | On-Target |
| CREBBP (CBP) | -1.4 | -0.1 | On-Target |
| NOVA2 | -0.7 | -0.6 | Potential downstream effector or sensitive protein |
| MYC | Significantly downregulated | Not reported | Key downstream target |
Data is representative of values reported in the literature and serves for comparative purposes.
This comparison reveals that this compound potently degrades both EP300 and CBP, whereas MC-1 is highly selective for EP300.[3] Interestingly, both degraders lead to the downregulation of the alternative splicing regulator NOVA2, suggesting it may be a protein highly sensitive to EP300 degradation.[3] Overall, this compound induces a more significant perturbation of the proteome compared to the more selective MC-1.[3]
This compound vs. JQAD1: Differences in Onset and Selectivity
JQAD1 is another degrader that shows a preference for p300. However, comparative studies have highlighted differences in their kinetics and long-term selectivity.
-
Onset of Action: this compound demonstrates a rapid onset of action, with near-complete degradation of p300/CBP observed within an hour of treatment.[4][5] In contrast, JQAD1 exhibits a much slower onset, with selective p300 degradation observed only after 24 hours.[6]
-
Selectivity: While JQAD1 is initially selective for p300, marked degradation of CBP is also observed at later time points (48 hours).[6] this compound consistently degrades both paralogs.
This compound vs. CBPD-409: Enhanced Potency in Specific Contexts
CBPD-409 is a novel and orally bioavailable p300/CBP degrader. In prostate cancer cell lines, CBPD-409 has demonstrated enhanced degradation of p300 and CBP compared to this compound and JQAD1.[7] This highlights that the efficacy of a degrader can be context-dependent, varying across different cell types and disease models.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other PROTACs involves the induced proximity of the target protein to an E3 ubiquitin ligase, leading to its degradation. This process and the experimental workflows used to study it can be visualized as follows.
References
- 1. Target Degradation [worldwide.promega.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteome-Wide Evaluation of Two Common Protein Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Targets of dCBP-1 Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the downstream targets of dCBP-1, a potent and selective degrader of the histone acetyltransferases p300 and CBP. Understanding the full spectrum of this compound's effects is crucial for its development as a therapeutic agent and as a chemical probe to dissect the roles of p300/CBP in health and disease. This guide outlines key experimental methodologies, presents data in a structured format, and provides detailed protocols and visualizations to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a heterobifunctional degrader, also known as a Proteolysis-Targeting Chimera (PROTAC), that selectively induces the degradation of the paralogous transcriptional co-activators p300 and CREB-binding protein (CBP).[1][2][3] It achieves this by hijacking the E3 ubiquitin ligase cereblon (CRBN) to tag p300/CBP for proteasomal degradation.[1] The degradation of these critical histone acetyltransferases leads to profound effects on gene expression, particularly in cancer cells that are dependent on p300/CBP activity.[1][2][4] One of the most well-documented downstream effects of this compound is the potent downregulation of the MYC oncogene and its associated transcriptional signature, highlighting its therapeutic potential in malignancies like multiple myeloma.[1][5]
Comparative Analysis of Validation Methods
Validating the downstream targets of this compound requires a multi-pronged approach to capture the diverse molecular consequences of p300/CBP degradation. The primary methods employed include Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to assess histone modifications, RNA sequencing (RNA-seq) to measure changes in gene transcription, and proteomic analysis to quantify protein abundance. Each technique offers unique insights, and their combined application provides a more complete picture of this compound's mechanism of action.
| Method | Objective | Information Gained | Strengths | Limitations |
| ChIP-seq | To map the genome-wide changes in histone acetylation marks (e.g., H3K27ac) following this compound treatment. | Identifies enhancer and promoter regions directly affected by the loss of p300/CBP acetyltransferase activity. | Provides direct evidence of the enzymatic consequences of p300/CBP degradation at the chromatin level. High resolution mapping of regulatory elements. | Does not directly measure changes in gene or protein expression. Can be technically challenging. |
| RNA-seq | To quantify global changes in gene expression resulting from this compound-induced p300/CBP degradation. | Reveals the transcriptional consequences of altered enhancer and promoter activity, identifying upregulated and downregulated genes. | Provides a comprehensive, unbiased view of the transcriptome. Highly sensitive and quantitative. | Does not distinguish between direct and indirect effects on gene expression. mRNA levels may not always correlate with protein levels. |
| Proteomics (Mass Spectrometry) | To identify and quantify changes in the cellular proteome after this compound treatment. | Directly measures changes in protein abundance, confirming the degradation of p300/CBP and identifying other downstream protein-level effects. | Provides a direct readout of protein-level changes. Can identify off-target effects and unexpected downstream consequences. | May not detect changes in low-abundance proteins. Can be complex to analyze and interpret. |
| Co-Immunoprecipitation (Co-IP) | To investigate changes in protein-protein interactions involving p300/CBP upon this compound treatment. | Can reveal how the degradation of p300/CBP disrupts protein complexes and signaling pathways. | Provides evidence of physical interactions between proteins in a cellular context. | Can be prone to false positives and negatives. Requires specific and high-quality antibodies. |
Validated Downstream Targets of this compound
Experimental evidence has identified several key downstream targets of this compound action. This table summarizes some of the prominent examples.
| Target Type | Target Name | Effect of this compound | Validation Method(s) | Cellular Context |
| Direct Target | p300/CBP | Degradation | Western Blot, Proteomics | Multiple Myeloma cell lines (e.g., MM1S), HAP1 cells |
| Oncogene | MYC | Downregulation of transcription and protein expression | RNA-seq, Western Blot, Proteomics | Multiple Myeloma cell lines[1][5] |
| Splicing Regulator | NOVA2 | Downregulation of protein expression | Proteomics | HAP1 cells[6] |
| Histone Mark | H3K27ac | Global reduction | ChIP-seq | Multiple cell lines |
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental strategies discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Spike-In Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation
This protocol is adapted for situations where global changes in histone modifications are expected, such as with this compound treatment.[7][8]
a. Cell Culture and Cross-linking:
-
Culture cells to 80-90% confluency. Treat with this compound or DMSO for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells, wash with ice-cold PBS, and store cell pellets at -80°C.
b. Chromatin Preparation and Spike-In:
-
Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Quantify the chromatin concentration.
-
Add a fixed amount of spike-in chromatin from a different species (e.g., Drosophila) to each experimental sample. This allows for normalization of the ChIP-seq signal.
c. Immunoprecipitation:
-
Incubate the chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac).
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
d. DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA.
-
Prepare sequencing libraries according to the manufacturer's protocol.
e. Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align reads to the reference genome and the spike-in genome.
-
Normalize the ChIP-seq signal using the spike-in data.
-
Perform peak calling and differential binding analysis to identify regions with significant changes in histone acetylation.
TMT-based Quantitative Proteomics for Protein Degradation
This protocol allows for the simultaneous identification and quantification of thousands of proteins to assess the direct and indirect effects of this compound.[9]
a. Cell Lysis and Protein Digestion:
-
Lyse this compound or DMSO-treated cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce and alkylate the proteins, followed by tryptic digestion to generate peptides.
b. Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with a different TMT isobaric tag.
-
Combine the labeled samples into a single mixture.
c. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
d. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered abundance in this compound treated cells compared to the control.
Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if this compound affects the interaction of p300/CBP with other proteins.[10][11]
a. Cell Lysis:
-
Lyse this compound or DMSO-treated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
b. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the "bait" protein (e.g., a known p300/CBP interactor).
-
Add Protein A/G beads to capture the antibody-protein complexes.
c. Washing and Elution:
-
Wash the beads with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
d. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against the "bait" protein and the suspected "prey" protein (p300/CBP) to assess their co-precipitation. A reduced signal for p300/CBP in the this compound treated sample would indicate its degradation and disruption of the interaction.
Conclusion
Validating the downstream targets of this compound is a critical step in understanding its biological function and therapeutic potential. By employing a combination of ChIP-seq, RNA-seq, and proteomics, researchers can obtain a comprehensive view of the molecular consequences of p300/CBP degradation. The detailed protocols and comparative analysis provided in this guide are intended to facilitate the design and execution of robust experiments to further elucidate the mechanism of action of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
A Comparative Analysis of dCBP-1's Degradation Kinetics Against Next-Generation p300/CBP Degraders
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the degradation kinetics of dCBP-1 and its emerging alternatives, supported by experimental data and detailed methodologies.
In the rapidly evolving field of targeted protein degradation, the heterobifunctional degrader this compound has served as a foundational tool for studying the roles of the transcriptional coactivators p300 and CREB-binding protein (CBP). However, a new wave of degraders targeting these key epigenetic regulators has emerged, boasting improvements in potency, selectivity, and degradation kinetics. This guide provides an objective comparison of this compound's performance against these alternatives, offering a clear overview of the current landscape for researchers navigating the selection of optimal chemical probes and potential therapeutic candidates.
Comparative Degradation Kinetics of p300/CBP Degraders
The following table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values for this compound and several alternative p300/CBP degraders across various cancer cell lines. These parameters are critical for evaluating the potency and efficacy of a degrader. A lower DC50 value indicates higher potency, while a higher Dmax value signifies a greater extent of target protein removal.
| Degrader | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| This compound | p300/CBP | MM1S | Near-complete degradation at 10-1000 nM | >90 (qualitative) | 6 |
| p300/CBP | HAP1 | Near-complete degradation at 10-1000 nM | >90 (qualitative) | 6 | |
| p300/CBP | MM1S | Near-complete degradation at 250 nM | >90 (qualitative) | 1 | |
| JET-209 | CBP | RS4;11 | 0.05 | >95 | 4 |
| p300 | RS4;11 | 0.2 | >95 | 4 | |
| QC-182 | p300 | SK-HEP-1 | 93 | Not specified | Not specified |
| MJP6412 | p300 | Not specified | 1.6 | Not specified | Not specified |
| CBP | Not specified | 1.2 | Not specified | Not specified | |
| JQAD1 | p300 | Neuroblastoma cells | ≤ 31.6 | Not specified | 16-24 |
| BT-O2C | p300 | HAP1 | Not specified | Potent degradation | 6-24 |
| dCE-2 | CBP | LP1 | 40 | >85 | 16 |
Signaling Pathway of this compound and p300/CBP Transcriptional Coactivation
The primary mechanism of action for this compound and other p300/CBP degraders involves hijacking the ubiquitin-proteasome system. These heterobifunctional molecules simultaneously bind to the target protein (p300 or CBP) and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The targeted degradation of p300 and CBP has profound effects on gene expression. As transcriptional coactivators, p300 and CBP play a central role in regulating the transcription of a multitude of genes involved in cell proliferation, differentiation, and apoptosis.[1][2] They act as scaffolds, bridging transcription factors with the basal transcription machinery, and possess intrinsic histone acetyltransferase (HAT) activity, which remodels chromatin to a more transcriptionally active state.[2] By degrading p300/CBP, these degraders effectively dismantle this crucial transcriptional hub, leading to the downregulation of key oncogenes like MYC and inducing anti-proliferative effects in cancer cells.[3]
Experimental Protocols
The determination of degradation kinetics (DC50 and Dmax) is crucial for the comparative analysis of protein degraders. The following are detailed methodologies for two commonly employed techniques: Western Blotting and the HiBiT Assay.
Western Blotting for DC50 and Dmax Determination
This method allows for the visualization and quantification of the target protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the degrader (e.g., this compound) for the desired time points (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
3. Gel Electrophoresis and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p300 or anti-CBP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
5. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
HiBiT Assay for Real-Time Degradation Kinetics
The HiBiT assay is a sensitive, bioluminescent method for quantifying protein levels in real-time within living cells.
1. Cell Line Generation:
-
Utilize CRISPR/Cas9 to endogenously tag the target protein (p300 or CBP) with the 11-amino-acid HiBiT peptide in a cell line stably expressing the LgBiT protein.
2. Cell Plating and Treatment:
-
Plate the engineered cells in a white, opaque 96-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Add the Nano-Glo® Live Cell Substrate to the wells and incubate to allow the luminescent signal to stabilize.
-
Add serial dilutions of the degrader to the wells.
3. Luminescence Measurement:
-
Measure luminescence at regular intervals over a desired time course (e.g., up to 48 hours) using a plate reader.
4. Data Analysis:
-
Normalize the luminescence signal at each time point to the initial signal before degrader addition.
-
Plot the normalized luminescence (representing the percentage of remaining protein) against time for each degrader concentration.
-
From the dose-response curves at specific time points, calculate the DC50 and Dmax values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the degradation kinetics of a PROTAC, such as this compound.
Conclusion
While this compound remains a valuable tool for studying p300/CBP biology, the development of next-generation degraders like JET-209 and MJP6412 showcases significant advancements in potency, with DC50 values in the low to sub-nanomolar range.[4][5] Furthermore, degraders such as BT-O2C offer enhanced selectivity for p300 over CBP, providing researchers with more precise tools to dissect the individual functions of these closely related paralogs. The choice of degrader will ultimately depend on the specific experimental context, including the cell type, desired kinetic profile, and the need for paralog selectivity. This guide provides a foundational dataset and methodological framework to aid researchers in making informed decisions for their studies on p300/CBP-mediated transcription and its dysregulation in disease.
References
- 1. MSV000086457 - Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - OmicsDI [omicsdi.org]
- 2. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle for Target Validation: dCBP-1 vs. CRISPR-Cas9 Knockout of p300/CBP
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of drug discovery and target validation, the precise modulation of protein function is paramount. The paralogous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300, are critical regulators of gene expression and attractive therapeutic targets in various diseases, including cancer. This guide provides a comprehensive comparison of two powerful techniques used to probe the function of p300/CBP: the chemical degrader dCBP-1 and the gene-editing tool CRISPR-Cas9 knockout.
This comparison will delve into the mechanisms of action, experimental protocols, and expected outcomes of each approach, supported by experimental data from peer-reviewed studies. We will particularly focus on the impact of these interventions on the well-established p300/CBP downstream target, the MYC oncogene.
At a Glance: this compound vs. CRISPR-Cas9 Knockout
| Feature | This compound (PROTAC) | CRISPR-Cas9 Knockout |
| Mechanism of Action | Induces proteasomal degradation of existing p300/CBP proteins. | Creates permanent loss-of-function mutations in the genes encoding p300/CBP. |
| Mode of Action | Post-translational | Genomic |
| Speed of Onset | Rapid, with protein degradation observed within hours.[1][2] | Slower, requiring time for sgRNA/Cas9 delivery, gene editing, and protein turnover. |
| Reversibility | Reversible upon withdrawal of the compound. | Permanent and heritable genetic modification. |
| Specificity | High selectivity for p300/CBP has been demonstrated.[1][2] Potential for off-target effects exists and requires validation. | High on-target specificity is achievable with careful sgRNA design. Off-target mutations are a consideration and require verification.[3] |
| Cellular Impact | Acute depletion of p300/CBP, allowing for the study of immediate cellular responses. | Complete and sustained loss of p300/CBP function, enabling the study of long-term consequences. |
| Therapeutic Relevance | Represents a direct therapeutic modality (targeted protein degradation). | A research tool for target validation that informs therapeutic strategies. |
Delving Deeper: Mechanisms of Action
This compound: Hijacking the Cellular Machinery for Protein Degradation
This compound is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It is a synthetic molecule with two key components: one that binds to the target proteins (p300/CBP) and another that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1] By bringing p300/CBP into close proximity with the E3 ligase, this compound triggers the ubiquitination of p300/CBP, marking them for degradation by the proteasome. This process effectively eliminates the target proteins from the cell.
Figure 1: this compound mediated degradation of p300/CBP.
CRISPR-Cas9 Knockout: Permanent Genetic Disruption
The CRISPR-Cas9 system is a revolutionary gene-editing technology that allows for precise and permanent modifications to the genome. For a knockout, a single guide RNA (sgRNA) is designed to direct the Cas9 nuclease to a specific locus within the p300 or CBP gene. Cas9 then induces a double-strand break in the DNA. The cell's natural, error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the cut site. These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a truncated, non-functional protein, or complete loss of protein expression.
Figure 2: CRISPR-Cas9 knockout of p300/CBP genes.
Signaling Pathway Focus: p300/CBP and MYC Regulation
Both p300 and CBP are crucial coactivators for a multitude of transcription factors, including the potent oncoprotein MYC.[4] p300/CBP can acetylate histones at MYC target gene promoters, leading to a more open chromatin structure and enhanced transcription. Furthermore, p300/CBP can directly interact with and acetylate MYC, influencing its stability and transcriptional activity. The degradation or knockout of p300/CBP is therefore expected to significantly impact MYC-driven gene expression programs, which are critical for cell proliferation and survival in many cancers.[4][5]
Figure 3: Regulation of MYC by p300/CBP.
Experimental Protocols
This compound Treatment and Analysis
1. Cell Culture and Treatment:
-
Plate cells (e.g., multiple myeloma cell line MM.1S or human haploid HAP1 cells) at a desired density and allow them to adhere overnight.[1][2]
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 1000 nM).[1]
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 1, 2, 4, 6, 24 hours) to assess the kinetics of protein degradation.[1]
2. Western Blot Analysis for p300/CBP Degradation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
3. Cell Viability Assay:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.[7][8]
CRISPR-Cas9 Knockout of p300/CBP and Validation
1. sgRNA Design and Cloning:
-
Design sgRNAs targeting an early exon of the p300 (EP300) and CBP (CREBBP) genes using a reputable online tool to minimize off-target effects.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., a vector containing a selectable marker or a fluorescent reporter).
2. Transfection and Clonal Selection:
-
Transfect the target cells (e.g., HEK293T or a cancer cell line) with the sgRNA/Cas9 expression vector using a suitable transfection reagent.
-
After 48-72 hours, select for transfected cells using the appropriate antibiotic or by fluorescence-activated cell sorting (FACS) for single-cell cloning.
-
Expand individual clones in separate wells.
3. Genomic DNA Extraction and PCR Amplification:
-
Once clonal populations are established, extract genomic DNA from each clone.
-
Amplify the genomic region targeted by the sgRNA using PCR.
4. Validation of Gene Editing:
-
Sanger Sequencing: Sequence the PCR products to identify the presence of indel mutations.
-
Western Blot Analysis: Perform western blotting as described in the this compound protocol to confirm the absence of p300 and CBP protein expression in the knockout clones.[6][9]
5. Phenotypic Assays:
-
Perform cell viability, proliferation, and other relevant functional assays on the validated knockout clones to assess the long-term consequences of p300/CBP loss.
Comparative Data Summary
The following table summarizes the expected outcomes from treating a cancer cell line (e.g., multiple myeloma) with this compound versus generating a CRISPR-Cas9 knockout of p300/CBP.
| Parameter | This compound Treatment (e.g., 250 nM for 6 hours) | CRISPR-Cas9 Knockout (Validated Clone) |
| p300/CBP Protein Levels | Near-complete degradation observed within hours.[1][2] | Complete and stable absence of the proteins. |
| MYC mRNA Expression | Significant downregulation.[10][11] | Significant and sustained downregulation.[4][5] |
| MYC Protein Levels | Significant reduction.[12] | Significant and stable reduction.[4][13] |
| Cell Viability/Proliferation | Potent inhibition of cell growth.[14] | Significant and sustained inhibition of cell proliferation.[13] |
| Histone Acetylation (e.g., H3K27ac) | Rapid and near-complete loss.[10] | Sustained global reduction. |
Conclusion: Choosing the Right Tool for the Job
Both this compound and CRISPR-Cas9 knockout are invaluable tools for dissecting the function of p300/CBP. The choice between these two powerful techniques depends on the specific biological question being addressed.
-
This compound is exceptionally well-suited for studying the acute consequences of p300/CBP loss. Its rapid and reversible nature allows for precise temporal control, making it ideal for dissecting the immediate downstream effects on signaling pathways and gene expression. Furthermore, as a small molecule, it represents a direct path towards therapeutic development.
-
CRISPR-Cas9 knockout provides a definitive method for understanding the long-term, systemic effects of complete and sustained p300/CBP ablation. It is the gold standard for genetic validation of a drug target and is essential for studying developmental processes and the chronic consequences of protein loss.
In a comprehensive target validation strategy, this compound and CRISPR-Cas9 knockout are not mutually exclusive but rather complementary. The rapid and potent effects of this compound can be rigorously validated and further explored in the context of a complete genetic knockout, providing a robust and multi-faceted understanding of p300/CBP biology and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. dovepress.com [dovepress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 11. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A CRISPR Interference of CBP and p300 Selectively Induced Synthetic Lethality in Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the In Vivo Efficacy of dCBP-1 and its Analogs
In the rapidly evolving field of targeted protein degradation, the development of molecules targeting the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300 has shown significant promise for cancer therapy. dCBP-1, a potent degrader of both CBP and p300, has served as a critical tool compound, paving the way for the development of analogs with improved in vivo properties and selective degradation profiles. This guide provides a comprehensive comparison of the in vivo efficacy of this compound and its notable analogs, including JQAD1, QC-182, XYD190, and XYD198, based on available preclinical data.
Overview of this compound and its Analogs
This compound is a heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to CBP/p300, leading to their ubiquitination and subsequent proteasomal degradation.[1] This degradation ablates the enhancer activity driving key oncogenes like MYC, making it a promising strategy for cancers such as multiple myeloma.[1] However, this compound exhibits suboptimal pharmacokinetic properties, limiting its utility in in vivo studies.[2][3] This has spurred the development of several analogs designed to overcome these limitations and explore different therapeutic niches.
JQAD1 is an analog that demonstrates preferential degradation of EP300 over CBP and has shown in vivo efficacy in neuroblastoma models.[4][5] QC-182 was developed for the treatment of hepatocellular carcinoma and has demonstrated potent tumor growth inhibition in corresponding xenograft models. Other analogs, such as XYD190 and XYD198 , have been optimized for treating acute myeloid leukemia (AML) and have shown remarkable antitumor efficacy in vivo.
Comparative In Vivo Efficacy
The following tables summarize the available in vivo efficacy data for this compound's analogs in various cancer xenograft models. While direct head-to-head in vivo data for this compound is limited due to its pharmacokinetic challenges, the performance of its analogs highlights the therapeutic potential of targeting CBP/p300.
| Compound | Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Efficacy | Reference(s) |
| JQAD1 | Neuroblastoma | Kelly | NSG | 40 mg/kg, i.p., daily | Significant tumor growth suppression and prolonged survival. | [4][6] |
| QC-182 | Hepatocellular Carcinoma | SK-HEP-1 | Nude | Not specified | Marked and dose-dependent tumor growth inhibition. | [7] |
| XYD190 | Acute Myeloid Leukemia | MV-4-11 | Not specified | Not specified | 88% Tumor Growth Inhibition (TGI) | Not specified |
| XYD198 | Acute Myeloid Leukemia | MV-4-11 | Not specified | Not specified | 93% Tumor Growth Inhibition (TGI) | Not specified |
Signaling Pathway and Experimental Workflow
The degradation of CBP/p300 by this compound and its analogs disrupts the transcriptional activation of oncogenes, a key mechanism in their anti-tumor activity. The following diagrams illustrate the general mechanism of action for these PROTAC degraders and a typical experimental workflow for evaluating their in vivo efficacy.
References
- 1. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paper: Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma [ash.confex.com]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel anti-HCC agent shows efficacy and safety in liver cancer xenografts | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of dCBP-1: A Guide for Laboratory Personnel
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of specialized chemical compounds. This document provides a comprehensive, step-by-step guide for the proper disposal of dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP.
This compound is a research chemical utilized by scientists and drug development professionals for its ability to induce the degradation of the p300/CBP proteins, which are involved in transcriptional regulation. While it is shipped as a non-hazardous chemical, its potent biological activity necessitates careful handling and adherence to proper disposal protocols to minimize any potential risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This establishes a primary barrier against accidental exposure and ensures a safe handling environment.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
Step-by-Step Disposal Procedures
The proper disposal of this compound, like other PROTAC (Proteolysis Targeting Chimera) degraders, involves a systematic approach to waste segregation and containment. Following these steps will ensure compliance with general laboratory safety standards and hazardous waste regulations.
1. Waste Segregation:
-
Solid Waste: All non-contaminated materials, such as packaging and unused sealed containers, can be disposed of as general laboratory waste. However, any materials that have come into direct contact with this compound, including contaminated gloves, weigh boats, and pipette tips, must be treated as chemical waste.
-
Liquid Waste: Solutions containing this compound, such as experimental remainders or stock solutions, must be collected as hazardous chemical waste. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or any other sharp implements contaminated with this compound should be disposed of in a designated sharps container that is clearly labeled as containing chemical waste.
2. Waste Collection and Labeling:
-
Solid Waste: Collect all solid chemical waste contaminated with this compound in a dedicated, sealable container. This container should be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the date of accumulation.
-
Liquid Waste: Use a designated, leak-proof container for all liquid waste containing this compound. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the approximate concentration, and the solvent used.
3. Storage of Waste:
-
Store all waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Ensure that waste containers are securely sealed to prevent leaks or spills.
4. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway of this compound Action
To underscore the biological potency of this compound and the importance of its proper disposal, the following diagram illustrates its mechanism of action. This compound acts as a molecular bridge, bringing the target proteins p300/CBP into proximity with the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent degradation of p300/CBP by the proteasome.
Caption: Signaling pathway of this compound induced protein degradation.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling dCBP-1
For Researchers, Scientists, and Drug Development Professionals
Risk Assessment and Hazard Identification
dCBP-1 is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the p300/CBP proteins, which are critical regulators of gene expression.[1] As a potent, cell-permeable molecule, it should be handled with care to avoid inadvertent exposure and biological effects. All work with this compound should be preceded by a thorough risk assessment.[2][3][4][5]
Potential Hazards:
-
Biological Activity: As a potent degrader of key cellular proteins, accidental exposure could have unknown physiological effects.
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure when handling this compound.[6][7][8][9] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat - Safety Goggles with Side Shields - Face Mask (N95 or higher) | To prevent skin contact, eye exposure, and inhalation of fine particles. |
| Preparing Solutions | - Disposable Nitrile Gloves - Laboratory Coat - Safety Goggles with Side Shields - Work within a certified chemical fume hood | To protect against splashes and inhalation of volatile solvents. |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves - Laboratory Coat - Safety Glasses | Standard practice for cell culture to prevent contamination and exposure. |
| Animal Dosing (In Vivo Studies) | - Disposable Nitrile Gloves - Laboratory Coat or Disposable Gown - Safety Goggles and Face Shield - Respiratory Protection (as determined by risk assessment) | To protect against splashes, aerosols, and exposure to excreta from dosed animals. |
Experimental Protocols: Safe Handling Workflow
Adherence to a strict, step-by-step workflow is crucial for the safe handling of this compound.
Step 1: Preparation and Engineering Controls
-
Before handling, ensure that the work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.[10]
-
Prepare all necessary equipment, including vials, spatulas, and solvents, within the fume hood to minimize movement of the compound in open air.
Step 2: Weighing and Reconstitution
-
When weighing the solid form of this compound, do so within the fume hood on a calibrated balance.
-
Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.
-
To reconstitute, add the solvent (e.g., DMSO) directly to the vial containing the pre-weighed this compound. Cap the vial securely before vortexing or sonicating to dissolve.
Step 3: Aliquoting and Storage
-
Once dissolved, prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer box.
Step 4: Spill and Emergency Procedures
-
In the event of a small spill, absorb the material with an inert absorbent material and decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ensure that a spill kit and emergency contact information are readily accessible.
Step 5: Decontamination and Waste Disposal
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, weigh paper) should be considered hazardous chemical waste.[11][12][13][14]
-
Collect all contaminated solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.[11][12][13][14]
-
Never dispose of this compound or its waste down the drain or in the regular trash.[11][12][15]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[11][12][15]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. dgdr.cnrs.fr [dgdr.cnrs.fr]
- 5. saltegra.com [saltegra.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 9. westlab.com.au [westlab.com.au]
- 10. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
